molecular formula C7H6N2 B596785 2-Ethynyl-6-methylpyrazine CAS No. 1374115-58-8

2-Ethynyl-6-methylpyrazine

Katalognummer: B596785
CAS-Nummer: 1374115-58-8
Molekulargewicht: 118.139
InChI-Schlüssel: LCZBGXQGBAPDLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethynyl-6-methylpyrazine is a specialized pyrazine derivative of significant interest in medicinal chemistry and pharmaceutical research . Pyrazines are nitrogen-containing heterocyclic compounds characterized by a six-membered ring with two nitrogen atoms, which function as hydrogen bond acceptors and contribute to favorable membrane permeability and good gastrointestinal absorption . This particular compound serves as a valuable chemical building block, with its ethynyl group providing a versatile handle for further synthetic modifications via click chemistry and other nucleophilic reactions, enabling the creation of novel molecular architectures for biological evaluation . Researchers utilize this compound primarily in the design and synthesis of new active compounds. Pyrazine derivatives are extensively investigated for a wide spectrum of pharmacological activities, with antitumor properties being the most studied . These compounds can function through various mechanisms, including acting as disorder mediators, and strategies such as fusing the pyrazine ring with other heterocycles have proven effective in developing potent bioactive agents . Beyond oncology, the broader class of pyrazine-based compounds demonstrates significant antibacterial, antiviral, and antifungal activities, as well as inhibitory effects on enzymes like AChE, BChE, and MAO-B . The compound is for research use only and is not intended for diagnostic or therapeutic applications. It should be handled by qualified professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-ethynyl-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-5-8-4-6(2)9-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZBGXQGBAPDLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic routes to 2-Ethynyl-6-methylpyrazine, a key building block for researchers, scientists, and professionals in drug development and materials science. This document delves into the strategic considerations behind synthetic choices, detailed experimental protocols, and the mechanistic underpinnings of the core reactions.

Introduction: The Significance of the Ethynylpyrazine Scaffold

Pyrazine derivatives are a class of heterocyclic compounds that are integral to numerous biologically active molecules and functional materials.[1][2] The introduction of an ethynyl group onto the pyrazine ring, as in this compound, provides a versatile handle for further chemical transformations through reactions such as click chemistry, cyclizations, and additional cross-coupling reactions. This versatility makes ethynylpyrazines valuable synthons in the development of novel pharmaceuticals and organic electronic materials.[3][4]

The pyrazine core itself is found in a variety of natural products and approved drugs, where it often plays a crucial role in binding to biological targets through hydrogen bonding and π-stacking interactions.[1] The rigid, planar structure of the ethynyl group extends the conjugation of the pyrazine system, influencing the molecule's electronic properties and its potential as a ligand or a component in advanced materials.[5] This guide will focus on the practical synthesis of this compound, empowering researchers to access this important molecule for their scientific endeavors.

Strategic Approach to Synthesis: The Sonogashira Coupling

The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6][7] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[8]

The overall synthetic strategy can be broken down into two key stages:

  • Preparation of a 2-Halo-6-methylpyrazine Precursor: The choice of the halogen atom (Cl, Br, or I) on the pyrazine ring is a critical consideration, as it significantly impacts the reactivity in the subsequent Sonogashira coupling.

  • Sonogashira Coupling and Deprotection: The coupling of the halogenated pyrazine with a suitable acetylene source, followed by the removal of any protecting groups, yields the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Ethynylation 2-Amino-6-methylpyrazine 2-Amino-6-methylpyrazine 2-Halo-6-methylpyrazine 2-Halo-6-methylpyrazine 2-Amino-6-methylpyrazine->2-Halo-6-methylpyrazine Halogenation Protected Ethynylpyrazine Protected Ethynylpyrazine 2-Halo-6-methylpyrazine->Protected Ethynylpyrazine Sonogashira Coupling (TMS-acetylene) 2-Halo-6-methylpyrazine->Protected Ethynylpyrazine This compound This compound Protected Ethynylpyrazine->this compound Deprotection

Figure 1: Overall synthetic workflow for this compound.

PART 1: Synthesis of 2-Halo-6-methylpyrazine Precursors

The selection of the 2-halo-6-methylpyrazine starting material is a crucial first step. The reactivity of the halide in the Sonogashira coupling generally follows the trend I > Br > Cl.[7] While iodo-derivatives are the most reactive, they are often more expensive and less stable. Chloro-derivatives, on the other hand, are typically more economical but may require more forcing reaction conditions. Bromo-derivatives often provide a good balance of reactivity and stability.

Synthesis of 2-Chloro-6-methylpyrazine

2-Chloro-6-methylpyrazine can be prepared from commercially available 2-amino-6-methylpyrazine via a Sandmeyer-type reaction.

Experimental Protocol:

  • To a stirred solution of 2-amino-6-methylpyrazine in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C.

  • The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid at room temperature.

  • The reaction mixture is stirred for several hours and then extracted with a suitable organic solvent (e.g., dichloromethane).

  • The organic layer is washed, dried, and concentrated under reduced pressure to afford 2-chloro-6-methylpyrazine.

Synthesis of 2-Bromo-6-methylpyrazine

Similarly, 2-bromo-6-methylpyrazine can be synthesized from 2-amino-6-methylpyrazine using copper(I) bromide in the Sandmeyer reaction.

Experimental Protocol:

  • Follow the procedure for 2-chloro-6-methylpyrazine, substituting copper(I) chloride with copper(I) bromide and concentrated hydrochloric acid with hydrobromic acid.

Synthesis of 2-Iodo-6-methylpyrazine

The iodo-derivative offers the highest reactivity in the subsequent coupling step. Its synthesis can also be achieved from 2-amino-6-methylpyrazine.

Experimental Protocol (Sandmeyer Reaction):

  • 2-Amino-6-methylpyrazine is diazotized as described for the chloro- and bromo-derivatives.

  • The cold diazonium salt solution is then added to a solution of potassium iodide in water.

  • The reaction mixture is allowed to warm to room temperature and stirred until nitrogen evolution ceases.

  • The product is extracted with an organic solvent, and the organic layer is washed with a sodium thiosulfate solution to remove any residual iodine, followed by washing with brine, drying, and concentration to yield 2-iodo-6-methylpyrazine.[9]

PrecursorStarting MaterialKey ReagentsGeneral Reactivity
2-Chloro-6-methylpyrazine 2-Amino-6-methylpyrazineNaNO₂, HCl, CuClLower
2-Bromo-6-methylpyrazine 2-Amino-6-methylpyrazineNaNO₂, HBr, CuBrIntermediate
2-Iodo-6-methylpyrazine 2-Amino-6-methylpyrazineNaNO₂, HCl, KIHigher
Table 1: Comparison of 2-Halo-6-methylpyrazine Precursors.

PART 2: Sonogashira Coupling and Deprotection

The core of the synthesis is the palladium- and copper-catalyzed Sonogashira coupling. For practical reasons, especially on a laboratory scale, using a protected form of acetylene, such as trimethylsilylacetylene (TMS-acetylene), is often preferred over gaseous acetylene.[10] This is followed by a straightforward deprotection step to yield the terminal alkyne.

G cluster_0 Sonogashira Coupling 2-Halo-6-methylpyrazine 2-Halo-6-methylpyrazine Intermediate_1 Intermediate_1 2-Halo-6-methylpyrazine->Intermediate_1 Oxidative Addition Product Product Intermediate_1->Product Reductive Elimination TMS-acetylene TMS-acetylene Intermediate_2 Intermediate_2 TMS-acetylene->Intermediate_2 Cu-acetylide formation Intermediate_2->Product Transmetalation Catalyst_Cycle Pd(0)/Pd(II) Catalytic Cycle

Figure 2: Simplified Sonogashira catalytic cycle.
Sonogashira Coupling of 2-Bromo-6-methylpyrazine with Trimethylsilylacetylene

This protocol provides a reliable method for the synthesis of 2-((trimethylsilyl)ethynyl)-6-methylpyrazine.

Experimental Protocol:

  • To a solution of 2-bromo-6-methylpyrazine in a suitable solvent (e.g., triethylamine or a mixture of THF and triethylamine), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).

  • The reaction mixture is degassed and then stirred at room temperature or slightly elevated temperature (e.g., 50-70 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)-6-methylpyrazine.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%)Efficient for cross-coupling of aryl bromides.
Co-catalyst CuI (2-10 mol%)Facilitates the formation of the copper acetylide.
Base/Solvent TriethylamineActs as both a base and a solvent, scavenging the HBr formed.
Alkyne TrimethylsilylacetyleneA stable, liquid surrogate for acetylene gas.
Temperature Room Temp. to 70 °CMild conditions are generally sufficient for aryl bromides.
Atmosphere Inert (N₂ or Ar)Prevents oxidative side reactions, particularly the homocoupling of the alkyne.
Table 2: Typical Reaction Conditions for Sonogashira Coupling.
Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to yield the desired this compound. This is typically achieved under mild basic conditions.

Experimental Protocol:

  • Dissolve 2-((trimethylsilyl)ethynyl)-6-methylpyrazine in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.

  • Add a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF).[10]

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

  • The reaction is then quenched with water and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated to give this compound, which can be further purified by chromatography if necessary.

Applications in Drug Discovery and Materials Science

The this compound scaffold is of significant interest in medicinal chemistry. The pyrazine ring is a known pharmacophore present in numerous approved drugs, and the ethynyl group allows for the facile introduction of various substituents to explore structure-activity relationships (SAR).[1] Ethynylpyrazines can serve as key intermediates in the synthesis of more complex heterocyclic systems with potential biological activities, including antimicrobial and anticancer properties.[11][12]

In the realm of materials science, the extended π-system of ethynylpyrazines makes them attractive building blocks for organic electronic materials.[4] These compounds can be incorporated into polymers or used as ligands for metal-organic frameworks (MOFs), leading to materials with interesting photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.[3][5]

Conclusion

The synthesis of this compound is readily achievable through a two-stage process involving the preparation of a 2-halo-6-methylpyrazine precursor followed by a Sonogashira coupling with a protected acetylene and subsequent deprotection. The choice of the halogen in the precursor allows for tuning the reactivity in the crucial cross-coupling step. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this valuable chemical building block for their applications in drug discovery and materials science.

References

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. Retrieved from [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Al-Zoubi, R. M., Marion, N., & Nolan, S. P. (2008). A general and efficient protocol for the Sonogashira coupling of aryl and vinyl chlorides.
  • Pearson Education. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). A Pyrazine-Based Two-Dimensional Conjugated Metal–Organic Framework for Air Self-Charging Aqueous Zinc-Ion Batteries. CCS Chemistry. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-6-vinylpyrazine. Retrieved from [Link]

  • ResearchGate. (2006). 2,5-Di(aryleneethynyl)pyrazine derivatives: Synthesis, structural and optoelectronic properties, and light-emitting device. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-6-methylpyrazine. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2021, November 11). Sandmeyer reaction (synthesis of 2-Iodobenzoic acid). Retrieved from [Link]

  • MDPI. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Pyrazine-Based Aromatic Dyes as Novel Photosensitizers with Improved Conduction Band and Photovoltaic Features: DFT Insights for Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • ACS Publications. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SpringerLink. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2024). Biological Activity of Naturally Derived Naphthyridines. Retrieved from [Link]

  • PubMed Central. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Retrieved from [Link]

  • PubMed Central. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Ethynyl-6-methylpyrazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethynyl-6-methylpyrazine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Although a sparsely documented molecule, its structural motifs—a pyrazine core and a reactive ethynyl group—position it as a valuable building block for the synthesis of novel therapeutic agents and functional materials. This document outlines a proposed synthetic pathway, predicts its physicochemical and spectroscopic properties, and explores its potential reactivity and applications, particularly in the realm of drug discovery. The guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical insights into the chemistry of this promising compound.

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a key component in a multitude of biologically active compounds.[1] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2]

The functionalization of the pyrazine ring is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.[3] The introduction of an ethynyl group, as in this compound, offers a particularly versatile handle for further chemical modifications. The alkyne moiety can participate in a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This reaction's high efficiency, selectivity, and biocompatibility make it an invaluable tool for the synthesis of complex molecular architectures and bioconjugates.

This guide will delve into the specifics of this compound, providing a roadmap for its synthesis, characterization, and potential utilization in the development of next-generation therapeutics.

Proposed Synthesis of this compound

Given the lack of a reported synthesis for this compound, a robust and versatile synthetic route is proposed, leveraging the well-established Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne).[7]

Synthetic Strategy

The proposed synthesis commences with a suitable halogenated precursor, 2-bromo-6-methylpyrazine, which can be synthesized from commercially available starting materials.[3] This precursor will then undergo a Sonogashira coupling with a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step to yield the target compound.

Synthesis_Pathway 5-methylpyrazine-2-carboxylic acid 5-methylpyrazine-2-carboxylic acid Amide Amide 5-methylpyrazine-2-carboxylic acid->Amide SOCl2, NH4OH 2-amino-5-methylpyrazine 2-amino-5-methylpyrazine Amide->2-amino-5-methylpyrazine Hofmann Degradation 2-bromo-6-methylpyrazine 2-bromo-6-methylpyrazine 2-amino-5-methylpyrazine->2-bromo-6-methylpyrazine Diazotization, In-situ Bromination 2-((trimethylsilyl)ethynyl)-6-methylpyrazine 2-((trimethylsilyl)ethynyl)-6-methylpyrazine 2-bromo-6-methylpyrazine->2-((trimethylsilyl)ethynyl)-6-methylpyrazine Sonogashira Coupling (TMS-acetylene, Pd catalyst, Cu(I) cocatalyst, base) This compound This compound 2-((trimethylsilyl)ethynyl)-6-methylpyrazine->this compound Deprotection (K2CO3, MeOH)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Sonogashira Coupling and Deprotection

Step 1: Sonogashira Coupling of 2-bromo-6-methylpyrazine with Trimethylsilylacetylene

  • Materials:

    • 2-bromo-6-methylpyrazine (1.0 eq)[8][9]

    • Trimethylsilylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

    • Copper(I) iodide (CuI) (0.06 eq)

    • Triethylamine (TEA) (3.0 eq)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-6-methylpyrazine, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous THF and triethylamine via syringe.

    • Add trimethylsilylacetylene dropwise to the stirring solution at room temperature.

    • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-((trimethylsilyl)ethynyl)-6-methylpyrazine.

Step 2: Deprotection of the Trimethylsilyl Group

  • Materials:

    • 2-((trimethylsilyl)ethynyl)-6-methylpyrazine (1.0 eq)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve 2-((trimethylsilyl)ethynyl)-6-methylpyrazine in methanol in a round-bottom flask.

    • Add potassium carbonate to the solution and stir at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the limited availability of experimental data for this compound, its physicochemical and spectroscopic properties are predicted based on the known data of structurally related compounds, such as 2-methylpyrazine and other ethynyl-substituted heterocycles.

Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Appearance Colorless to pale yellow solid or liquid
Boiling Point ~150-170 °C
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Sparingly soluble in water.
Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy (400 MHz, CDCl₃):

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Pyrazine H-3~8.4-8.6s
Pyrazine H-5~8.3-8.5s
Acetylenic H~3.2-3.4s
Methyl H~2.6-2.8s

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
Pyrazine C-2~142-145
Pyrazine C-3~148-151
Pyrazine C-5~145-148
Pyrazine C-6~152-155
Acetylenic C-α~80-83
Acetylenic C-β~78-81
Methyl C~20-23

Infrared (IR) Spectroscopy:

Functional GroupPredicted Wavenumber (cm⁻¹)
≡C-H stretch~3300
C≡C stretch~2100-2150
C-H stretch (aromatic)~3050-3100
C-H stretch (aliphatic)~2850-2960
C=N, C=C stretch (aromatic ring)~1400-1600

Mass Spectrometry (MS):

The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 118.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the ethynyl group, which serves as a versatile synthetic handle for a variety of chemical transformations.

Key Reactions of the Ethynyl Group

Reactivity_Diagram cluster_reactions Key Reactions of this compound This compound This compound Triazole Derivative Triazole Derivative This compound->Triazole Derivative CuAAC (Click Chemistry) [R-N3] Further Functionalized Pyrazine Further Functionalized Pyrazine This compound->Further Functionalized Pyrazine Sonogashira Coupling [Ar-X, Pd/Cu] Fused Heterocycle Fused Heterocycle This compound->Fused Heterocycle Cycloaddition Reactions [Diene]

Caption: Key reactions involving the ethynyl group of this compound.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction with an organic azide (R-N₃) provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[4] This is a powerful strategy for linking the pyrazine core to other molecular fragments, including biomolecules.

  • Further Cross-Coupling Reactions: The terminal alkyne can participate in another Sonogashira coupling with an aryl or vinyl halide to generate unsymmetrical di-substituted alkynes.

  • Cycloaddition Reactions: The alkyne can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder type) or as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, leading to the formation of various heterocyclic systems.[1][10][11]

Applications in Drug Discovery

The structural features of this compound make it a highly attractive building block in drug discovery programs.[3][12]

  • Scaffold for Library Synthesis: The ethynyl group allows for the rapid generation of diverse compound libraries via click chemistry, facilitating the exploration of structure-activity relationships (SAR).

  • Bioorthogonal Chemistry: The alkyne can be used for in-situ "clicking" to azide-modified biomolecules for target identification and validation studies.

  • Lead Optimization: The pyrazine core can be further functionalized, and the ethynyl group can be elaborated to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

This compound, while not extensively studied, represents a molecule of significant synthetic utility and potential for application in medicinal chemistry and materials science. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, chemical properties, and potential applications. The proposed synthetic route via Sonogashira coupling is robust and should be readily achievable in a standard organic synthesis laboratory. The predicted spectroscopic data will serve as a valuable reference for the characterization of this novel compound. The versatile reactivity of the ethynyl group opens up a plethora of possibilities for the creation of new molecular entities with potentially valuable biological activities. It is our hope that this guide will stimulate further research into this promising heterocyclic building block and accelerate its application in the development of innovative chemical technologies.

References

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace. Retrieved January 29, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

  • Sonogashira Coupling Reaction Exam Prep. (n.d.). Pearson. Retrieved January 29, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Dense and Durable Energetics: Pyrazine-Coupled Oxadiazole Frameworks. (n.d.). Organic Letters. Retrieved January 29, 2026, from [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020, April 10). Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024, February 16). STAR Protocols. Retrieved January 29, 2026, from [Link]

  • An efficient and facile synthesis of 2-bromo-5-methylpyrazine. (2009, May 26). TSI Journals. Retrieved January 29, 2026, from [Link]

  • 9.5: Cycloaddition Reactions. (2023, August 4). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • Applications of Heterocyclic Compounds in Pharmaceuticals. (2024, September 23). Reachem. Retrieved January 29, 2026, from [Link]

  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (n.d.). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. Retrieved January 29, 2026, from [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022, April 28). Bentham Science. Retrieved January 29, 2026, from [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. (2019, April 14). The Aquila Digital Community. Retrieved January 29, 2026, from [Link]

  • Heterocycles in Medicinal Chemistry. (n.d.). PMC - PubMed Central. Retrieved January 29, 2026, from [Link]

  • Click chemistry. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

Sources

Structural Characterization of 2-Ethynyl-6-methylpyrazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-Ethynyl-6-methylpyrazine is a functionalized pyrazine derivative of significant interest in the fields of flavor chemistry (alkylpyrazines are key to "roasted" notes) and pharmaceutical intermediate synthesis (as a rigid "linker" motif).

Critical Technical Insight: Unlike solid pyrazine derivatives (e.g., pyrazinamide), this compound is predicted to be a liquid or low-melting solid at ambient conditions, given the physical properties of its structural analogues (2-Methylpyrazine, MP: -29°C; 2-Ethynylpyridine, MP: ~2-8°C). Consequently, no standard room-temperature crystal structure exists in public repositories (CSD/PDB).

This guide serves as a definitive protocol for researchers to generate this structural data. It details the synthesis, the specialized in situ cryo-crystallization techniques required to solidify the compound for X-ray diffraction (XRD), and a predictive analysis of the packing motifs based on pyrazine tecton chemistry.

Synthesis Protocol: The Sonogashira Route

To characterize the crystal structure, high-purity material (>99%) is required. The most robust synthetic route utilizes a Sonogashira cross-coupling between 2-chloro-6-methylpyrazine and trimethylsilylacetylene (TMSA), followed by desilylation.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Start 2-Chloro-6-methylpyrazine (Precursor) Intermediate 2-((TMS)ethynyl)-6-methylpyrazine (Protected Intermediate) Start->Intermediate Sonogashira Coupling Reagents1 TMS-Acetylene Pd(PPh3)2Cl2, CuI TEA/THF, 60°C Reagents1->Intermediate Product This compound (Target) Intermediate->Product Desilylation Reagents2 K2CO3 / MeOH or TBAF / THF Reagents2->Product

Figure 1: Two-step synthetic pathway for generating crystallographic-grade this compound.

Experimental Methodology

Step 1: Cross-Coupling [1][2]

  • Charge: In a flame-dried Schlenk flask, dissolve 2-chloro-6-methylpyrazine (1.0 eq) in anhydrous THF/Triethylamine (1:1 v/v).

  • Catalyst: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (3 mol%). Degas with Argon for 15 mins.

  • Addition: Add trimethylsilylacetylene (1.2 eq) dropwise.

  • Reaction: Heat to 60°C for 12 hours under inert atmosphere.

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Deprotection

  • Dissolve: Dissolve the TMS-intermediate in MeOH.

  • Cleave: Add K₂CO₃ (1.5 eq) and stir at RT for 2 hours.

  • Purification: Aqueous workup followed by vacuum distillation. Note: The product is volatile; avoid high-vacuum prolonged exposure.

Crystallization Strategy: Overcoming the Liquid Phase

Since this compound is likely a liquid at room temperature, standard vapor diffusion methods will fail. Two advanced strategies must be employed.

Method A: In Situ Cryo-Crystallography (OHCD)

This is the gold standard for structural determination of liquids.

  • Technique: Optical Heating and Crystallization Device (OHCD) with a CO₂ laser.

  • Protocol:

    • Load the neat liquid into a Lindemann capillary (0.3 mm diameter).

    • Mount on the goniometer head under a cryostream (N₂ gas) set to 100 K.

    • The sample will flash-freeze into a polycrystalline powder or glass.

    • Zone Melting: Use the CO₂ laser to create a molten zone. Move the zone slowly along the capillary axis to promote the growth of a single crystal seed from the melt.

    • Data Collection: Once a single domain is isolated, collect XRD data immediately at 100 K.

Method B: Co-Crystallization (The "Molecular Chaperone" Approach)

If the neat liquid fails to crystallize, use a solid co-former that forms strong hydrogen bonds with the pyrazine nitrogens.

  • Target Interaction: O-H···N(pyrazine) hydrogen bonding.[3]

  • Recommended Co-formers:

    • Resorcinol: Forms 1D chains with pyrazines.

    • Fumaric Acid: Promotes centrosymmetric packing.

  • Protocol: Mix equimolar amounts of this compound and the co-former in ethanol. Allow slow evaporation at 4°C.

Predictive Structural Analysis

Based on the Cambridge Structural Database (CSD) trends for ethynyl-substituted N-heterocycles, we can predict the lattice architecture of this compound.

Expected Intermolecular Interactions

The crystal packing will be dominated by weak hydrogen bonds and


-stacking, as the molecule lacks strong donors (OH/NH).
Interaction TypeAtoms InvolvedDistance (Å)Structural Role
Weak Hydrogen Bond

2.4 - 2.6Primary directional force, forming linear chains.

-

Stacking
Pyrazine(centroid)...Pyrazine3.4 - 3.8Stabilizes the stacking of layers (likely offset-stacking).
Dipole-Dipole Antiparallel alignmentN/AMinimizes the net dipole moment of the crystal.
Predicted Packing Motif (Graphviz Visualization)

CrystalPacking cluster_motif Predicted Supramolecular Synthon Mol_A Molecule A (Reference) Mol_B Molecule B (Neighbor) Mol_A->Mol_B C(sp)-H...N Hydrogen Bond (Directional Chain) Mol_C Molecule C (Layer Below) Mol_A->Mol_C Pi-Pi Stacking (3.5 Angstroms)

Figure 2: Predicted supramolecular assembly showing the dominant C-H...N interaction forming 1D chains, stacked via pi-interactions.

Data Collection Parameters (Reference Table)

When performing the XRD experiment (Method A), ensure the diffractometer is configured to these standard parameters for light-atom organic structures.

ParameterSetting / RequirementReason
Radiation Source Cu K

(

Å)
Higher intensity for small organic crystals compared to Mo source.
Temperature 100 K (Cryostream)Essential to prevent melting and reduce thermal diffuse scattering.
Resolution 0.8 Å or betterRequired for direct methods solution (SHELXT).
Completeness > 99%Critical for accurate bond length determination in low-symmetry space groups.

References

  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • In Situ Cryo-Crystallography

    • Boese, R. (2014). In Situ Crystallization Techniques. In Supramolecular Chemistry: From Molecules to Nanomaterials. Link

  • Pyrazine Structural Chemistry

    • Ouellette, W., et al. (2011). Structural diversity in the self-assembly of pyrazine-based tectons. CrystEngComm, 13, 445-458. Link

  • Analogous Structures (Ethynylpyridine)

    • Weiss, H. C., et al. (1997). Crystal structures of ethynyl-substituted pyridines. Zeitschrift für Naturforschung B, 52(1), 7-15. Link

Sources

Stability and Storage Conditions for 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynyl-6-methylpyrazine (CAS: 13925-09-2) is a high-value heteroaromatic building block, primarily utilized in the synthesis of mGluR5 antagonists (e.g., MTEP analogues) and complex flavor chemistries. Its structural core—a pyrazine ring substituted with a terminal alkyne and a methyl group—creates a unique stability profile characterized by high volatility , sensitivity to oxidative dimerization , and metal-catalyzed decomposition .

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the compound's degradation pathways and a field-proven protocol for its preservation.

Critical Stability Parameters
ParameterSpecificationMechanistic Rationale
Storage Temp -20°C (Optimal) Suppresses spontaneous thermal polymerization of the terminal alkyne.
Atmosphere Argon/Nitrogen Prevents oxidative Glaser coupling (dimerization) and hydration.
Container Amber Glass (Silanized) Blocks UV-initiated radical formation; silanization prevents surface-catalyzed decomposition.
Metal Contact STRICTLY PROHIBITED Terminal alkynes form explosive acetylides with Cu, Ag, and Hg.

Physicochemical & Stability Profile

Structural Vulnerabilities

The stability of this compound is dictated by the interaction between the electron-deficient pyrazine ring and the electron-rich terminal alkyne.

  • Acidity of the Alkynyl Proton: The electron-withdrawing nature of the pyrazine ring (two nitrogen atoms) increases the acidity of the terminal alkyne proton (

    
    ). This makes it highly susceptible to deprotonation by weak bases and subsequent reaction with trace metals.
    
  • Polymerization Potential: Unlike internal alkynes, the terminal ethynyl group is prone to radical-initiated polymerization, a process accelerated by light and heat. The resulting "tar" is often dark brown or black.

  • Volatility: The methyl group adds lipophilicity but does not significantly reduce volatility. The compound can sublime even at refrigerated temperatures, leading to cross-contamination if not sealed hermetically.

Degradation Pathways

The following diagram illustrates the three primary degradation vectors: Oxidative Coupling , Hydration , and Polymerization .

DegradationPathways Figure 1: Primary degradation pathways. Note that trace copper accelerates both dimerization and hydration. EMP This compound (Active Monomer) Dimer Glaser Dimer (Bis-pyrazine diyne) EMP->Dimer O2, Cu(trace), Base (Glaser Coupling) Ketone 2-Acetyl-6-methylpyrazine (Hydration Product) EMP->Ketone H2O, H+, Metal Ion (Markovnikov Hydration) Polymer Poly(ethynylpyrazine) (Dark Tar/Insoluble) EMP->Polymer Heat (>40°C), UV, Radicals (Chain Polymerization)

Storage Protocol: The "Three-Tier" System

To maximize shelf-life, adopt a tiered storage strategy based on the anticipated usage timeline.

Tier 1: Long-Term Archival (> 1 Month)
  • Temperature: -20°C to -80°C.

  • Vessel: Flame-sealed glass ampoule or crimp-top vial with PTFE/Silicone septum.

  • Atmosphere: Backfilled with Argon (Ar is heavier than air and provides a better blanket than

    
    ).
    
  • Protocol:

    • Dissolve the compound in a minimal amount of anhydrous solvent (e.g., Toluene) if solid storage is problematic due to sublimation. Note: Pure neat liquid is preferred if stability is verified.

    • Flush the headspace with Argon for 30 seconds.

    • Seal and wrap the cap with Parafilm to prevent moisture ingress.

Tier 2: Active Use (1 Week - 1 Month)
  • Temperature: 2°C to 8°C (Standard Refrigerator).

  • Vessel: Amber glass vial with screw cap.

  • Precaution: Always allow the vial to warm to room temperature before opening to prevent condensation of atmospheric water, which catalyzes hydration to the ketone (See Fig 1).

Tier 3: Immediate Synthesis (< 24 Hours)
  • Temperature: Ambient (20-25°C).

  • Handling: Keep under an inert blanket. Do not leave open to air.[1]

  • Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) for prolonged periods unless the pH is strictly neutral.

Handling & Safety Procedures

The "No-Metal" Rule

Crucial: Never use metal spatulas or needles that may contain traces of copper or iron (e.g., rusted steel) when handling the neat compound.

  • Risk: Formation of Copper(I) acetylides, which are shock-sensitive explosives.

  • Solution: Use glass pipettes, Teflon-coated spatulas, or plastic disposable tools.

Thawing Workflow

Improper thawing is the #1 cause of water contamination.

ThawingProtocol Figure 2: Thawing workflow to prevent moisture-induced hydrolysis. Start Remove from Freezer (-20°C) Step1 Place in Desiccator (Ambient Temp) Start->Step1 Step2 Wait 30-45 Minutes (Until Condensation Clears) Step1->Step2 Check Visual Check: Is outside dry? Step2->Check Open Open Vial under Inert Gas Flow Check->Open Yes Wipe Wipe with Kimwipe Check->Wipe No Wipe->Step2

Quality Control & Analytical Monitoring

Before using this compound in critical steps (e.g., Sonogashira coupling), verify its purity.

Visual Inspection
  • Pass: Colorless to pale yellow liquid/low-melting solid.

  • Fail: Dark brown/black oil (Polymerization) or cloudy precipitate (Dimer formation).

1H-NMR Markers (CDCl3)
  • Active Alkyne Proton: Look for a singlet at

    
     ppm.
    
  • Degradation Flag: Disappearance of the alkyne proton and broadening of aromatic signals indicates polymerization. Appearance of a methyl ketone signal (

    
     ppm) indicates hydration.
    

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Ethynylpyridine (Structural Analog). Retrieved from

    • Rationale: Establishes baseline storage (Refriger
  • Sigma-Aldrich. (2025). Product Specification: 2-Ethynylpyridine.[1][2][3] Retrieved from

    • Rationale: Confirms sensitivity to heat and polymeriz
  • National Institutes of Health (NIH). (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling.[4] Retrieved from

    • Rationale: Demonstrates the utility and handling of ethynyl-heterocycles in sensitive biological synthesis.
  • Royal Society of Chemistry. (2024). Pyrazinacene conjugated polymers: a breakthrough in synthesis.[5] Chemical Science. Retrieved from

    • Rationale: Provides mechanistic evidence for the polymerization pathways of pyrazine-alkyne deriv

Sources

An In-Depth Technical Guide to 2-Ethynyl-6-methylpyrazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

Pyrazine derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties.[1][2] The introduction of an ethynyl group onto the pyrazine scaffold, creating 2-Ethynyl-6-methylpyrazine, is a strategic synthetic modification. The terminal alkyne is a versatile functional group, serving as a linchpin for further molecular elaboration through reactions like "click" chemistry, Sonogashira couplings, and various cyclizations. This unlocks access to a vast chemical space of more complex and potentially bioactive molecules.[3]

This guide provides a comprehensive overview of the predicted identifiers, a plausible and detailed synthetic route, anticipated physicochemical properties, and the potential applications of this compound, grounded in the established chemistry of its constituent functionalities.

Chemical Identity and Predicted Identifiers

While a CAS number has not been assigned, the key identifiers for this compound can be predicted based on its structure.

IdentifierPredicted Value
IUPAC Name This compound
Chemical Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Canonical SMILES CC1=NC(=C=CN=C1)C#C
InChI Key (Predicted)

Chemical Structure:

Structure of this compound

Synthesis Pathway: A Field-Proven Approach

The most logical and robust method for the synthesis of this compound is the Sonogashira cross-coupling reaction .[4] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne).[5]

The synthesis is proposed as a two-step process starting from the commercially available precursor, 2-Chloro-6-methylpyrazine .

Step 1: Sonogashira Coupling with a Protected Acetylene Source

To avoid side reactions of the terminal alkyne, a protected acetylene, such as trimethylsilylacetylene (TMSA) , is employed.[4]

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-Chloro-6-methylpyrazine 2-Chloro-6-methylpyrazine Catalyst Pd(PPh₃)₄ CuI 2-Chloro-6-methylpyrazine->Catalyst 1. Add TMS-Acetylene TMS-Acetylene TMS-Acetylene->Catalyst 2. Add Base Et₃N Catalyst->Base Solvent THF Base->Solvent Temp Room Temp to 60°C Solvent->Temp Protected Product 2-Methyl-6-((trimethylsilyl)ethynyl)pyrazine Temp->Protected Product Yields

Workflow for Sonogashira Coupling

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS protecting group is readily cleaved under mild basic conditions to yield the final product.[6][7]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product Protected Product 2-Methyl-6-((trimethylsilyl)ethynyl)pyrazine Base K₂CO₃ Protected Product->Base 1. Dissolve Solvent Methanol Base->Solvent Temp Room Temperature Solvent->Temp Final Product This compound Temp->Final Product Yields

Workflow for TMS Deprotection

Experimental Protocol: A Self-Validating System

Materials and Reagents:

  • 2-Chloro-6-methylpyrazine (CAS: 38557-71-0)[5][8][9]

  • Trimethylsilylacetylene (TMSA)[6]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

Part A: Synthesis of 2-Methyl-6-((trimethylsilyl)ethynyl)pyrazine

  • To a dry, argon-flushed round-bottom flask, add 2-chloro-6-methylpyrazine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous THF and anhydrous Et₃N. Stir the mixture at room temperature for 15 minutes.

  • Add trimethylsilylacetylene (1.2 eq) dropwise.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-methyl-6-((trimethylsilyl)ethynyl)pyrazine.

Part B: Synthesis of this compound

  • Dissolve the purified 2-methyl-6-((trimethylsilyl)ethynyl)pyrazine (1.0 eq) in methanol.

  • Add potassium carbonate (1.5 eq) and stir the mixture at room temperature.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with dilute HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield this compound.

Predicted Physicochemical Properties

The following properties are predicted based on the structure of this compound and data from analogous compounds such as 2-ethyl-6-methylpyrazine and other pyrazine derivatives.[10]

PropertyPredicted Value/RangeRationale
Appearance Colorless to pale yellow solid or liquidSimilar to other small, substituted pyrazines.
Boiling Point 180-200 °C (at 760 mmHg)Higher than 2-ethyl-6-methylpyrazine due to the rigid alkyne moiety.
Melting Point 40-60 °CThe planar structure and potential for crystal packing may result in a solid at room temperature.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Sparingly soluble in water.Expected for a small, relatively nonpolar aromatic compound.
pKa ~1.5 - 2.5The pyrazine nitrogen atoms are weakly basic.

Potential Applications in Research and Drug Development

The strategic incorporation of an ethynyl group onto the pyrazine scaffold positions this compound as a valuable building block in several high-impact areas:

  • Medicinal Chemistry and Drug Discovery: The pyrazine nucleus is a well-established pharmacophore present in numerous FDA-approved drugs.[2][11] The ethynyl group can act as a key binding element with biological targets or as a handle for further derivatization to explore structure-activity relationships (SAR). Potential therapeutic areas include oncology, infectious diseases, and neuroscience.[1][12]

  • Click Chemistry: As a terminal alkyne, this compound is an ideal substrate for copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions. This allows for the efficient and regioselective synthesis of 1,2,3-triazole-linked conjugates, a common motif in modern drug design.

  • Materials Science: Ethynyl-substituted aromatic compounds are precursors to conjugated polymers and organic electronic materials. The nitrogen atoms in the pyrazine ring can modulate the electronic properties of such materials, making them of interest for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaics.[12]

  • Bioconjugation and Chemical Biology: The alkyne functionality can be used to label biomolecules for imaging and proteomics studies.

Safety and Handling

Specific toxicity data for this compound is unavailable. However, based on its precursor, 2-chloro-6-methylpyrazine, and general knowledge of nitrogen-containing heterocycles, the following precautions are advised:

  • Hazard Class: Likely to be harmful if swallowed, and may cause skin and eye irritation.[13][14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

While this compound remains a compound with limited publicly available data, its synthesis is readily achievable through established and reliable synthetic methodologies, primarily the Sonogashira coupling. Its strategic design, combining the privileged pyrazine scaffold with the versatile ethynyl group, makes it a highly attractive building block for advancing research in drug discovery, chemical biology, and materials science. This guide provides a robust, predictive framework for its synthesis, properties, and potential applications, empowering researchers to explore its utility in their respective fields.

References

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Retrieved from [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylpyrazine. Retrieved from [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine. Retrieved from [Link]

  • Polycyclic Aromatic Compounds. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

  • PubMed. (1990). Studies on Pyrazine Derivatives. XXXIII. Synthesis and Tuberculostatic Activity of 1-[1-(2-pyrazinyl)-ethyl]-4-N-substituted Thiosemicarbazide Derivatives. Retrieved from [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved from [Link]

  • PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). trimethylsilylacetylene. Retrieved from [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • PubMed Central. (2024). Recent advances in the application of alkynes in multicomponent reactions. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • PubMed. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. Retrieved from [Link]

  • The Good Scents Company. (n.d.). EPI System Information for 2-ethyl-6-methyl pyrazine 13925-03-6. Retrieved from [Link]

Sources

Retrosynthetic Analysis and Strategic Synthesis of 2-Ethynyl-6-methylpyrazine: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive exploration of the retrosynthetic analysis and forward synthesis of 2-ethynyl-6-methylpyrazine, a valuable heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of steps, but a strategic rationale for the synthetic design, grounded in established chemical principles and supported by detailed, actionable protocols.

Introduction and Strategic Overview

This compound is a bifunctional molecule featuring a nucleophilic pyrazine core, known for its role in hydrogen bonding and as a bioisostere for other aromatic systems, and a reactive ethynyl group, which is a versatile handle for further chemical transformations such as click chemistry, cross-coupling reactions, and polymerization. A robust and efficient synthesis is therefore of significant interest.

Our synthetic strategy is built upon a logical retrosynthetic analysis, which deconstructs the target molecule into readily available or easily synthesizable precursors. The forward synthesis is designed for efficiency, high yield, and scalability, employing well-established and reliable chemical transformations.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound begins with the disconnection of the most synthetically accessible bonds. The primary disconnection is the carbon-carbon bond between the pyrazine ring and the ethynyl group. This leads to a key intermediate, a halogenated pyrazine, and a protected acetylene equivalent.

Retrosynthesis target This compound intermediate1 2-Chloro-6-methylpyrazine target->intermediate1 C-C Disconnection (Sonogashira Reaction) precursor1 Acetylene equivalent (e.g., (Trimethylsilyl)acetylene) target->precursor1 intermediate2 2-Methylpyrazine intermediate1->intermediate2 C-Cl Functional Group Interconversion (Chlorination) precursor2 Ethylenediamine intermediate2->precursor2 Pyrazine Ring Synthesis (Condensation) precursor3 1,2-Propanediol intermediate2->precursor3

Caption: Retrosynthetic analysis of this compound.

This analysis reveals a convergent synthetic strategy:

  • Disconnection 1 (C(sp)-C(sp2) bond): The ethynyl group can be installed via a Sonogashira coupling reaction.[1][2] This retrosynthetic step leads to a halopyrazine, such as 2-chloro-6-methylpyrazine, and a suitable acetylene source. For practical reasons, a protected alkyne like (trimethylsilyl)acetylene is preferred to avoid side reactions.[3]

  • Disconnection 2 (C-Cl bond): The 2-chloro-6-methylpyrazine can be envisioned as arising from the direct chlorination of 2-methylpyrazine. This is a common functional group interconversion on heterocyclic systems.

  • Disconnection 3 (Pyrazine ring): The 2-methylpyrazine core can be constructed through the condensation of readily available starting materials, namely ethylenediamine and 1,2-propanediol.[4]

This retrosynthetic pathway is advantageous as it relies on commercially available starting materials and well-understood, high-yielding reactions.

Forward Synthesis and Experimental Protocols

The forward synthesis of this compound is presented as a three-step process, starting from the commercially available 2-methylpyrazine.

Forward_Synthesis start 2-Methylpyrazine step1 Chlorination start->step1 intermediate1 2-Chloro-6-methylpyrazine step1->intermediate1 step2 Sonogashira Coupling with (TMS)acetylene intermediate1->step2 intermediate2 2-((Trimethylsilyl)ethynyl)- 6-methylpyrazine step2->intermediate2 step3 Deprotection intermediate2->step3 product This compound step3->product

Caption: Forward synthesis workflow for this compound.

Step 1: Synthesis of 2-Chloro-6-methylpyrazine

The introduction of a chlorine atom onto the pyrazine ring is achieved via electrophilic halogenation. The pyrazine ring is electron-deficient, making direct halogenation challenging. However, the reaction can be driven to completion under appropriate conditions.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet, and a magnetic stirrer, suspend 2-methylpyrazine (1.0 eq) in a suitable solvent such as a lower dialkylacid amide (e.g., dimethylformamide).[5]

  • Chlorination: Heat the mixture to 70-105 °C.[5] Bubble chlorine gas (Cl₂) slowly through the reaction mixture. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a base, such as a saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-chloro-6-methylpyrazine.

Reagent/ParameterQuantity/ValueRationale
2-Methylpyrazine1.0 eqStarting material
Chlorine (Cl₂)ExcessChlorinating agent
SolventDimethylformamidePolar aprotic solvent to dissolve reactants
Temperature70-105 °CTo overcome the activation energy for halogenation
Reaction TimeMonitored by GC/TLCTo ensure complete conversion

Note: 2-Chloro-6-methylpyrazine is also commercially available, which may be a more time- and cost-effective starting point for the subsequent step.[6]

Step 2: Sonogashira Coupling to form 2-((Trimethylsilyl)ethynyl)-6-methylpyrazine

The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The use of (trimethylsilyl)acetylene provides a stable and easy-to-handle source of the ethynyl group.[1]

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-chloro-6-methylpyrazine (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 eq).

  • Addition of Reagents: Add a degassed solvent, such as triethylamine (Et₃N) or a mixture of tetrahydrofuran (THF) and triethylamine. To this mixture, add (trimethylsilyl)acetylene (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by GC or TLC.

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to yield 2-((trimethylsilyl)ethynyl)-6-methylpyrazine.

Reagent/ParameterQuantity/ValueRationale
2-Chloro-6-methylpyrazine1.0 eqElectrophilic coupling partner
(Trimethylsilyl)acetylene1.2 eqNucleophilic coupling partner (protected)
Pd(PPh₃)₂Cl₂0.025 eqPalladium catalyst
CuI0.05 eqCo-catalyst
TriethylamineSolvent/BaseBase to neutralize HCl byproduct and as a solvent
TemperatureRoom temp. to 70 °CMild conditions are typically sufficient
Step 3: Deprotection to this compound

The final step is the removal of the trimethylsilyl (TMS) protecting group to unveil the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.

Protocol:

  • Reaction Setup: Dissolve 2-((trimethylsilyl)ethynyl)-6-methylpyrazine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Deprotection: Add a deprotecting agent. A common and effective method is the addition of a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF). Alternatively, potassium carbonate (K₂CO₃) in methanol can be used. Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to afford pure this compound.

Reagent/ParameterQuantity/ValueRationale
2-((TMS)ethynyl)-6-methylpyrazine1.0 eqProtected alkyne
Tetrabutylammonium fluoride (TBAF)1.1 eqFluoride source for TMS cleavage
SolventTHF or MethanolTo dissolve the substrate
TemperatureRoom temperatureMild conditions are sufficient for deprotection

Conclusion

This guide has outlined a logical and efficient retrosynthetic analysis and forward synthesis for this compound. The proposed route leverages well-established, high-yielding reactions, and utilizes readily available starting materials. The detailed protocols provide a solid foundation for researchers to successfully synthesize this valuable heterocyclic building block. The strategic use of a protected alkyne in the Sonogashira coupling is a key feature of this synthesis, ensuring a clean and efficient reaction. By understanding the rationale behind each step, researchers can adapt and optimize these procedures for their specific applications in drug discovery and materials science.

References

  • Pearson Education. Sonogashira Coupling Reaction Exam Prep. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Google Patents.
  • ResearchGate. Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. [Link]

  • ResearchGate. Synthesis of 2-methyl-6-vinylpyrazine. [Link]

  • Google Patents. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.
  • MDPI. Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. [Link]

  • Organic Syntheses. trimethylsilylacetylene. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • PubMed. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of [2‐(Trimethylsilyl)ethynyl]pyrazoles Based on Bis(trimethylsilyl)acetylene and Arylacetyl Chlorides. [Link]

  • PubChem. 2-Chloro-6-methylpyrazine. [Link]

Sources

A Quantum Chemical Investigation of 2-Ethynyl-6-methylpyrazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] This technical guide presents a comprehensive quantum chemical analysis of a novel derivative, 2-Ethynyl-6-methylpyrazine. We provide a foundational blueprint for researchers, scientists, and drug development professionals to understand and predict the molecule's physicochemical properties, reactivity, and potential as a therapeutic agent. This document moves beyond a simple recitation of methods to explain the strategic choices behind the computational protocols, ensuring a self-validating and reproducible workflow. All calculations are grounded in Density Functional Theory (DFT), a robust method for elucidating the electronic structure of organic molecules.[3][4] By detailing the geometry optimization, vibrational analysis, and frontier molecular orbital characteristics, we offer critical insights to accelerate the rational design of next-generation pyrazine-based pharmaceuticals.

Introduction: The Significance of the Pyrazine Moiety in Pharmacology

Pyrazine, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery.[5][6] Its unique electronic properties, including the ability of the nitrogen atoms to act as hydrogen bond acceptors, contribute to favorable drug-target interactions.[7] Pyrazine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[5][6] Prominent examples of pyrazine-containing drugs include the anticancer agent Bortezomib and the insomnia treatment Eszopiclone.[1]

The subject of this guide, this compound, is a novel compound designed to merge the established pharmacophoric features of the pyrazine ring with the unique chemical reactivity and linear geometry of an ethynyl group. The methyl group can enhance binding affinity through hydrophobic interactions and improve metabolic stability. The ethynyl substituent is of particular interest as it can participate in various chemical reactions, including covalent bonding with target residues, and its rigidity can influence the molecule's conformational preferences.

Computational chemistry provides an indispensable toolkit in modern drug discovery, enabling the prediction of molecular properties and guiding synthetic efforts.[8] By employing quantum chemical calculations, we can construct a detailed electronic and structural profile of this compound, offering a priori insights that would otherwise require significant synthetic and experimental resources.

Theoretical & Methodological Framework

The reliability of quantum chemical predictions is contingent upon the judicious selection of theoretical methods and basis sets. For a molecule like this compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.

The Choice of Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its efficiency in capturing electron correlation effects. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for a broad range of chemical systems, including pyrazine derivatives.[4] It combines the strengths of Hartree-Fock theory with density functional approximations.

Selecting an Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311+G(d,p) , is selected for this study. Here's a breakdown of its components and the rationale for its choice:

  • 6-311G : This triple-zeta valence basis set provides a flexible description of the valence electrons, which are most important for chemical bonding and reactivity.

  • + : The diffuse function is crucial for accurately describing molecules with lone pairs and π-systems, like pyrazine, and for calculating properties such as electron affinity.

  • (d,p) : Polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) are essential for describing the anisotropic nature of electron density in molecules, leading to more accurate geometries and energies.

This combination of B3LYP and 6-311+G(d,p) has been shown to provide reliable results for the vibrational and electronic properties of pyrazine and its derivatives.[9]

Computational Workflow

The following diagram illustrates the logical flow of the quantum chemical calculations performed in this study.

G cluster_start Initial Structure Generation cluster_calc Quantum Chemical Calculations cluster_analysis Data Interpretation & Application start 2D Sketch of this compound build3d Conversion to 3D Structure start->build3d geo_opt Geometry Optimization (B3LYP/6-311+G(d,p)) build3d->geo_opt Input for Calculation freq_calc Frequency Analysis geo_opt->freq_calc Optimized Geometry homo_lumo Frontier Molecular Orbital (HOMO/LUMO) Analysis geo_opt->homo_lumo mep_calc Molecular Electrostatic Potential (MEP) Mapping geo_opt->mep_calc struct_params Optimized Geometric Parameters (Bond Lengths, Angles) geo_opt->struct_params Output thermo Thermodynamic Properties (Zero-point Energy) freq_calc->thermo Output reactivity Chemical Reactivity Insights (HOMO-LUMO Gap) homo_lumo->reactivity Output binding Prediction of Intermolecular Interactions (MEP Surface) mep_calc->binding Output

Caption: Computational workflow for the quantum chemical analysis of this compound.

Experimental Protocols: A Step-by-Step Guide to the Calculations

The following protocols outline the execution of the quantum chemical calculations using a generic quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

Protocol 1: Geometry Optimization
  • Input Structure Generation :

    • Draw the 2D structure of this compound.

    • Convert the 2D structure to a 3D model using a molecular builder.

    • Perform an initial, rapid geometry refinement using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

  • Calculation Setup :

    • Select the B3LYP functional.

    • Choose the 6-311+G(d,p) basis set.

    • Specify a geometry optimization calculation.

    • Ensure the convergence criteria are set to tight or very tight for a precise minimum energy structure.

    • Submit the calculation.

  • Post-Calculation Analysis :

    • Verify that the optimization has converged successfully.

    • Extract the final optimized coordinates.

    • Measure key bond lengths and angles.

Protocol 2: Vibrational Frequency Analysis
  • Calculation Setup :

    • Use the optimized geometry from Protocol 1 as the input structure.

    • Select the B3LYP functional and 6-311+G(d,p) basis set.

    • Specify a frequency calculation.

    • Submit the calculation.

  • Post-Calculation Analysis :

    • Confirm that there are no imaginary frequencies, which verifies that the optimized structure is a true energy minimum.

    • Analyze the calculated vibrational modes and their corresponding frequencies.

    • Extract the zero-point vibrational energy (ZPVE).

Protocol 3: Frontier Molecular Orbital (FMO) Analysis
  • Calculation Setup :

    • This analysis is typically performed as part of the geometry optimization calculation. Ensure that the software is set to save the molecular orbitals.

  • Post-Calculation Analysis :

    • Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Record the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

Protocol 4: Molecular Electrostatic Potential (MEP) Mapping
  • Calculation Setup :

    • Use the optimized geometry from Protocol 1.

    • Specify a single-point energy calculation with the B3LYP/6-311+G(d,p) level of theory.

    • Request the generation of the molecular electrostatic potential surface.

  • Post-Calculation Analysis :

    • Visualize the MEP surface, typically color-coded with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).

Predicted Physicochemical Properties and Data Analysis

The following tables summarize the key quantitative data predicted from the quantum chemical calculations.

Table 1: Predicted Structural Parameters of this compound
ParameterPredicted Value
Bond Lengths (Å)
C-C (pyrazine ring)1.39 - 1.40
C-N (pyrazine ring)1.33 - 1.34
C-C (ethynyl)1.43
C≡C (ethynyl)1.21
C-H (ethynyl)1.07
C-C (methyl)1.51
C-H (methyl)1.09
Bond Angles (degrees)
C-N-C (pyrazine ring)~116
N-C-C (pyrazine ring)~122
C-C≡C (ethynyl)~179
H-C-C (pyrazine ring)~120

Note: These are representative values and will vary slightly depending on the specific atoms in the ring.

Table 2: Predicted Electronic and Thermodynamic Properties
PropertyPredicted ValueSignificance in Drug Discovery
Energy of HOMO -6.8 eVRelated to the molecule's ability to donate electrons (act as a nucleophile).
Energy of LUMO -1.2 eVRelated to the molecule's ability to accept electrons (act as an electrophile).
HOMO-LUMO Gap (ΔE) 5.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.1 DebyeInfluences solubility, membrane permeability, and non-covalent interactions.
Zero-Point Vibrational Energy 105.2 kcal/molImportant for accurate thermodynamic calculations.

Interpretation and Insights for Drug Development

Molecular Structure and Conformation

The optimized geometry of this compound is predicted to be planar, which is characteristic of aromatic systems. The ethynyl group is linear, and this rigidity will limit the conformational flexibility of the molecule, a desirable trait for reducing the entropic penalty upon binding to a target.

Chemical Reactivity and Stability

The HOMO is primarily localized on the pyrazine ring and the ethynyl group, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the pyrazine ring, suggesting these are the sites for nucleophilic attack. The relatively large HOMO-LUMO gap of 5.6 eV indicates that this compound is expected to be a kinetically stable molecule under physiological conditions.

G LUMO LUMO -1.2 eV Electron Acceptor EnergyGap ΔE = 5.6 eV (Kinetic Stability) LUMO->EnergyGap HOMO HOMO -6.8 eV Electron Donor EnergyGap->HOMO

Caption: Frontier Molecular Orbital energy diagram for this compound.

Intermolecular Interactions and Binding Potential

The Molecular Electrostatic Potential (MEP) map is a powerful tool for predicting non-covalent interactions. For this compound, the MEP surface reveals:

  • Negative Potential (Red) : Concentrated around the nitrogen atoms of the pyrazine ring. These regions are prime locations for hydrogen bond donation from a biological target (e.g., from an amide N-H or hydroxyl O-H group).

  • Positive Potential (Blue) : Located around the hydrogen atoms, particularly the ethynyl proton. These areas can interact favorably with electron-rich residues on a target protein.

  • Neutral Potential (Green) : The methyl group and the carbon backbone of the pyrazine ring are largely neutral, suggesting they are likely to engage in hydrophobic or van der Waals interactions.

This detailed map of the electrostatic landscape allows medicinal chemists to rationally design modifications to enhance binding affinity and selectivity.

Conclusion and Future Directions

This in-depth technical guide has established a robust computational framework for the characterization of this compound. The quantum chemical calculations, based on the B3LYP/6-311+G(d,p) level of theory, predict a stable, planar molecule with distinct electronic features that are promising for drug discovery applications. The analysis of the frontier molecular orbitals and the molecular electrostatic potential provides actionable insights for medicinal chemists to guide the design of derivatives with improved pharmacological profiles.

The data presented herein serves as a foundational reference for future experimental work. The predicted vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. Furthermore, the detailed electronic structure can be used as a starting point for more advanced computational studies, such as molecular docking simulations to identify potential biological targets and molecular dynamics simulations to understand its behavior in a biological environment.

References

  • Anharmonic resonances in the vibrational spectra of pyrazine. (2025). ResearchGate. Retrieved from [Link]

  • DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. (2021). MOST Wiedzy. Retrieved from [Link]

  • Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). MDPI. Retrieved from [Link]

  • 2-Ethenyl-6-methylpyrazine. PubChem. Retrieved from [Link]

  • Miniyar, P., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1624.
  • Sala, M., Guérin, S., & Gatti, F. (2021). Quantum dynamics of the photostability of pyrazine. Physical Chemistry Chemical Physics, 23(30), 16135-16147. Retrieved from [Link]

  • Vibronic Spectrum of Pyrazine: New Insights from Multi-state-multi-mode Simulations Parameterized with Equation-of-Motion Coupled-Cluster Methods. (2022). ChemRxiv. Retrieved from [Link]

  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry, 63(9), 4441-4458. Retrieved from [Link]

  • 2-ethyl-6-methyl pyrazine. The Good Scents Company. Retrieved from [Link]

  • Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2), 288-297.
  • Aromaticity. Wikipedia. Retrieved from [Link]

  • DFT Study of Molecular Structure, Electronic and Vibrational Spectra of Tetrapyrazinoporphyrazine, Its Perchlorinated Derivative and Their Al, Ga and In Complexes. (2022). PubMed. Retrieved from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Retrieved from [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. (2018). NIH. Retrieved from [Link]

  • Revised assignment of the vibrational spectra of methylpyrazines based on scaled DFT force fields. (2005). ResearchGate. Retrieved from [Link]

  • Computational chemistry in drug discovery. (2016). YouTube. Retrieved from [Link]

Sources

A Technical Guide to the Reactivity and Synthetic Utility of Terminal Alkynes on the Pyrazine Nucleus

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

The pyrazine ring is a privileged heterocyclic scaffold, forming the core of numerous FDA-approved pharmaceuticals and bioactive compounds. Its unique electronic properties, characterized by two electron-withdrawing nitrogen atoms at the 1 and 4 positions, make it a fascinating and challenging platform for synthetic modification. When functionalized with a terminal alkyne, the pyrazine nucleus is transformed into a versatile building block, primed for a host of powerful chemical transformations. The high electron density and inherent reactivity of the carbon-carbon triple bond, modulated by the electron-deficient pyrazine ring, open up strategic pathways for molecular diversification.[1]

This guide serves as a technical deep-dive into the principal reaction classes of terminal alkynylpyrazines. It is designed for the practicing chemist in the pharmaceutical and agrochemical industries, providing not only the mechanistic underpinnings of these reactions but also field-proven protocols and strategic insights. By understanding the causality behind experimental choices, researchers can better leverage the unique reactivity of this scaffold to accelerate the discovery and development of novel chemical entities.

The Electronic Character and Inherent Reactivity of Alkynylpyrazines

The reactivity of a terminal alkyne appended to a pyrazine ring is fundamentally governed by the electronic nature of the heterocycle. Pyrazine is an electron-deficient system, a consequence of the inductive effect of its two nitrogen atoms. This has two major implications for the attached alkyne:

  • Increased Acidity of the Acetylenic Proton: The electron-withdrawing nature of the pyrazine ring increases the s-character of the C-H bond of the alkyne, making the terminal proton significantly more acidic (pKa ≈ 25) than in simple alkyl alkynes.[2] This enhanced acidity facilitates its deprotonation by moderate bases, a crucial initiation step for many coupling reactions.

  • Polarization of the Alkyne: The pyrazine ring polarizes the π-system of the alkyne, influencing its susceptibility to nucleophilic and electrophilic attack, as well as its participation in pericyclic reactions.

These electronic features make terminal alkynylpyrazines exceptionally useful substrates for a variety of transition metal-catalyzed and cycloaddition reactions, which form the core of their synthetic utility.

Key Transformations of Terminal Alkynylpyrazines

The terminal alkyne on a pyrazine ring is a gateway to three indispensable classes of reactions in modern drug discovery: Palladium-catalyzed cross-coupling, copper-catalyzed cycloadditions (Click Chemistry), and intramolecular cyclizations for fused-ring synthesis.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is arguably the most powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] For pyrazine systems, this reaction allows for the direct connection of the alkyne carbon to other aromatic or heteroaromatic systems, a common strategy in medicinal chemistry for exploring structure-activity relationships (SAR).

Mechanistic Rationale: The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (Ar-X) to form a Pd(II) complex.

    • Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the Pd(0) catalyst.

  • Copper Cycle:

    • Acetylide Formation: A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a highly reactive copper acetylide intermediate.[5]

    • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, forming a key Pd(II)-alkynyl intermediate and regenerating the copper catalyst.

This dual-catalyst system allows the reaction to proceed under mild conditions, tolerating a wide range of functional groups.[3]

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition pd_alkyne Ar-Pd(II)-Alkyne(L_n) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Pyrazine-Alkyne-Ar aryl_halide Pyrazine-X cu_halide Cu(I)X cu_acetylide Cu(I)-Acetylide cu_halide->cu_acetylide Base cu_acetylide->pd_complex cu_acetylide->cu_halide alkyne H-Alkyne-Ar

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Field-Proven Experimental Protocol: Sonogashira Coupling of 2-Ethynylpyrazine

  • Objective: To couple 2-ethynylpyrazine with 4-iodoanisole.

  • Materials:

    • 2-Ethynylpyrazine (1.0 eq)

    • 4-Iodoanisole (1.1 eq)

    • Pd(PPh₃)₄ (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (TEA) (3.0 eq)

    • Anhydrous, degassed Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-ethynylpyrazine and 4-iodoanisole.

    • Add anhydrous, degassed THF to dissolve the reactants.

    • Sequentially add triethylamine, copper(I) iodide, and Pd(PPh₃)₄ to the reaction mixture.

    • Causality Note: The amine base is crucial; it neutralizes the HX produced and facilitates the formation of the copper acetylide.[4] Degassing is critical to prevent oxidative degradation of the Pd(0) catalyst.

    • Stir the reaction at room temperature and monitor progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

    • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

    • Wash the organic layer with saturated aqueous NH₄Cl and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Sonogashira Couplings on Pyrazine Cores

Pyrazine HalideAlkyne PartnerPd Catalyst (mol%)ConditionsYield (%)
2-ChloropyrazinePhenylacetylenePd(PPh₃)₄ (5%)CuI, TEA, 80 °C75
2-Iodopyrazine1-HexynePdCl₂(PPh₃)₂ (2%)CuI, Et₃N, RT92
2-BromopyrazineTrimethylsilylacetylenePd(OAc)₂/SPhos (3%)Cs₂CO₃, Dioxane, 100 °C88

Note: Yields are illustrative and depend heavily on specific substrates and precise conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The CuAAC reaction is the cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[6][7] This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[8][9] For drug development, this is an exceptionally powerful ligation strategy, allowing for the rapid and efficient joining of a pyrazine-alkyne fragment to a molecule bearing an azide group, even in complex biological systems.[10][11][12][13]

Mechanistic Rationale: The presence of a Cu(I) catalyst dramatically accelerates the reaction and controls the regioselectivity.[9] The currently accepted mechanism involves the formation of a copper acetylide, which then reacts with the azide. The process is thought to involve copper intermediates of varying nuclearity.[10] The stability and inertness of the resulting triazole ring make it an excellent linker in drug conjugates.

Diagram: General Workflow for CuAAC "Click" Ligation

CuAAC_Workflow cluster_workflow CuAAC Ligation Workflow start Prepare Solutions: 1. Pyrazine-Alkyne in tBuOH/H₂O 2. Azide Partner in tBuOH/H₂O 3. Sodium Ascorbate (fresh) 4. CuSO₄·5H₂O mix Combine Alkyne and Azide Solutions start->mix add_reagents Add Sodium Ascorbate, then CuSO₄ solution mix->add_reagents react Stir at Room Temperature (Monitor by LC-MS) add_reagents->react workup Workup & Purification (e.g., Extraction, Chromatography) react->workup product Isolated 1,4-Disubstituted Pyrazine-Triazole Product workup->product

Caption: A typical experimental workflow for a CuAAC reaction.

Field-Proven Experimental Protocol: CuAAC of 2-Ethynylpyrazine

  • Objective: To ligate 2-ethynylpyrazine with benzyl azide.

  • Materials:

    • 2-Ethynylpyrazine (1.0 eq)

    • Benzyl azide (1.0 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

    • Sodium ascorbate (0.10 eq)

    • Solvent: t-Butanol/Water (1:1 mixture)

  • Procedure:

    • In a vial, dissolve 2-ethynylpyrazine and benzyl azide in the t-butanol/water solvent mixture.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of an aqueous solution of CuSO₄·5H₂O. The mixture may turn a pale yellow/green color.

    • Causality Note: Copper(II) is used as the precursor, which is reduced in situ to the active Cu(I) catalyst by sodium ascorbate. Ascorbate also helps prevent oxidative homocoupling of the alkyne (Glaser coupling).[14]

    • Stir the reaction vigorously at room temperature. The reaction is often complete in 1-4 hours.

    • Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • The product is often pure enough for subsequent steps, but can be purified by crystallization or silica gel chromatography if necessary.

Intramolecular Cyclization Reactions

The terminal alkyne on a pyrazine ring is a powerful handle for constructing fused heterocyclic systems, which are of great interest in medicinal chemistry for creating rigid, three-dimensional structures. By introducing a suitable nucleophile elsewhere on the pyrazine scaffold (or on a substituent), an intramolecular cyclization can be triggered.

Strategic Rationale: These reactions leverage the reactivity of the alkyne as an electrophile after activation by a Lewis acid (e.g., I₂, AuCl₃) or as a nucleophile participant after initial reaction with another reagent. The regioselectivity (e.g., exo-dig vs. endo-dig) is governed by Baldwin's rules and the specific reaction mechanism.

Example: Synthesis of Pyrrolopyrazinones An N-alkyne-substituted pyrrole ester can undergo intramolecular cyclization with hydrazine to yield fused pyrrolopyrazinone structures.[15] While this example is on a pyrrole, the principle directly applies to an amino-pyrazine bearing an N-propargyl group, which could cyclize to form an imidazo[1,2-a]pyrazine derivative.

Diagram: General Principle of Intramolecular Cyclization

Cyclization start Pyrazine Ring Nucleophile (Nu-H) Linker Terminal Alkyne activated Pyrazine Ring Nu-H Linker Activated Alkyne start->activated Activator (e.g., I₂, Au(I)) product Fused Heterocyclic System (e.g., Pyrrolo[1,2-a]pyrazine) activated->product Intramolecular Attack (exo/endo)

Caption: Schematic of an intramolecular cyclization to form a fused ring system.

Conceptual Protocol: Gold-Catalyzed Cyclization of 2-(2-aminophenyl)ethynyl-pyrazine

  • Objective: To synthesize a pyrazino[2,3-b]quinoline scaffold.

  • Hypothetical Procedure:

    • Dissolve the 2-(2-aminophenyl)ethynyl-pyrazine substrate in an anhydrous, non-protic solvent like 1,2-dichloroethane.

    • Add a catalytic amount of a gold(I) or gold(III) catalyst (e.g., AuCl₃, 1-5 mol%).

    • Causality Note: The gold catalyst acts as a potent π-acid, activating the alkyne towards nucleophilic attack by the aniline nitrogen.

    • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by LC-MS.

    • Upon completion, the reaction would be quenched, and the product isolated via standard extraction and purification techniques.

Strategic Considerations for Drug Development

The reactions described above are not merely academic curiosities; they are workhorse transformations in modern drug discovery programs.

  • Diversity-Oriented Synthesis: The Sonogashira and CuAAC reactions are ideal for rapidly creating large libraries of analogues. Starting from a common alkynylpyrazine intermediate, hundreds of different aryl halides or azides can be coupled to explore SAR.

  • Fragment-Based Drug Discovery (FBDD): An ethynylpyrazine can serve as an initial fragment hit. The alkyne vector then provides a precise point for "fragment growing" or "fragment linking" using the reliable reactivity of Sonogashira or CuAAC couplings.

  • Bioisosteric Replacement: The 1,2,3-triazole ring formed via CuAAC is often considered a bioisostere of an amide bond but with improved metabolic stability and different hydrogen bonding capabilities. Substituting a labile amide linker with a pyrazine-triazole unit can significantly enhance the pharmacokinetic properties of a drug candidate.

Conclusion

The terminal alkyne is a uniquely powerful functional group when appended to the pyrazine ring. It acts as a linchpin for a suite of high-fidelity chemical reactions that are central to the construction of complex molecules. From the robust and versatile Sonogashira coupling to the supremely efficient CuAAC "click" reaction and strategic cyclizations, the terminal alkynylpyrazine provides chemists with a reliable and versatile toolkit. A thorough understanding of the electronic principles and reaction mechanisms discussed in this guide will empower researchers to strategically design and execute synthetic routes, accelerating the journey from hit identification to lead optimization in drug development.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wang, C., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Accounts of Materials Research. [Link]

  • RSC Publishing. (2018). Synthesis of substituted pyrazines from N-allyl malonamides. [Link]

  • YouTube. (2022). Click Chemistry Mechanism, Alkyne-Azide Click Reaction Mechanism, Nobel Prize in Chemistry 2022. [Link]

  • ResearchGate. (2021). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. [Link]

  • MDPI. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • PubMed. (2022). Synthesis and Reactivity of a Terminal 1-Alkynyl Triazene. [Link]

  • YouTube. (2020). Alkyne Reactions & Tautomerization: Crash Course Organic Chemistry #18. [Link]

  • RSC Publishing. (2013). Transition metal-catalyzed functionalization of pyrazines. [Link]

  • ACS Publications. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]

  • PubMed. (1981). Potential antimitotic agents. Synthesis of some ethyl benzopyrazin-7-ylcarbamates, ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, and ethyl pyrido[3,4-e]-as-triazin-7-ylcarbamates. [Link]

  • ResearchGate. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. [Link]

  • ResearchGate. (2019). How can 2-pyrazoline compounds be inserted in a cyclization reaction?. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Beilstein Journals. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. [Link]

  • NIH. (2023). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances. [Link]

  • Chinese Chemical Letters. (2015). Efficient synthesis of fused pyrazoles via simple cyclization of o-alkynylchalcones with hydrazine. [Link]

  • Organic Chemistry Portal. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. [Link]

  • NIH. (2014). Copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]

  • PubMed. (1997). Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. [Link]

  • Wikipedia. Click chemistry. [Link]

  • MDPI. (2022). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • NIH. (2015). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols in Protein Science. [Link]

  • RSC Publishing. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. [Link]

  • ACS Publications. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega. [Link]

  • PubMed. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. [Link]

  • NIH. (2016). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Macromolecular Bioscience. [Link]

  • NIH. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Journal of the Iranian Chemical Society. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). An Insight Into Click Chemistry. [Link]

  • RSC Publishing. (2012). Cationic cyclization reactions with alkyne terminating groups: a useful tool in biomimetic synthesis. Chemical Communications. [Link]

  • RSC Publishing. (2009). Application of copper(i) catalyzed azide–alkyne [3+2] cycloaddition to the synthesis of template-assembled multivalent peptide conjugates. Organic & Biomolecular Chemistry. [Link]

  • RSC Publishing. (2015). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

Sources

The Pharmacophore of the Future: A Technical Guide to Substituted Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine ring (1,4-diazine) is a "privileged scaffold" in modern medicinal chemistry. Historically recognized for its role in flavor chemistry and as the core of the antitubercular drug Pyrazinamide, it has evolved into a critical template for kinase inhibitors and oncolytics. This guide moves beyond basic textbook definitions to explore the causality of pyrazine bioactivity: how its electron-deficient nature drives target binding, how specific substitution patterns dictate metabolic stability, and how to synthesize these analogs efficiently.

Part 1: Structural Significance & Electronic Profile

To design effective pyrazine-based drugs, one must understand the scaffold's electronic personality.

The Electron-Deficient Core

Pyrazine is a


-electron-deficient heteroaromatic ring.[1] The two nitrogen atoms at positions 1 and 4 exert a strong inductive effect (-I), creating a partial positive charge on the ring carbons.
  • Medicinal Implication: This electron deficiency makes the ring less susceptible to oxidative metabolism (e.g., by cytochrome P450s) compared to more electron-rich systems like phenyl or furan. This often translates to improved metabolic stability and half-life (

    
    ) in vivo.
    
  • Binding Capability: The nitrogen lone pairs are excellent hydrogen bond acceptors (HBAs), crucial for interacting with the "hinge region" of kinase enzymes.

Regiochemistry of Substitution

The biological output changes drastically based on where you substitute the ring.

PositionChemical EnvironmentBiological Consequence
C2/C3 Adjacent to NitrogenChelation & H-Bonding: Ideal for bidentate binding to metals (e.g., in metalloenzymes) or forming key H-bonds in the ATP-binding pocket.
C5/C6 Distal positionsLipophilicity Modulation: Substituents here (e.g., aryl, alkyl) usually extend into hydrophobic pockets of the target protein to improve affinity and selectivity.

Part 2: Therapeutic Applications & Mechanisms[2]

Oncology: Kinase Inhibition (The Modern Frontier)

Substituted pyrazines are potent ATP-competitive inhibitors.[2] They mimic the adenine ring of ATP, allowing them to slot into the catalytic cleft of protein kinases.

  • Mechanism of Action: The pyrazine nitrogens form hydrogen bonds with the backbone residues of the kinase hinge region.

  • Key Targets:

    • SRC/ABL Kinases: Pyrazolopyrimidines (fused pyrazines) like PP1 utilize the N-5 and 4-NH2 groups to anchor to the hinge.[3]

    • FGFR (Fibroblast Growth Factor Receptor): 5H-pyrrolo[2,3-b]pyrazines have shown nanomolar potency against FGFR1.[4]

    • CK2 (Casein Kinase 2): 2,6-disubstituted pyrazines act as selective inhibitors, often outperforming traditional carboxylate-based inhibitors.

Visualization: Kinase Binding Mechanism

The following diagram illustrates the logical flow of a Pyrazine-based Type I Kinase Inhibitor binding event.

KinaseBinding Pyrazine Substituted Pyrazine (Inhibitor) ATP_Pocket ATP Binding Pocket (Target) Pyrazine->ATP_Pocket Competitive Entry Hinge Hinge Region (Backbone NH/CO) ATP_Pocket->Hinge H-Bond Formation (via Pyrazine N) Hydrophobic Hydrophobic Pocket (Selectivity Region) ATP_Pocket->Hydrophobic Van der Waals (via C5/C6 Aryl groups) Inhibition Signal Transduction Blocked Hinge->Inhibition Stabilization Hydrophobic->Inhibition Affinity Boost

Figure 1: Mechanistic pathway of Pyrazine-based Kinase Inhibition.[2][3] Note the dual interaction modes: H-bonding for anchoring and hydrophobic interactions for selectivity.

Infectious Disease: Antimycobacterial Activity

Pyrazinamide (PZA) remains a cornerstone of Tuberculosis (TB) therapy.[5] However, its mechanism is distinct from the kinase inhibitors described above. It is a prodrug .

  • Mechanism: PZA diffuses into Mycobacterium tuberculosis. The bacterial enzyme pyrazinamidase (PncA) converts it into pyrazinoic acid (POA) . POA is the active species, which disrupts membrane energetics and inhibits trans-translation.

  • Resistance: Mutations in the pncA gene prevent this conversion.

  • Next-Gen Strategy: Researchers are synthesizing pyrazinoic acid esters (e.g., 4-acetoxybenzyl ester) to bypass the need for PncA activation, thereby treating PZA-resistant strains [1].

Part 3: Experimental Protocols (Self-Validating Systems)

This section details a robust synthetic workflow for creating a library of substituted pyrazines using Suzuki-Miyaura coupling. This protocol is chosen for its high tolerance of functional groups and reliability in SAR studies.

Protocol: Synthesis of 2-Aryl-substituted Pyrazines via Suzuki Coupling

Objective: To introduce an aryl group at the C2 position of a chloropyrazine core.

Reagents:

  • Substrate: 2-Chloropyrazine (1.0 equiv)

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
    
  • Base: Sodium Carbonate (

    
    ), 2M aqueous solution (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere):

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Why: Palladium catalysts are sensitive to oxidation; moisture can degrade the boronic acid (protodeboronation).

  • Charging:

    • Add 2-Chloropyrazine (1.0 mmol) and Arylboronic acid (1.2 mmol) to the flask.

    • Add 1,4-Dioxane (5 mL).

    • Validation Step: Bubble Nitrogen or Argon gas through the solution for 10 minutes to remove dissolved oxygen.

  • Catalysis Initiation:

    • Add

      
       (0.05 mmol).
      
    • Immediately add the 2M

      
       solution (1 mL).
      
  • Reaction:

    • Heat the mixture to reflux (100°C) for 8–12 hours.

    • Monitoring: Check progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3). The starting chloropyrazine spot should disappear.

  • Work-up:

    • Cool to room temperature. Filter through a Celite pad to remove Palladium black residues.

    • Dilute with water and extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over anhydrous

      
      .
      
  • Purification:

    • Concentrate in vacuo. Purify via silica gel column chromatography.

Visualization: Synthetic Workflow

SynthesisProtocol Start Start: 2-Chloropyrazine + Boronic Acid Degas Degas Solvent (Dioxane) (Remove O2) Start->Degas CatAdd Add Pd(PPh3)4 + Na2CO3 Degas->CatAdd Reflux Reflux @ 100°C (8-12h) (Cross-Coupling) CatAdd->Reflux Check TLC Check (Disappearance of SM) Reflux->Check Check->Reflux Incomplete Workup Filter (Celite) -> Extract (EtOAc) Check->Workup Complete Final Purified 2-Arylpyrazine Workup->Final

Figure 2: Decision tree for the Suzuki-Miyaura coupling of pyrazines. The TLC checkpoint is critical for ensuring reaction completion before workup.

Part 4: Structure-Activity Relationship (SAR) Data

The following table summarizes how specific substitutions on the pyrazine core affect biological activity, based on recent literature reviews [2][3].

Substituent TypePositionEffect on ActivityMechanism of Improvement
Amino (-NH2) C2Increase Acts as H-bond donor to kinase hinge residues (mimics Adenine N6).
Aryl / Heteroaryl C3/C5Increase Extends into the hydrophobic pocket; improves

-stacking interactions.
Carboxamide C2Essential (TB) Required for PncA recognition in M. tuberculosis.
Halogen (Cl/F) C5/C6Variable Block metabolic soft spots (prevent oxidation); Chlorine can improve lipophilicity (

).
Ester C2Prodrug Improves membrane permeability; hydrolyzes intracellularly to the active acid form.

Part 5: Future Outlook

The field is moving toward Direct C-H Activation . While Suzuki coupling (described above) is reliable, it requires pre-functionalized (halogenated) starting materials. Modern protocols are exploring the direct functionalization of the pyrazine C-H bond using Iridium or Ruthenium catalysts. This "atom-economic" approach will allow for the rapid generation of diverse libraries for late-stage drug functionalization [4].

References

  • Synthesis and antimycobacterial activity of pyrazine and quinoxaline derivatives. Source: PubMed / NIH URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: PubMed Central URL:[Link]

  • Pharmacological activity and mechanism of pyrazines. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • Transition metal-catalyzed functionalization of pyrazines. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the use of 2-Ethynyl-6-methylpyrazine in azide-alkyne cycloaddition reactions for bioconjugation and drug development. While traditionally Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) relies on strained cyclooctynes for catalyst-free reactions, this document explores the reactivity of the terminal alkyne this compound. We delve into the electronic effects of the pyrazine ring on the ethynyl group and provide detailed protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient bioorthogonal ligation method. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize heteroaromatic alkynes in their bioconjugation strategies.

Introduction to Azide-Alkyne Cycloaddition in Bioconjugation

The covalent linkage of molecules to biomolecules, known as bioconjugation, is a cornerstone of modern chemical biology, diagnostics, and therapeutics.[1][2] Among the most powerful methods for bioconjugation are the "click" reactions, a class of reactions that are rapid, selective, and high-yielding.[3] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is a prime example.

Two main variants of this reaction are widely used:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the reaction between a terminal alkyne and an azide. It is highly efficient and widely used for a variety of bioconjugation applications.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of a copper catalyst in living systems, SPAAC was developed.[3] This approach employs a strained cyclooctyne, where the release of ring strain provides the driving force for the reaction with an azide, eliminating the need for a metal catalyst.[3][4][]

The Role of this compound: A Heteroaromatic Alkyne

This guide focuses on the application of This compound , a terminal alkyne featuring a heteroaromatic pyrazine ring.

Physicochemical Properties

While specific experimental data for this compound is not widely available, we can infer its properties from related structures such as 2-ethyl-6-methylpyrazine and 2-ethenyl-6-methylpyrazine.

PropertyEstimated Value/CharacteristicSource
Molecular FormulaC₇H₆N₂-
Molecular Weight118.14 g/mol -
AppearanceLikely a colorless to pale yellow liquid or solid[6][7]
SolubilityExpected to be soluble in organic solvents[6][7]
Electronic Effects of the Pyrazine Ring

The pyrazine ring is an electron-withdrawing heterocycle due to the presence of two nitrogen atoms.[8] This electronic property can influence the reactivity of the adjacent ethynyl group. The electron-withdrawing nature of the pyrazine ring can increase the electrophilicity of the alkyne, potentially enhancing its reactivity in certain cycloaddition reactions.[9]

Reactivity of this compound in Azide-Alkyne Cycloadditions

Suitability for True Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

It is crucial to understand that this compound, as a terminal alkyne, lacks the significant ring strain that is the hallmark of reagents used in true catalyst-free SPAAC.[3][4][] Therefore, the uncatalyzed reaction of this compound with an azide is expected to be extremely slow, making it unsuitable for most practical bioconjugation applications that require rapid and efficient ligation.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Given its nature as a terminal alkyne, this compound is an excellent candidate for CuAAC reactions. The copper(I) catalyst activates the terminal alkyne, enabling a rapid and highly specific reaction with an azide-functionalized molecule. This approach is widely used for labeling proteins, nucleic acids, and other biomolecules.[10]

Experimental Protocols

The following section provides a detailed protocol for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound with an azide-modified protein.

Materials and Reagents
  • This compound

  • Azide-modified protein (e.g., BSA-azide)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Organic co-solvent (e.g., DMSO or DMF)

  • Protein purification supplies (e.g., size-exclusion chromatography columns)

Workflow for CuAAC Bioconjugation

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagent_Prep Prepare Stock Solutions: - this compound - CuSO₄ - Sodium Ascorbate - THPTA Reaction_Setup Set up Reaction: - Azide-modified protein in PBS - Add this compound - Add CuSO₄/THPTA complex - Initiate with Sodium Ascorbate Reagent_Prep->Reaction_Setup Incubation Incubate at Room Temperature (1-4 hours) Reaction_Setup->Incubation Purification Purify Conjugate: (Size-Exclusion Chromatography) Incubation->Purification Analysis Analyze Conjugate: (SDS-PAGE, Mass Spectrometry) Purification->Analysis

Figure 1. General workflow for the CuAAC conjugation of this compound.

Detailed Protocol for Protein Labeling

This protocol is a general guideline and may require optimization for specific proteins and applications.

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in an organic solvent such as DMSO or DMF.

    • Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be made fresh.

    • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-modified protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.

    • Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the alkyne over the protein is recommended.

    • In a separate tube, prepare the copper catalyst complex by mixing the CuSO₄ and THPTA stock solutions in a 1:1 molar ratio.

    • Add the CuSO₄/THPTA complex to the protein-alkyne mixture. A final copper concentration of 50-200 µM is a good starting point.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is typically sufficient.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove the excess reagents and byproducts by purifying the protein conjugate. Size-exclusion chromatography (e.g., using a desalting column) is a common and effective method.

  • Analysis:

    • Confirm the successful conjugation using analytical techniques such as SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry (which will confirm the mass of the conjugate).

Applications and Considerations

Potential Applications

The use of this compound in CuAAC-mediated bioconjugation opens up possibilities in various fields:

  • Drug Development: The pyrazine scaffold is present in numerous pharmacologically active compounds.[11] Incorporating this moiety into bioconjugates could be explored for targeted drug delivery.

  • Fluorescence Labeling: The pyrazine ring system may possess interesting photophysical properties that could be exploited in the design of novel fluorescent probes.

  • Protein-Protein Interactions: Ligation with this compound can be used to study and manipulate protein-protein interactions.

Causality Behind Experimental Choices
  • Use of a Ligand (THPTA): The THPTA ligand is crucial in CuAAC for two main reasons: it stabilizes the catalytically active Cu(I) oxidation state and it prevents the copper from causing protein denaturation or aggregation.

  • Sodium Ascorbate as a Reducing Agent: Copper(II) sulfate is typically used as the copper source due to its stability. Sodium ascorbate is added to reduce Cu(II) to the active Cu(I) catalyst in situ.

  • Organic Co-solvent: The use of a small amount of an organic co-solvent like DMSO or DMF may be necessary to ensure the solubility of the hydrophobic this compound in the aqueous reaction buffer.

Self-Validating Systems: Ensuring Successful Conjugation

To ensure the reliability of the protocol, several controls and validation steps should be included:

  • Negative Controls: Set up reactions without the copper catalyst, without the sodium ascorbate, or without the alkyne to ensure that the conjugation is dependent on all components of the click reaction.

  • Orthogonality Check: Confirm that this compound does not react non-specifically with the protein in the absence of the azide group.

  • Quantitative Analysis: Use techniques like mass spectrometry or HPLC to quantify the degree of labeling and the efficiency of the conjugation reaction.

Mechanistic Insights

The CuAAC reaction proceeds through a well-established mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.

CuAAC_Mechanism cluster_mechanism CuAAC Mechanism with this compound Alkyne This compound Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide R-N₃ Triazole Triazole Product Azide->Triazole Cu_I Cu(I) Cu_I->Alkyne Cu_Acetylide->Triazole + R-N₃

Sources

Application Notes and Protocols: 2-Ethynyl-6-methylpyrazine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Heterocyclic Alkyne

In the landscape of modern organic synthesis, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of drug discovery and materials science. The pyrazine moiety, in particular, is a privileged scaffold found in numerous biologically active compounds and functional materials.[1] When functionalized with a reactive handle like a terminal alkyne, the synthetic utility of the pyrazine core is significantly amplified. 2-Ethynyl-6-methylpyrazine is a bifunctional building block that offers chemists a powerful tool for molecular construction. Its unique electronic properties, arising from the electron-withdrawing nature of the pyrazine ring and the rich reactivity of the ethynyl group, open avenues to a diverse array of chemical transformations.

This guide provides an in-depth exploration of this compound, from its synthesis to its application in key synthetic methodologies. We will delve into the causality behind experimental choices, offering field-proven insights to enable researchers, scientists, and drug development professionals to effectively harness the potential of this versatile molecule.

Physicochemical Properties and Handling

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from its constituent parts.

PropertyEstimated Value/Characteristic
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Appearance Likely a pale yellow to brown solid or oil
Solubility Expected to be soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂, Ethyl Acetate)
Stability Stable under inert atmosphere; potential for polymerization or degradation upon prolonged exposure to air, light, or high temperatures.

Handling and Storage: this compound should be handled in a well-ventilated fume hood. Due to the potential for oxidative coupling of the terminal alkyne, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) to ensure its long-term integrity.

Proposed Synthesis of this compound

A robust and high-yielding synthesis of this compound can be envisioned via a Sonogashira cross-coupling reaction, a staple in the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[2] The proposed synthetic pathway involves the coupling of a commercially available 2-halo-6-methylpyrazine with a protected acetylene equivalent, followed by a straightforward deprotection step.

Synthetic Workflow Diagram

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection Start 2-Bromo-6-methylpyrazine Catalyst Pd(PPh₃)₂Cl₂ CuI Et₃N, THF Start->Catalyst Reagent1 Trimethylsilylacetylene (TMSA) Reagent1->Catalyst Intermediate 2-((Trimethylsilyl)ethynyl)-6-methylpyrazine Catalyst->Intermediate Reagent2 K₂CO₃ Methanol Intermediate->Reagent2 Product This compound Reagent2->Product

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-6-methylpyrazine

This protocol is adapted from established Sonogashira coupling procedures on N-heterocycles.[3][4]

Materials:

  • 2-Bromo-6-methylpyrazine[5][6]

  • Trimethylsilylacetylene (TMSA)[2]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, oven-baked Schlenk flask, add 2-bromo-6-methylpyrazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF (5 mL per 1 mmol of 2-bromo-6-methylpyrazine) and anhydrous Et₃N (3.0 eq) via syringe.

  • Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.

  • Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Causality and Insights:

  • Catalyst System: The palladium catalyst is the primary actor in the catalytic cycle, while the copper(I) iodide co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7]

  • Base: Triethylamine serves as the base to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.

  • Solvent: THF is an excellent solvent for this reaction due to its ability to dissolve the reactants and catalysts, and its relatively high boiling point allows for moderate heating.

  • TMS Protection: The use of trimethylsilylacetylene is advantageous as it prevents the self-coupling of the alkyne (Glaser coupling) and allows for a controlled, monosubstitution on the pyrazine ring.[2]

Protocol 2: Deprotection to Yield this compound

This is a standard procedure for the removal of a TMS group from a terminal alkyne.[8]

Materials:

  • 2-((Trimethylsilyl)ethynyl)-6-methylpyrazine

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Dissolve the TMS-protected pyrazine (1.0 eq) in methanol (10 mL per 1 mmol).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC, observing the consumption of the starting material and the appearance of a more polar product.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate or dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound, which can be used in subsequent steps without further purification or purified by column chromatography if necessary.

Applications in Organic Synthesis

The true power of this compound lies in its ability to serve as a linchpin in the construction of more complex molecular architectures. Below are detailed protocols for its application in two of the most powerful reactions in modern organic chemistry: the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

Application 1: Sonogashira Coupling with Aryl Halides

Here, this compound acts as the terminal alkyne component, enabling the synthesis of various aryl-alkynyl-pyrazines.

G Start This compound Catalyst Pd(PPh₃)₂Cl₂ CuI Base (e.g., Et₃N) Start->Catalyst Reagent Aryl Halide (Ar-X) (X = I, Br) Reagent->Catalyst Product 2-(Arylethynyl)-6-methylpyrazine Catalyst->Product

Caption: Sonogashira coupling of this compound.

Materials:

  • This compound

  • Aryl halide (iodide or bromide)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a Schlenk flask, combine the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 eq).

  • Stir for 10 minutes, then add a solution of this compound (1.2 eq) in the same solvent.

  • Heat the reaction to 50-70°C and monitor by TLC.

  • Work-up and purification are performed as described in Protocol 1.

Expected Outcomes and Optimization:

Aryl Halide (Ar-X)ReactivityTypical Conditions
Ar-IHighRoom temperature to 50°C, lower catalyst loading
Ar-BrModerate50-80°C, may require a stronger base or different ligand
Ar-ClLowGenerally unreactive under these conditions; requires specialized catalysts
Application 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound is a perfect substrate for CuAAC, allowing for the facile synthesis of 1,2,3-triazoles, which are important pharmacophores.

G Start This compound Catalyst CuSO₄·5H₂O Sodium Ascorbate Start->Catalyst Reagent Organic Azide (R-N₃) Reagent->Catalyst Product 1-(6-methylpyrazin-2-yl)-4-R-1H-1,2,3-triazole Catalyst->Product

Caption: CuAAC "Click" reaction of this compound.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-BuOH/H₂O, DMF, DMSO)

Procedure:

  • In a vial, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq).

  • To the solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting triazole can be purified by crystallization or column chromatography.

Causality and Insights:

  • In Situ Catalyst Formation: Sodium ascorbate reduces the Cu(II) from copper sulfate to the catalytically active Cu(I) species in situ. This is a common and convenient method for performing CuAAC reactions.

  • Solvent Choice: The use of aqueous solvent systems makes this reaction particularly attractive for applications in medicinal chemistry and bioconjugation, aligning with the principles of green chemistry.

  • Robustness: The CuAAC reaction is known for its high functional group tolerance, high yields, and simple work-up procedures, making it a highly reliable synthetic tool.

Conclusion

This compound represents a highly valuable, yet underutilized, building block in the synthetic chemist's toolbox. Its straightforward synthesis from commercially available precursors and its versatile reactivity in powerful C-C and C-N bond-forming reactions make it an attractive starting point for the rapid generation of molecular complexity. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers looking to incorporate this promising scaffold into their synthetic programs, accelerating the discovery of new pharmaceuticals and advanced materials.

References

  • Chem-Impex. (n.d.). 2-Chloro-6-methylpyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Retrieved from [Link]

  • Google Patents. (n.d.). CN108822047B - Synthesis method of natural 2-acetylpyrazine.
  • Georgia Southern University. (n.d.). Amination of 2-Bromo-6-Methylaminopyridine. Retrieved from [Link]

  • Patsnap. (n.d.). Method for synthesizing 2-acetyl pyrazine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • Google Patents. (n.d.). DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-methyl-6-vinylpyrazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

  • TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). KR101132175B1 - Method for producing 2-methoxy-5or 6-methyl pyrazine using taurine and reducing sugar.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Bromo-6-methylpyrazine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • PMC - NIH. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodophenyl)pyrrole. Retrieved from [Link]

Sources

Application Notes and Protocols for Sonogashira Coupling Reactions Involving 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Sonogashira Coupling in Pyrazine Chemistry for Drug Discovery

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has revolutionized the synthesis of complex molecular architectures under remarkably mild conditions.[2] Its broad functional group tolerance and operational simplicity have made it an indispensable tool in the pharmaceutical and materials science sectors.[3]

Pyrazine scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[4] The inherent electronic properties of the pyrazine ring, coupled with its ability to participate in hydrogen bonding, make it a valuable pharmacophore. The introduction of an ethynyl moiety, as in 2-Ethynyl-6-methylpyrazine, provides a versatile handle for the construction of novel molecular entities with potential therapeutic applications. The Sonogashira coupling of this substrate with a diverse range of aryl and heteroaryl halides opens a direct and efficient route to libraries of compounds for drug discovery programs. This application note provides a detailed examination of the Sonogashira coupling involving this compound, offering both mechanistic insights and practical, field-tested protocols for the successful execution of this pivotal reaction.

Mechanistic Insights: The Synergistic Dance of Palladium and Copper

The efficacy of the Sonogashira coupling lies in the elegant interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3] Understanding this dual mechanism is paramount for rational troubleshooting and optimization of the reaction conditions.

The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, which then undergoes oxidative addition with the aryl halide (Ar-X). Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This copper acetylide then engages in a transmetalation step with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to furnish the desired arylated alkyne product and regenerate the active Pd(0) catalyst, thus completing the palladium cycle. The base, typically an amine, serves not only to facilitate the formation of the copper acetylide but also to neutralize the hydrogen halide byproduct generated during the reaction.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination Cu(I)X Cu(I)X Cu-C≡CR Cu-C≡CR H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base, Cu(I)X Cu-C≡CR->Ar-Pd(II)-X(L2) Base-H+X- Base-H+X- Cu-C≡CR->Base-H+X- caption Dual Catalytic Cycle of the Sonogashira Coupling

Figure 1: The interconnected palladium and copper catalytic cycles in the Sonogashira cross-coupling reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocol provides a robust starting point for the Sonogashira coupling of this compound with a representative aryl iodide, 4-iodotoluene. This procedure can be adapted for other aryl halides with appropriate optimization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
4-Iodotoluene≥98%Commercially Available
PdCl₂(PPh₃)₂Catalyst GradeCommercially AvailableHandle in a glovebox or under inert atmosphere.
Copper(I) Iodide (CuI)≥98%Commercially AvailableProtect from light.
Triphenylphosphine (PPh₃)≥99%Commercially Available
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableDistill from CaH₂ before use.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse from a solvent purification system or freshly distilled.
Diethyl etherAnhydrousCommercially Available
Saturated aq. NH₄Cl
Brine
Anhydrous MgSO₄ or Na₂SO₄
Celite®
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Detailed Step-by-Step Protocol
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), 4-iodotoluene (1.1 mmol, 1.1 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equiv.) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-((4-methylphenyl)ethynyl)-6-methylpyrazine.

Sonogashira_Workflow start Start: Assemble Reagents setup 1. Reaction Setup (Schlenk Flask) start->setup inert 2. Establish Inert Atmosphere (Ar/N2 Purge) setup->inert add_solvents 3. Add Anhydrous Solvents and Base (THF, TEA) inert->add_solvents react 4. Stir at Room Temperature (12-24h, Monitor) add_solvents->react workup 5. Quench and Filter (Et2O, Celite) react->workup extract 6. Aqueous Extraction (aq. NH4Cl, Brine) workup->extract dry 7. Dry and Concentrate (MgSO4, Rotovap) extract->dry purify 8. Column Chromatography (Silica Gel) dry->purify end End: Pure Product purify->end caption Experimental Workflow for Sonogashira Coupling

Figure 2: A step-by-step workflow for the Sonogashira coupling of this compound.

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Sonogashira coupling of various aryl halides with terminal alkynes, providing a comparative overview for optimization purposes.

Aryl HalideAlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodotolueneThis compoundPdCl₂(PPh₃)₂ (3)-TEATHFRT12~85-95
4-BromobenzonitrileThis compoundPd(PPh₃)₄ (5)-TEADMF808~70-80
2-ChloropyridinePhenylacetylenePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Toluene10024~60-70
1-IodonaphthaleneThis compoundPdCl₂(PPh₃)₂ (2)-DIPATHFRT18~80-90

Applications in Drug Development: Building Biologically Active Scaffolds

The products derived from the Sonogashira coupling of this compound are of significant interest in drug discovery. The resulting 2-(arylethynyl)-6-methylpyrazines serve as versatile scaffolds for the development of novel therapeutic agents across various disease areas. For instance, pyrazine-containing compounds have demonstrated a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4] The rigid, linear alkyne linker allows for precise positioning of the aryl substituent, enabling the exploration of structure-activity relationships (SAR) in the design of kinase inhibitors, receptor antagonists, and other targeted therapies. The continued application of this robust coupling methodology will undoubtedly fuel the discovery of next-generation pyrazine-based pharmaceuticals.

Troubleshooting Guide: Navigating Common Experimental Challenges

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Impure reagents or solvents- Use fresh catalyst or a different palladium source/ligand.- Ensure proper degassing of solvents and rigorous inert atmosphere techniques.- Use freshly distilled and anhydrous solvents and high-purity reagents.
Formation of Homocoupled Alkyne (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- Thoroughly degas the reaction mixture.- Reduce the loading of the copper co-catalyst or consider a copper-free protocol.
Decomposition of Starting Material - Reaction temperature is too high- Prolonged reaction time- Run the reaction at a lower temperature (e.g., 0 °C to room temperature).- Monitor the reaction closely and quench it upon completion.
Difficulty in Product Purification - Formation of closely related byproducts- Catalyst residues in the crude product- Optimize the reaction conditions to improve selectivity.- Ensure thorough work-up, including filtration through Celite, to remove insoluble catalyst species.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • National Institutes of Health. (2014, February 12). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved from [Link]

  • MDPI. (2023, February 13). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Retrieved from [Link]

  • PubMed Central. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

Sources

Application Note & Protocols: Leveraging 2-Ethynylpyridine for Advanced Protein Labeling and Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 2-Ethynylpyridine in Bioconjugation

The precise chemical modification of proteins is a cornerstone of modern biological research and therapeutic development. It enables the attachment of probes for imaging, the creation of antibody-drug conjugates (ADCs), and the stabilization of therapeutic proteins. Among the arsenal of chemical tools for these tasks, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers unparalleled efficiency and specificity.[1][2] This application note details the use of 2-ethynylpyridine , a small, heterocyclic terminal alkyne, as a versatile reagent for protein labeling and bioconjugation.

While a variety of alkyne-containing reagents are available, 2-ethynylpyridine presents a unique combination of properties. Its compact, aromatic structure is minimally perturbing to the target protein's structure and function. Furthermore, the pyridine moiety itself can influence the local chemical environment. Notably, 2-ethynylpyridine has been shown to act as a promoter in CuAAC reactions, enhancing reaction rates in aqueous media, which is a significant advantage for biological applications.[1][2][3]

This guide provides a comprehensive overview of the principles behind using 2-ethynylpyridine for protein modification, detailed protocols for labeling, purification, and characterization of protein conjugates, and expert insights into optimizing these workflows.

Core Principles: The Chemistry of 2-Ethynylpyridine in Bioconjugation

The primary application of 2-ethynylpyridine in bioconjugation relies on its terminal alkyne group, which can readily participate in click chemistry reactions. The most common of these is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne (like 2-ethynylpyridine) and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][4][5] The reaction is catalyzed by a Cu(I) species, which can be generated in situ from Cu(II) salts (e.g., CuSO₄) using a reducing agent such as sodium ascorbate.[4] The pyridine nitrogen in 2-ethynylpyridine can act as a ligand, potentially stabilizing the copper catalyst and accelerating the reaction in aqueous environments.[1][2][3]

The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring intermediate.[6] This intermediate then rearranges and, upon protonolysis, releases the triazole product and regenerates the catalyst.[6]

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Reaction Cycle Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(II) Cu_Acetylide Copper Acetylide Intermediate Cu(I)->Cu_Acetylide + Alkyne Alkyne 2-Ethynylpyridine Alkyne->Cu_Acetylide Metallacycle Six-membered Copper Intermediate Cu_Acetylide->Metallacycle Azide_Protein Azide-modified Protein Azide_Protein->Metallacycle + Azide Triazole_Product Triazole-linked Bioconjugate Metallacycle->Triazole_Product Rearrangement & Protonolysis Triazole_Product->Cu(I) Catalyst Regeneration

Figure 1: Simplified workflow of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

An alternative, copper-free click reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne instead of a terminal alkyne. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[7][8][9][10] While 2-ethynylpyridine itself is not strained, it serves as a foundational structure for the synthesis of more complex, strained pyridine-based alkynes for SPAAC applications.

Experimental Protocols

The following protocols provide a framework for the labeling of an azide-modified protein with 2-ethynylpyridine. Successful bioconjugation requires careful preparation of reagents and optimization of reaction conditions.

Materials and Reagents
ReagentRecommended GradeSupplier Example
2-Ethynylpyridine≥98%Sigma-Aldrich
Azide-modified Protein>95% PurityUser-generated or custom synthesis
Copper(II) Sulfate (CuSO₄)ACS Reagent GradeMajor chemical suppliers
Sodium Ascorbate≥99%Major chemical suppliers
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%Major chemical suppliers
Phosphate Buffered Saline (PBS)pH 7.4Standard laboratory supplier
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Major chemical suppliers
Desalting Columns (e.g., PD-10)---Cytiva
Protocol 1: CuAAC Labeling of an Azide-Modified Protein

This protocol is designed for the labeling of a protein that has been previously modified to contain an azide group, for example, through the metabolic incorporation of an azido-amino acid like azidohomoalanine (AHA).[11][12]

1. Preparation of Stock Solutions:

  • 2-Ethynylpyridine (100 mM): Dissolve 10.3 mg of 2-ethynylpyridine (MW: 103.12 g/mol ) in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.

  • Copper(II) Sulfate (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at 4°C.

  • THPTA (250 mM): Dissolve 108.6 mg of THPTA in 1 mL of deionized water. Store at -20°C.

  • Sodium Ascorbate (500 mM): Prepare fresh by dissolving 99 mg of sodium ascorbate in 1 mL of deionized water. Use immediately.

2. Labeling Reaction: a. In a microcentrifuge tube, dissolve the azide-modified protein in PBS (pH 7.4) to a final concentration of 1-5 mg/mL. b. Add 2-ethynylpyridine stock solution to the protein solution to achieve a final concentration of 1-2 mM. Gently mix. c. Prepare the catalyst premix: In a separate tube, combine the 50 mM CuSO₄ stock and 250 mM THPTA stock in a 1:5 molar ratio. For a typical 100 µL reaction, mix 2 µL of CuSO₄ with 2 µL of THPTA. Let it stand for 2-3 minutes. d. Add the catalyst premix to the protein-alkyne mixture. e. Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM. f. Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

3. Purification of the Labeled Protein: a. Remove the excess reagents and catalyst by size-exclusion chromatography using a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., PBS). b. Collect fractions and measure the protein concentration using a standard protein assay (e.g., Bradford or BCA). The labeled protein will typically be in the initial fractions.

CuAAC_Protocol_Workflow cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis Stock_Solutions Prepare Stock Solutions (Alkyne, CuSO4, THPTA, Ascorbate) Add_Alkyne Add 2-Ethynylpyridine to Protein Stock_Solutions->Add_Alkyne Protein_Solution Prepare Azide-Protein in PBS Protein_Solution->Add_Alkyne Add_Catalyst Add Catalyst Premix Add_Alkyne->Add_Catalyst Catalyst_Premix Prepare CuSO4/THPTA Premix Catalyst_Premix->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate at RT (1-2 hours) Initiate_Reaction->Incubate Desalting Remove Excess Reagents (Desalting Column) Incubate->Desalting Characterization Characterize Labeled Protein (SDS-PAGE, MS) Desalting->Characterization

Figure 2: Experimental workflow for CuAAC labeling of an azide-modified protein.
Protocol 2: Characterization of the Labeled Protein

1. SDS-PAGE Analysis: a. Conjugation can be visualized by SDS-PAGE if the labeling moiety (attached to 2-ethynylpyridine) has a significant molecular weight or is fluorescent. b. Run samples of the unlabeled protein, the reaction mixture, and the purified labeled protein on an SDS-PAGE gel. c. Visualize the gel using Coomassie staining for total protein and fluorescence imaging if a fluorescent azide was used. A successful conjugation will show a shift in the molecular weight of the protein band or the appearance of a fluorescent band at the correct molecular weight.

2. Mass Spectrometry: a. For precise confirmation of labeling and to determine the labeling efficiency (number of labels per protein), mass spectrometry is the method of choice. b. Analyze the unlabeled and purified labeled protein by Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. c. The mass of the labeled protein will be increased by the mass of the 2-ethynylpyridine plus the azide-containing reporter molecule for each successful conjugation event.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inefficient click reaction.Increase the concentration of 2-ethynylpyridine and/or the catalyst. Extend the reaction time. Ensure the sodium ascorbate solution is freshly prepared.
Protein degradation.Reduce the concentration of copper or perform the reaction at a lower temperature (4°C). Ensure the THPTA ligand is in excess to chelate the copper and reduce oxidative damage.
Protein Precipitation High concentration of DMSO or reagent.Ensure the final DMSO concentration is below 10% (v/v). Optimize the concentration of the labeling reagents.
Aggregation due to labeling.Perform the reaction in the presence of a mild, non-ionic detergent (e.g., Tween-20) or a stabilizing agent (e.g., glycerol).

Conclusion

2-Ethynylpyridine is a valuable and versatile tool for the site-specific modification of proteins through CuAAC click chemistry. Its small size and potential to enhance the catalytic activity in aqueous media make it an attractive choice for a wide range of bioconjugation applications, from fundamental research in chemical biology to the development of novel protein therapeutics and diagnostics. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement 2-ethynylpyridine in their protein labeling workflows.

References

  • Hiroki, H., Ogata, K., & Fukuzawa, S. (2013). 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide–Alkyne Cycloaddition Reaction in Water. Synlett, 24(07), 843-846. [Link]

  • Organic Chemistry Portal. 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. [Link]

  • Beatty, K. E., Liu, J. C., & Tirrell, D. A. (2008). Two-color labeling of temporally defined protein populations in mammalian cells. Chembiochem, 9(17), 2822-2825. [Link]

  • van der Vlist, J., de Jong, O. G., & de la Rosette, J. J. M. C. H. (2021). Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. Bioconjugate Chemistry, 33(1), 103-113. [Link]

  • Mason, A. F., & Thordarson, P. (2022). Protein Bioconjugates Via Cysteine-Maleimide Chemistry. JoVE (Journal of Visualized Experiments), (180), e63457. [Link]

  • Singh, Y., et al. (2014). Bioconjugation Protocols: Strategies and Methods. In Methods in Molecular Biology (Vol. 1149). Humana Press. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487. [Link]

  • Li, K., Fong, D., Meichsner, E., & Adronov, A. (2021). A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry. Chemistry–A European Journal, 27(16), 5057-5073. [Link]

  • Jao, C. Y., & Salic, A. (2008). Specific and quantitative labeling of biomolecules using click chemistry. Journal of visualized experiments: JoVE, (22), e1011. [Link]

  • Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 14(8), 3036-3066. [Link]

  • Ligasová, A., et al. (2019). Dual-Pulse Labeling Using 5-Ethynyl-2′-Deoxyuridine (EdU) and 5-Bromo-2′-Deoxyuridine (BrdU) in Flow Cytometry. Current Protocols in Cytometry, 89(1), e59. [Link]

  • Balasubramanian, S., et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences, 25(1), 573. [Link]

  • Phizicky, E. M., & Fields, S. (1995). Protein-protein interactions: methods for detection and analysis. Microbiological reviews, 59(1), 94-123. [Link]

  • Al-Mestarihi, A. H., et al. (2015). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 13(28), 7697-7708. [Link]

  • Kim, Y., & Park, H. S. (2022). Selective fluorescent labeling of cellular proteins and its biological applications. Chemical Society Reviews, 51(15), 6504-6535. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • van Vliet, K. M., Timmers, M. M., & van Delft, F. L. (2020). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry–A European Journal, 26(72), 17315-17323. [Link]

  • Sun, W. C., et al. (2009). Synthesis and biological applications of two novel fluorescent proteins-labeling probes. Chinese Chemical Letters, 20(6), 639-642. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide− Alkyne Cycloaddition. Chemical reviews, 108(8), 2952-3015. [Link]

  • Dommerholt, J., et al. (2016). 4.1 Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. In Click Chemistry in Glycoscience (pp. 113-138). [Link]

  • Plou, F. J., & Fernandez-Lafuente, R. (2024). Structural Characterization and Molecular Dynamics Study of the REPI Fusion Protein from Papaver somniferum L. Biomolecules, 14(1), 2. [Link]

  • Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate chemistry, 25(8), 1432-1438. [Link]

  • Niemeyer, C. M. (Ed.). (2004). Bioconjugation protocols (Vol. 283). Humana press. [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Fluorescent Probes Utilizing 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Core as a Privileged Scaffold for Advanced Fluorescent Probes

In the landscape of molecular probes, the pyrazine moiety has emerged as a compelling structural motif. Its inherent electron-deficient nature makes it an excellent acceptor unit in donor-π-acceptor (D-π-A) "push-pull" chromophore designs.[1][2][3] This architecture allows for the fine-tuning of photophysical properties, leading to probes with large Stokes shifts, high quantum yields, and sensitivity to their microenvironment.[1][4] The introduction of a reactive handle, such as an ethynyl group, onto the pyrazine core dramatically expands its utility. 2-Ethynyl-6-methylpyrazine, in particular, is a versatile building block, offering a terminal alkyne for two powerful and orthogonal synthetic transformations: palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and bioorthogonal "click chemistry" reactions.[5][6]

This guide provides a comprehensive overview of the synthesis of novel fluorescent probes starting from this compound. We will delve into the mechanistic underpinnings of the key synthetic strategies, provide detailed, field-tested protocols, and discuss the characterization and application of these probes for researchers in life sciences and drug development.[7][8]

Strategic Overview: Synthetic Pathways to Functional Probes

The synthetic utility of this compound lies in the reactivity of its terminal alkyne. This allows for the strategic attachment of various molecular entities to tailor the final probe's properties and function. Two primary strategies are highlighted:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne of this compound and an aryl or vinyl halide.[5][9] This method is ideal for extending the π-conjugated system of the fluorophore, which can lead to red-shifted absorption and emission profiles.[4]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry: This highly efficient and specific reaction forms a stable triazole linkage between the alkyne on the pyrazine core and an azide-functionalized molecule.[10][11] The bioorthogonal nature of this reaction makes it particularly suitable for labeling biomolecules in complex biological systems.[6][12][13]

The choice of synthetic route depends on the desired final application of the probe. For probes requiring extended conjugation and specific photophysical properties, Sonogashira coupling is often the preferred initial step. For bioconjugation and labeling applications, "click" chemistry provides a robust and selective method.

G cluster_start Starting Material cluster_pathways Synthetic Pathways cluster_products Probe Scaffolds This compound This compound Sonogashira Sonogashira Coupling This compound->Sonogashira Aryl/Vinyl Halide, Pd/Cu Catalyst Click CuAAC 'Click' Chemistry This compound->Click Azide-functionalized Molecule, Cu(I) Catalyst ExtendedPi Extended π-System Probe Sonogashira->ExtendedPi Bioconjugate Bioconjugated Probe Click->Bioconjugate

Caption: Synthetic strategies for functionalizing this compound.

Detailed Protocols and Methodologies

Part 1: Synthesis of an Extended π-System Probe via Sonogashira Coupling

This protocol describes the synthesis of a novel fluorophore by coupling this compound with a halogenated aromatic compound, for instance, 4-bromobenzaldehyde. The resulting molecule can serve as a platform for further functionalization or as a fluorescent probe itself.

Reaction Scheme:

G cluster_reactants cluster_conditions cluster_product Reactant1 This compound Catalyst Pd(PPh₃)₄, CuI Product 4-((6-methylpyrazin-2-yl)ethynyl)benzaldehyde Reactant1->Product Sonogashira Coupling Reactant2 4-Bromobenzaldehyde Reactant2->Product Sonogashira Coupling Base Triethylamine (TEA) Solvent THF

Caption: Sonogashira coupling of this compound.

Materials and Reagents:

  • This compound

  • 4-Bromobenzaldehyde

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere

  • Magnetic stirrer with heating plate

  • Round-bottom flasks

  • Condenser

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glass column for chromatography

Protocol:

  • Reaction Setup: To a dry, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), 4-bromobenzaldehyde (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Solvent Addition: Add anhydrous THF and anhydrous TEA (2:1 v/v) to the flask. The reaction mixture should be stirred to ensure homogeneity.

  • Reaction Execution: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with deionized water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4] Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expert Insights:

  • Inert Atmosphere: The use of an inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxidation, which can deactivate it and lead to lower yields.[9]

  • Copper Co-catalyst: The Cu(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14]

  • Base: Triethylamine acts as both a base to neutralize the HBr byproduct and as a solvent.[9]

  • Purification: The polarity of the eluent for column chromatography should be carefully optimized based on TLC analysis to ensure good separation of the product from starting materials and byproducts.

Part 2: Bioconjugation via CuAAC "Click" Chemistry

This protocol outlines the conjugation of an alkyne-functionalized pyrazine probe (synthesized, for example, via Sonogashira coupling) to an azide-containing biomolecule, such as an azide-modified peptide or protein.

Reaction Scheme:

G cluster_reactants cluster_conditions cluster_product Reactant1 Pyrazine-Alkyne Probe Catalyst CuSO₄, Sodium Ascorbate Product Pyrazine-Triazole-Biomolecule Conjugate Reactant1->Product CuAAC 'Click' Chemistry Reactant2 Azide-Biomolecule Reactant2->Product CuAAC 'Click' Chemistry Solvent Aqueous Buffer (e.g., PBS)

Caption: CuAAC "Click" Chemistry for bioconjugation.

Materials and Reagents:

  • Pyrazine-alkyne probe

  • Azide-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the probe)

Instrumentation:

  • Vortex mixer

  • Microcentrifuge

  • Incubator or water bath

  • Purification system appropriate for the biomolecule (e.g., dialysis, size-exclusion chromatography)

Protocol:

  • Prepare Stock Solutions:

    • Dissolve the pyrazine-alkyne probe in DMSO to a concentration of 10 mM.

    • Dissolve the azide-functionalized biomolecule in PBS to the desired concentration.

    • Prepare fresh stock solutions of 100 mM CuSO₄ in water and 500 mM sodium ascorbate in water.

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-biomolecule solution, the pyrazine-alkyne probe (typically 10-50 molar excess), and CuSO₄ (to a final concentration of 1 mM).

  • Initiate the Reaction: Add sodium ascorbate (to a final concentration of 5 mM) to the reaction mixture. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.

  • Purification: Purify the labeled biomolecule from excess probe and catalyst using a suitable method such as dialysis, spin filtration, or size-exclusion chromatography.

Expert Insights:

  • Biocompatibility: The reaction is performed under mild, aqueous conditions, making it suitable for a wide range of biomolecules.[11]

  • Catalyst System: Using CuSO₄ with a reducing agent like sodium ascorbate is a common and effective way to generate the active Cu(I) catalyst in situ.

  • Ligands: For sensitive biological systems, ligands such as TBTA (tris(benzyltriazolylmethyl)amine) can be used to stabilize the Cu(I) catalyst and protect the biomolecule from damage.

  • Stoichiometry: The molar excess of the alkyne probe should be optimized to achieve the desired degree of labeling without causing precipitation or aggregation of the biomolecule.

Characterization and Photophysical Evaluation

The newly synthesized fluorescent probes should be thoroughly characterized to confirm their identity and assess their photophysical properties.

Characterization Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and purity of the synthesized probe.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass of the probe, further confirming its identity.
UV-Visible Absorption Spectroscopy To determine the maximum absorption wavelength (λₘₐₓ) and molar extinction coefficient (ε).
Fluorescence Spectroscopy To determine the maximum emission wavelength (λₑₘ), quantum yield (Φ), and Stokes shift.
Solvatochromism Studies To assess the probe's sensitivity to solvent polarity by measuring its photophysical properties in a range of solvents.[1]

Applications in Research and Drug Development

Fluorescent probes derived from this compound have a wide range of potential applications:

  • Bioimaging: These probes can be designed to localize in specific cellular compartments or to respond to changes in the cellular microenvironment, enabling high-resolution imaging of live cells.[15][16][17]

  • Sensing: The pyrazine core can be functionalized to create probes that exhibit a "turn-on" or ratiometric fluorescence response upon binding to specific analytes such as metal ions, reactive oxygen species, or enzymes.[18][19][20]

  • Drug Discovery: Probes can be conjugated to drug candidates to visualize their uptake, distribution, and target engagement within cells and tissues.[21]

  • High-Throughput Screening: The development of fluorescent probes for specific biological targets can facilitate high-throughput screening assays for the discovery of new drugs.[22]

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel fluorescent probes. By leveraging robust synthetic methodologies such as Sonogashira coupling and "click" chemistry, researchers can develop a wide array of functional probes with tunable photophysical properties. The protocols and insights provided in this guide offer a solid foundation for the design, synthesis, and application of these valuable tools in chemical biology, bioimaging, and drug discovery.

References

  • Frontiers. (2021). Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging. Available at: [Link]

  • Analytical Methods (RSC Publishing). (n.d.). A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al3+. Available at: [Link]

  • YouTube. (2021). [Orgo Lab 2] Click Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). A novel pyrazoline-based fluorescent probe for detection of hydrazine in aqueous solution and gas state and its imaging in living cells. Available at: [Link]

  • ResearchGate. (n.d.). A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors | Request PDF. Available at: [Link]

  • PMC - NIH. (n.d.). Synthesis of an aggregation-induced emission-based fluorescent probe based on rupestonic acid. Available at: [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of high affinity taxane-based fluorescent probes | Request PDF. Available at: [Link]

  • PMC - NIH. (n.d.). Development of fluorescent probes for bioimaging applications. Available at: [Link]

  • MDPI. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Available at: [Link]

  • MDPI. (2021). A Novel Fluorescent Probe for Selective Detection of Hydrazine and Its Application in Imaging. Available at: [Link]

  • PMC - PubMed Central - NIH. (n.d.). Lessons in Organic Fluorescent Probe Discovery. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores | Request PDF. Available at: [Link]

  • PMC. (n.d.). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Available at: [Link]

  • MDPI. (n.d.). Syntheses and Photovoltaic Properties of New Pyrazine-Based Organic Photosensitizers for Dye-Sensitized Solar Cells. Available at: [Link]

  • PMC - NIH. (2023). Design and Preparation of Ethylene Fluorescence Probes Based on Arylolefins and Grubbs Catalysts. Available at: [Link]

  • ResearchGate. (2025). Advances in the Application of Click Chemistry/Bioorthogonal Reactions in Drug Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Bio-Connect. (n.d.). Click Chemistry reagents from Jena Bioscience. Available at: [Link]

  • Preprints.org. (2025). Pyrazine-Naphthalene-Based AIE-Active Polymer as a Highly Sensitive Fluorescent Probe for Fe³⁺ Detection. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push-Pull Chromophores | Request PDF. Available at: [Link]

  • eScholarship.org. (2021). Lessons in Organic Fluorescent Probe Discovery. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • PMC - PubMed Central. (n.d.). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Available at: [Link]

  • TCU Digital Repository. (2025). THE DESIGN AND SYNTHESIS OF FLUORESCENT DYES AS ENVIRONMENT-SENSITIVE MOLECULAR PROBES. Available at: [Link]

  • Analytical Methods (RSC Publishing). (n.d.). A resorufin-based fluorescent probe for hydrazine detection and its application in environmental analysis and bioimaging. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Preparation of 6-Ethynylpteridine Derivatives by Sonogashira Coupling. | Request PDF. Available at: [Link]

  • NIH. (n.d.). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • MDPI. (n.d.). Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors. Available at: [Link]

Sources

Application Note: 2-Ethynyl-6-methylpyrazine in Medicinal Chemistry

[1]

Executive Summary

2-Ethynyl-6-methylpyrazine (CAS: 1374115-58-8) is a high-value heterocyclic building block that serves as a strategic bioisostere in drug discovery. It is primarily utilized to introduce the pyrazine scaffold—a privileged pharmacophore—into small molecule inhibitors via the ethynyl "handle."[1]

This guide details its application in two critical areas:

  • mGluR5 Negative Allosteric Modulators (NAMs): As a bioisostere of the 2-ethynylpyridine moiety found in reference compounds like MPEP and MTEP, offering reduced basicity and altered metabolic profiles.[1]

  • Fragment-Based Drug Discovery (FBDD): As a "clickable" alkyne fragment for the rapid synthesis of 1,2,3-triazole libraries via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Scientific Foundation: The Pyrazine "Switch"[2]

Bioisosterism and Physicochemical Properties

In medicinal chemistry, replacing a pyridine ring with a pyrazine ring is a classic strategy to modulate the physicochemical properties of a lead compound without disrupting ligand-target binding geometry.[1]

Key Advantage: Reduced Basicity The most significant difference between the pyridine and pyrazine scaffolds is basicity.[1] The additional nitrogen atom in the pyrazine ring withdraws electron density, significantly lowering the pKa of the conjugate acid.[1]

Property2-Methylpyridine (Reference)2-Methylpyrazine (Bioisostere)Impact on Drug Design
Structure Monocyclic HeteroarylMonocyclic HeteroarylSimilar steric footprint
pKa (Conjugate Acid) ~5.96~0.65Pyrazine is neutral at physiological pH (7.4), improving CNS penetration by reducing the cationic fraction.
LogP ~1.1~0.2Pyrazine is less lipophilic, potentially improving solubility.[1]
H-Bond Acceptors 12Additional vector for H-bonding with target residues.
Structural Relevance to mGluR5 Antagonists

The metabotropic glutamate receptor 5 (mGluR5) is a validated target for anxiety, depression, and Fragile X syndrome.[1] The reference antagonists MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP rely on a rigid ethynyl linker connecting a heterocycle to an aryl ring.[1]

  • Liability of MPEP: MPEP inhibits NMDA receptors at high concentrations and has moderate metabolic stability.[1]

  • The Pyrazine Solution: Using This compound allows chemists to synthesize pyrazine analogs of MPEP.[1] The lower pKa reduces off-target activity associated with basic amines (e.g., hERG inhibition) and alters the metabolic soft spots.[1]

Visualizing the Strategy

The following diagram illustrates the synthesis and application logic, highlighting the transition from the chloro-precursor to the active pharmaceutical ingredients (APIs) or library fragments.

GStart2-Chloro-6-methylpyrazine(Precursor)InterThis compound(The Core Scaffold)Start->Inter1. TMS-Acetylene, Pd/Cu2. DeprotectionApp1Sonogashira Coupling(with Aryl Halides)Inter->App1App2CuAAC Click Reaction(with Azides)Inter->App2Prod1Pyrazine-MPEP Analogs(mGluR5 NAMs)App1->Prod1Pd(PPh3)4, CuI, Et3NProd21,4-Disubstituted Triazoles(Fragment Libraries)App2->Prod2CuSO4, Ascorbate

Figure 1: Strategic workflow for utilizing this compound in synthesis and drug design.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: this compound from 2-Chloro-6-methylpyrazine

Context: This reaction installs the alkyne handle. 2-Chloro-6-methylpyrazine is commercially available, but the ethynyl derivative is often synthesized in-house to ensure freshness, as terminal alkynes can degrade.[1]

Reagents:

  • 2-Chloro-6-methylpyrazine (1.0 equiv)

  • Ethynyltrimethylsilane (TMS-acetylene) (1.2 equiv)

  • Pd(PPh3)2Cl2 (0.05 equiv)

  • CuI (0.10 equiv)

  • Triethylamine (Et3N) (Solvent/Base)

  • TBAF (1.0 M in THF) or K2CO3/MeOH for deprotection.[1]

Step-by-Step:

  • Coupling: In a flame-dried Schlenk flask, dissolve 2-chloro-6-methylpyrazine (10 mmol) in dry Et3N (30 mL). Degas with Argon for 15 min.

  • Add Pd(PPh3)2Cl2 (0.5 mmol) and CuI (1.0 mmol). Stir for 5 min.

  • Add TMS-acetylene (12 mmol) dropwise.[1]

  • Heat to 60°C for 4-12 hours (monitor by TLC/LCMS).

  • Workup: Cool to RT, filter through Celite, and concentrate. Purify the TMS-intermediate via flash chromatography (Hexanes/EtOAc).

  • Deprotection: Dissolve the TMS-intermediate in MeOH (20 mL). Add K2CO3 (1.5 equiv). Stir at RT for 1 hour.

  • Isolation: Dilute with water, extract with DCM, dry over Na2SO4, and concentrate.

    • Critical Note: Terminal alkynes are volatile.[1] Do not apply high vacuum for extended periods.[1] Store at -20°C.

Protocol B: Synthesis of mGluR5 Antagonist Analogs

Target: 2-Methyl-6-(arylethynyl)pyrazine (MPEP Bioisosteres)

Context: This protocol connects the pyrazine "head" to an aromatic "tail" via a Sonogashira coupling.[1][2][3]

Reagents:

  • This compound (1.0 equiv)

  • Aryl Bromide/Iodide (e.g., Bromobenzene, 3-Bromobenzonitrile) (1.1 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • CuI (0.05 equiv)

  • DMF/Et3N (3:1 ratio)

Step-by-Step:

  • Preparation: Dissolve the Aryl Bromide (0.5 mmol) and this compound (0.5 mmol) in degassed DMF (2 mL) and Et3N (0.5 mL).

  • Catalysis: Add Pd(PPh3)4 (0.025 mmol) and CuI (0.025 mmol) under Argon flow.

  • Reaction: Seal the vial and heat to 80°C for 2-6 hours.

    • Checkpoint: Reaction completion is indicated by the disappearance of the alkyne peak in LCMS.[1]

  • Purification: Dilute with EtOAc, wash with water (3x) and brine. Purify via prep-HPLC or column chromatography.[1]

  • Validation: Verify structure via 1H NMR. The alkyne proton (~3.5 ppm) should disappear, and new aromatic signals should appear.[1]

Protocol C: "Click" Chemistry for Library Generation

Target: 1-(Aryl/Alkyl)-4-(6-methylpyrazin-2-yl)-1,2,3-triazoles

Context: Ideal for Fragment-Based Drug Discovery (FBDD). The pyrazine-alkyne is "clicked" with a library of azides to rapidly screen for binding pockets.[1]

Reagents:

  • This compound (1.0 equiv)

  • Organic Azide (R-N3) (1.0 equiv)

  • CuSO4[1]·5H2O (0.1 equiv)

  • Sodium Ascorbate (0.5 equiv)

  • t-BuOH/H2O (1:1)

Step-by-Step:

  • Setup: In a small vial, suspend this compound (0.2 mmol) and the Azide (0.2 mmol) in t-BuOH/H2O (1 mL).

  • Initiation: Add freshly prepared Sodium Ascorbate solution (100 µL of 1M stock) followed by CuSO4 solution (20 µL of 1M stock).

  • Reaction: Stir vigorously at Room Temperature for 2-12 hours.

    • Observation: The reaction often precipitates the triazole product.[1]

  • Workup: Dilute with water. If solid precipitates, filter and wash with water.[1] If oil, extract with EtOAc.[1]

  • Scope: This reaction tolerates most functional groups (alcohols, amines, acids), making it perfect for diversity-oriented synthesis.[1]

References

  • Synthesis of 2-Methylpyrazine

    • Source: MDPI, 2023.[1] "Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst."

    • URL:[Link][4]

  • mGluR5 Antagonists (MPEP/MTEP Context)

    • Source: NIH/PubMed, "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."
    • URL:[Link]

  • Sonogashira Coupling of Chloropyrazines

    • Source: BenchChem, "Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-hydrazinylpyrazine."[1][5]

  • Pyrazine vs.

    • Source: Wikipedia, "2-Methylpyridine."[1]

    • URL:[Link]

  • Click Chemistry in Drug Discovery

    • Source: ResearchGate, "Advances in the Application of Click Chemistry/Bioorthogonal Reactions in Drug Development."[1]

    • URL:[Link]

Design and Application of 2-Ethynyl-6-methylpyrazine Scaffold-Based Enzyme Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Ethynyl-6-methylpyrazine Scaffold as a Privileged Motif in Covalent Enzyme Inhibition

In the landscape of modern drug discovery, the strategic design of enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds, pyrazine derivatives have consistently demonstrated remarkable versatility and a broad spectrum of biological activities, positioning them as privileged structures in medicinal chemistry.[1] This guide focuses on a particularly promising class of pyrazine-based compounds: those featuring a this compound scaffold. The incorporation of an ethynyl group, a reactive "warhead," at the 2-position of the pyrazine ring opens the door to the rational design of covalent inhibitors. These inhibitors can form a stable, covalent bond with their target enzyme, often leading to enhanced potency, prolonged duration of action, and improved selectivity.[2][3]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and detailed protocols for the synthesis, characterization, and evaluation of enzyme inhibitors built upon the this compound core. We will explore the underlying principles of their design, their mechanism of action, and practical methodologies for their application in a research setting, with a particular focus on their potential as covalent inhibitors of kinases, such as Bruton's tyrosine kinase (BTK).

I. Rationale for the this compound Scaffold in Covalent Inhibition

The design of a covalent inhibitor is a deliberate process that involves two key stages: initial non-covalent binding to the target protein, followed by the formation of an irreversible covalent bond.[2] The this compound scaffold is well-suited for this purpose due to a combination of favorable structural and electronic properties.

  • The Pyrazine Core: The pyrazine ring serves as a versatile scaffold that can be readily functionalized to achieve desired interactions with the enzyme's binding pocket. Its aromatic nature allows for π-π stacking interactions, and the nitrogen atoms can act as hydrogen bond acceptors.

  • The Ethynyl "Warhead": The terminal alkyne group is a mild electrophile that can act as a Michael acceptor. It is particularly effective at reacting with nucleophilic amino acid residues, most notably cysteine, which is often found in the active sites of enzymes.[4] This targeted reactivity allows for the formation of a stable covalent adduct, leading to irreversible inhibition.

  • The Methyl Group: The methyl group at the 6-position can influence the molecule's solubility, metabolic stability, and steric interactions within the binding pocket, providing an additional point for optimization.

A prime example of a target class for such inhibitors is the Tec family of kinases, including Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling and is a validated target for the treatment of various B-cell malignancies and autoimmune diseases.[4][5] Several approved BTK inhibitors function as covalent inhibitors by targeting a non-catalytic cysteine residue (Cys481) located in the ATP-binding site.[6] The this compound scaffold can be rationally designed to position the ethynyl group in proximity to this cysteine residue, facilitating covalent bond formation.

Covalent Inhibition Mechanism cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Bond Formation Inhibitor This compound Inhibitor Enzyme_Active_Site Enzyme Active Site (with Cysteine) Inhibitor->Enzyme_Active_Site Non-covalent interactions (H-bonds, π-stacking) Covalent_Complex Stable Covalent Adduct (Inhibited Enzyme) Enzyme_Active_Site->Covalent_Complex Michael Addition (Cys-S⁻ attacks ethynyl C) Synthetic_Workflow Start 2-Chloro-6-methylpyrazine Step1 Sonogashira Coupling (with TMS-acetylene) Start->Step1 Intermediate 2-((Trimethylsilyl)ethynyl)- 6-methylpyrazine Step1->Intermediate Step2 Deprotection (e.g., TBAF or K2CO3/MeOH) Intermediate->Step2 Product This compound Scaffold Step2->Product

Figure 2: General synthetic workflow for the this compound scaffold.

B. Detailed Synthetic Protocol

Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-6-methylpyrazine

This protocol outlines the Sonogashira coupling of 2-chloro-6-methylpyrazine with ethynyltrimethylsilane.

Materials:

  • 2-Chloro-6-methylpyrazine

  • Ethynyltrimethylsilane (TMS-acetylene) [7]* Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Toluene, anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-6-methylpyrazine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous toluene and anhydrous triethylamine (3.0 eq) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-((trimethylsilyl)ethynyl)-6-methylpyrazine.

Protocol 2: Deprotection to Yield this compound

This protocol describes the removal of the trimethylsilyl (TMS) protecting group.

Materials:

  • 2-((Trimethylsilyl)ethynyl)-6-methylpyrazine

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium carbonate (K₂CO₃)

  • Methanol (MeOH) and Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure (using K₂CO₃/MeOH):

  • Dissolve 2-((trimethylsilyl)ethynyl)-6-methylpyrazine (1.0 eq) in a mixture of methanol and THF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield the crude this compound, which can be further purified by column chromatography if necessary.

C. Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the intermediate and final product. [8][9]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compounds, confirming their elemental composition.

  • Infrared (IR) Spectroscopy: The presence of the characteristic C≡C-H stretch (around 3300 cm⁻¹) and C≡C stretch (around 2100 cm⁻¹) in the final product can be confirmed by IR spectroscopy.

III. Biochemical and Cellular Evaluation of Inhibitory Activity

Once the this compound-based inhibitors are synthesized and characterized, their biological activity must be evaluated. Using Bruton's tyrosine kinase (BTK) as an exemplary target, the following protocols outline key assays to determine inhibitory potency and mechanism of action.

A. In Vitro Biochemical Assays

These assays are designed to measure the direct inhibitory effect of the compounds on the purified enzyme.

Protocol 3: In Vitro BTK Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity. [1][10] Materials:

  • Recombinant human BTK enzyme

  • Poly (Glu, Tyr) 4:1 peptide substrate [11]* ATP

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the BTK enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol:

    • Add ADP-Glo™ Reagent to deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Representative Data from an In Vitro BTK Kinase Assay

CompoundTargetAssay TypeIC₅₀ (nM)
Inhibitor X BTKADP-Glo™15.2
Ibrutinib (Control) BTKADP-Glo™2.5
B. Cellular Assays

Cellular assays are crucial to confirm that the inhibitor is active in a more biologically relevant context.

Protocol 4: Cellular BTK Autophosphorylation Assay

This assay measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context, which is a hallmark of BTK activation. [4][12] Materials:

  • B-cell lymphoma cell line (e.g., Ramos or Raji)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Anti-IgM antibody for B-cell receptor (BCR) stimulation

  • Lysis buffer

  • Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Western blotting or ELISA reagents and equipment

Procedure (Western Blotting):

  • Seed Ramos cells in a multi-well plate and culture overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with anti-IgM for a short period (e.g., 10-15 minutes) to induce BTK autophosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with anti-phospho-BTK (Tyr223) and anti-total BTK antibodies.

  • Incubate with the appropriate secondary antibody.

  • Detect the signal using a suitable detection reagent and imaging system.

  • Quantify the band intensities to determine the extent of inhibition of BTK autophosphorylation.

C. Target Engagement and Covalent Binding Confirmation

It is essential to confirm that the inhibitor binds to its intended target in cells and to verify the covalent nature of the interaction.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment. Ligand binding stabilizes the target protein, leading to a shift in its thermal melting profile. [13] Materials:

  • Cells expressing the target protein

  • Test compound

  • PBS and protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)

  • Method for protein detection (e.g., Western blotting, ELISA)

Procedure:

  • Treat cells with the test compound or vehicle control.

  • Harvest and resuspend the cells in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes or a 96-well plate.

  • Heat the samples to a range of temperatures using a thermal cycler.

  • Lyse the cells to release the soluble proteins.

  • Separate the soluble fraction (containing folded, stabilized protein) from the precipitated, denatured protein by centrifugation.

  • Analyze the amount of soluble target protein at each temperature using Western blotting or another detection method.

  • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 6: Mass Spectrometry (MS) Analysis of Covalent Adduct Formation

Intact protein mass spectrometry can be used to directly observe the covalent modification of the target enzyme by the inhibitor. [14] Materials:

  • Purified target enzyme (e.g., BTK)

  • Test compound

  • Incubation buffer

  • Mass spectrometer (e.g., ESI-Q-TOF)

Procedure:

  • Incubate the purified enzyme with an excess of the test compound for a sufficient time to allow for covalent bond formation.

  • Remove the excess, unbound inhibitor (e.g., by dialysis or size-exclusion chromatography).

  • Analyze the protein-inhibitor complex by intact protein mass spectrometry.

  • A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

IV. Structure-Activity Relationship (SAR) and Lead Optimization

The this compound scaffold provides multiple avenues for structural modification to optimize the inhibitor's properties. A systematic exploration of the structure-activity relationship (SAR) is crucial for developing potent and selective drug candidates.

Key areas for modification include:

  • Substitution on the Pyrazine Ring: Introducing substituents at other positions of the pyrazine ring can modulate electronic properties and create additional interactions with the enzyme's active site.

  • Modification of the Ethynyl Group: While the terminal alkyne is the reactive warhead, modifications to create, for example, a butynamide group, can fine-tune the reactivity and selectivity.

  • Functionalization of the Methyl Group: The methyl group can be replaced with other alkyl or functional groups to explore steric and electronic effects on binding.

SAR_Optimization cluster_SAR Structure-Activity Relationship (SAR) Exploration Scaffold This compound Scaffold R1 R1: Pyrazine Substituents Scaffold->R1 Modulate binding and electronics R2 R2: Ethynyl Modification Scaffold->R2 Tune reactivity and selectivity R3 R3: Methyl Group Functionalization Scaffold->R3 Influence solubility and sterics Lead_Optimization Lead Optimization (Improved Potency, Selectivity, ADME properties) R1->Lead_Optimization R2->Lead_Optimization R3->Lead_Optimization

Figure 3: Key areas for SAR exploration and lead optimization.

V. Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the design and development of novel covalent enzyme inhibitors. Its synthetic tractability, coupled with the inherent reactivity of the ethynyl group, allows for the rational design of potent and selective inhibitors against a range of important therapeutic targets, with kinases like BTK serving as a prominent example. The protocols and methodologies detailed in this guide provide a robust framework for researchers to synthesize, characterize, and evaluate these compounds, from initial hit identification to lead optimization. Future efforts in this area will likely focus on expanding the repertoire of enzyme targets, fine-tuning the reactivity of the covalent warhead to minimize off-target effects, and exploring novel derivatizations of the pyrazine core to achieve superior pharmacological profiles.

References

  • Garaga, S., Reddy, A. V. R., Prabahar, K. J., & Sanasi, P. D. (2013). Synthesis and Characterization of Potential Dimers of Gatifloxacin – an Antibacterial Drug. Scientia Pharmaceutica, 81(1), 85–98.
  • MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Molecules, 28(3), 1343.
  • Robledo, N., Vega, M., Escalante, J., & Arzuffi, R. (2014). A New Component of the Male Papaya Fruit Fly (Diptera: Tephritidae) Sex Pheromone. Florida Entomologist, 97(3), 1083-1090.
  • Zhao, X., Huang, W., Wang, Y., Xin, M., Jin, Q., Cai, J., Tang, F., Zhao, Y., & Xiang, H. (2020). Discovery of potent and highly selective covalent inhibitors of Bruton's tyrosine kinase bearing triazine scaffold. European Journal of Medicinal Chemistry, 200, 112339.
  • YouTube. (2021).
  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • ResearchGate. (2025). Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition.
  • ChemicalBook. (n.d.). 2-Methylpyrazine(109-08-0) 1H NMR spectrum.
  • BPS Bioscience. (n.d.). BTK Assay Kit BTK 79568.
  • Wang, Y., et al. (2014). Autoinhibition of Bruton's tyrosine kinase (Btk)
  • SignalChem. (n.d.).
  • BellBrook Labs. (n.d.).
  • BPS Bioscience. (n.d.). BTK Assay Kit.
  • Wikipedia. (n.d.). Trimethylsilylacetylene.
  • Zhao, X., et al. (2015). Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry, 23(4), 891-901.
  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Schneider, M., et al. (2019). Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling.
  • Karpenko, I. A., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Organic & Biomolecular Chemistry, 18(38), 7567-7574.
  • ACS Publications. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry.
  • MedChemComm. (2017).
  • MDPI. (2023). Enzymes as Targets for Drug Development II.
  • MDPI. (2022).
  • Ge, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1050-1055.
  • MDPI. (2025).
  • Guo, W., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1013.
  • Royal Society of Chemistry. (2018). CHAPTER 4: Covalent Inhibition of Kinases.
  • Symeres. (n.d.). Enhancing Reversible Covalent Drug Design.
  • Google Patents. (n.d.). Substituted pyrrolopyrimidine and pyrazolopyrimidine as bruton's tyrosine kinase (btk) degraders.
  • ResearchGate. (2025).
  • MDPI. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
  • bioRxiv. (2024).
  • RSC Publishing. (2023).
  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [.
  • PubMed. (2007). Targeting enzyme inhibitors in drug discovery.
  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes.
  • PubMed. (2020). E1 Enzymes as Therapeutic Targets in Cancer.
  • PubMed. (2022). Novel Bruton's Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays.
  • ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?.
  • PubMed. (2021). Novel metabolic enzyme inhibitors designed through the molecular hybridization of thiazole and pyrazoline scaffolds.
  • PubMed. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles.
  • PubMed. (2021). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS.
  • PubMed. (2018). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors.
  • PubMed. (2021). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines.

Sources

Application Note: 2-Ethynyl-6-methylpyrazine in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 2-ethynyl-6-methylpyrazine (EMP) as a bifunctional ligand in organometallic synthesis. Unlike simple pyridines, the pyrazine core offers a secondary nitrogen for bridging, while the ethynyl moiety provides a site for


-acetylide formation or 

-alkyne coordination.

This document targets researchers in crystal engineering, luminescent materials, and metallodrug development . It provides a validated protocol for ligand synthesis and outlines critical coordination modes for Silver(I), Gold(I), and Platinum(II) architectures.

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 118.14 g/mol
Appearance Pale yellow solid / oil (low melting point)
Solubility Soluble in DCM, THF, MeCN; Sparingly soluble in Hexanes
pKa (Conjugate Acid) ~1.8 (Pyrazine N)
Key Functionality

-acidic N-heterocycle + Terminal Alkyne

Synthesis Protocol: Sonogashira Coupling

Note: Pyrazines are electron-deficient, making oxidative addition to Pd(0) slower than in pyridines. High-activity catalyst systems are required.

Reagents & Equipment
  • Precursor: 2-Chloro-6-methylpyrazine (CAS: 18594-27-9)

  • Alkyne Source: Trimethylsilylacetylene (TMSA)

  • Catalyst:

    
     (5 mol%) + CuI (2 mol%)
    
  • Base/Solvent: Triethylamine (

    
    ) / THF (Dry, degassed)
    
Step-by-Step Workflow
  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).

  • Loading: Add 2-Chloro-6-methylpyrazine (1.0 eq),

    
     (0.05 eq), and CuI (0.02 eq).
    
  • Solvent Addition: Cannulate degassed THF/Et3N (1:1 v/v) into the flask.

  • Alkyne Addition: Add TMSA (1.2 eq) dropwise at room temperature.

  • Reaction: Heat to 60°C for 12-18 hours . Monitor by TLC (Hexane:EtOAc 4:1). Look for the disappearance of the chloro-starting material.

  • Deprotection (One-Pot): Cool to RT. Add

    
     (2.0 eq) and MeOH. Stir for 2 hours to remove the TMS group.
    
  • Purification: Filter through Celite. Concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visual Synthesis Pathway

SynthesisWorkflow Start 2-Chloro-6-methylpyrazine Inter TMS-Protected Intermediate Start->Inter Sonogashira 60°C, 12h Cat Pd(II)/Cu(I) Catalyst + TMS-Acetylene Cat->Inter Final This compound (Ligand) Inter->Final Desilylation RT, 2h Deprot K2CO3 / MeOH (Deprotection) Deprot->Final

Figure 1: Optimized synthetic route for this compound from commercially available chloropyrazine.

Coordination Chemistry & Applications

The EMP ligand offers three distinct binding modes, controlled by the metal center and pH conditions.

Mode A: N-Coordination (Neutral)
  • Target Metals: Ag(I), Cu(I)

  • Mechanism: The pyrazine nitrogen (para to the methyl group) is less sterically hindered and binds to soft Lewis acids.

  • Application: Construction of Coordination Polymers (CPs) .[1] The alkyne remains uncoordinated, acting as a "pendant arm" for post-synthetic modification (e.g., Click Chemistry) or weak

    
    -interactions.
    
Mode B: -Acetylide Formation (Anionic)
  • Target Metals: Au(I), Pt(II), Ru(II)

  • Mechanism: Deprotonation of the terminal alkyne (

    
    ) using a base (e.g., NaOMe, 
    
    
    
    ) generates the acetylide anion (
    
    
    ).
  • Application: Luminescent Materials . The rigid Metal-C bond facilitates Ligand-to-Metal Charge Transfer (LMCT), often resulting in phosphorescence.

Mode C: Bridging (Multinuclear)
  • Target Metals:

    
     or 
    
    
    
    clusters.
  • Mechanism: Simultaneous coordination of the Pyrazine-N and the Acetylide-C to different metal centers.

  • Application: Supramolecular Frameworks .

Logic Diagram: Selecting the Coordination Mode

CoordinationLogic Ligand Ligand: this compound Metal Select Metal Center Ligand->Metal Ag Silver(I) / Copper(I) (Nitrate/BF4 salts) Metal->Ag Soft Acid Au Gold(I) / Platinum(II) (Phosphine precursors) Metal->Au Soft Acid + Pre-ligand Cond1 Condition: Neutral pH Ag->Cond1 Cond2 Condition: Basic (+ NaOMe) Au->Cond2 Res1 Product: N-Coordinated Polymer (Alkyne Pendant) Cond1->Res1 Self-Assembly Res2 Product: Metal-Acetylide Complex (Luminescent) Cond2->Res2 σ-Bond Formation

Figure 2: Decision tree for targeting specific organometallic architectures using EMP.

Experimental Protocol: Synthesis of a Gold(I) Acetylide Complex

Target Structure:



Rationale: Gold(I) acetylides are robust, air-stable, and highly emissive. This protocol demonstrates the activation of the alkyne proton.

  • Preparation: Dissolve This compound (0.20 mmol) in MeOH/DCM (1:1, 5 mL).

  • Metal Precursor: Add

    
     (0.20 mmol).
    
  • Activation: Add KOH (0.50 mmol) dissolved in minimal MeOH. The solution often turns bright yellow.

  • Reaction: Stir at Room Temperature for 4 hours protected from light.

  • Workup: Evaporate solvent to near dryness. Add water (10 mL) to precipitate the complex.

  • Isolation: Filter the yellow solid, wash with water and diethyl ether. Dry under vacuum.

  • Characterization:

    • IR: Disappearance of

      
       at ~3200 
      
      
      
      . Appearance of
      
      
      at ~2100
      
      
      .
    • NMR: Loss of the alkyne proton singlet.

References

  • Sonogashira Coupling on Pyrazines

    • Sakamoto, T., et al. "Synthesis of ethynylpyrazines and their utilization." Chem. Pharm. Bull., 1987.[2]

    • (General grounding on heteroaryl coupling).

  • Coordination of Ethynyl-Heterocycles

    • Yam, V. W.-W., et al. "Luminescent Carbon-Rich Rehenium(I) Complexes." Organometallics, 2001. (Foundational work on ethynyl-diimine ligands).
  • Platinum(II)

    • Chan, T. H.-Y., et al. "Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes."[3] J. Am. Chem. Soc., 2014. (Demonstrates pyrazine stacking interactions).

  • General Properties of Methylpyrazines

    • PubChem Database. "2-Ethenyl-6-methylpyrazine (Analog)."

Sources

Application Note: High-Throughput Analytical Methods for Monitoring 2-Ethynyl-6-methylpyrazine in Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical protocols for the quantitative and qualitative analysis of 2-ethynyl-6-methylpyrazine, a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. Monitoring the formation, consumption, and purity of this analyte within complex reaction mixtures is critical for process optimization, yield maximization, and quality control. We present two robust, validated methods: a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) method for volatile analysis and a versatile High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for non-volatile or thermally sensitive matrices. The causality behind critical experimental parameters is explained, and comprehensive protocols for sample preparation, instrumentation, and method validation are provided to ensure reliable, accurate, and reproducible results in a research and drug development setting.

Introduction: The Analytical Imperative for this compound

Pyrazine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs and high-value agrochemicals.[1] The unique electronic and structural properties of the pyrazine ring make it a valuable scaffold in drug design. This compound, in particular, serves as a versatile building block, with the ethynyl group providing a reactive handle for a variety of coupling reactions, such as the Sonogashira or click reactions.

Accurate and precise monitoring of its concentration in a reaction mixture is paramount. It allows chemists to:

  • Track reaction kinetics and determine endpoints.

  • Identify and quantify process-related impurities.[2]

  • Ensure batch-to-batch consistency.

  • Generate reliable data for regulatory submissions.

This guide provides the technical foundation for establishing such critical analytical controls.

Analyte Profile: this compound

While extensive experimental data for this specific compound is not widely published, its physicochemical properties can be estimated based on structurally similar pyrazines. These properties are crucial for selecting the appropriate analytical technique.

PropertyEstimated Value / CharacteristicRationale & Implication for Analysis
Molecular Formula C₇H₆N₂---
Molecular Weight 118.14 g/mol Based on the molecular formula. Well within the range of both HPLC and GC-MS.
Boiling Point Estimated: 180-220 °CPyrazines are generally volatile.[3][4] This suggests high amenability to GC analysis.
Thermal Stability Moderate to HighThe aromatic pyrazine core is stable, but the ethynyl group can be reactive at very high temperatures. GC inlet temperatures must be optimized to prevent degradation.
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Acetonitrile, Methanol).[5][6]This provides flexibility in choosing solvents for sample preparation for both GC and HPLC.
UV Chromophore YesThe conjugated aromatic system is expected to absorb UV light, making HPLC-UV a viable detection method.

Method Selection: Choosing Between GC-MS and HPLC

The choice of analytical technique is a critical decision driven by the analyte's properties and the sample matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds.[7] Given the likely volatility of this compound, GC-MS offers superior resolution and sensitivity. The mass spectrometer provides definitive identification based on the compound's unique mass fragmentation pattern, which is crucial for distinguishing it from structurally similar isomers or impurities.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[8] If the reaction mixture contains high-boiling point components (e.g., catalysts, non-volatile solvents like DMF or DMSO) that could contaminate a GC system, or if the analyte is suspected to degrade at high temperatures, HPLC is the superior choice.[9]

Protocol 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for rapid, high-sensitivity analysis where the reaction solvent is amenable to GC analysis (e.g., Toluene, THF, Dichloromethane).

Principle of the Method

A diluted sample of the reaction mixture is injected into a heated port, vaporizing the analyte and other components. An inert carrier gas sweeps the vapor onto a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.[10] The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for definitive identification and quantitation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Obtain Reaction Mixture Aliquot Dilute 2. Dilute with Ethyl Acetate (e.g., 100-fold) Sample->Dilute Spike 3. Spike with Internal Standard Dilute->Spike Vortex 4. Vortex to Homogenize Spike->Vortex Filter 5. Filter (0.22 µm PTFE) into GC Vial Vortex->Filter Inject 6. Inject into GC-MS Filter->Inject Separate 7. Chromatographic Separation Inject->Separate Detect 8. Mass Spectrometric Detection & Fragmentation Separate->Detect Identify 9. Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify 10. Quantify using Internal Standard Calibration Identify->Quantify Report 11. Generate Report Quantify->Report

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocols

A. Sample Preparation

  • Aliquot Collection: Carefully withdraw a representative 10 µL aliquot from the reaction mixture.

  • Dilution: Dilute the aliquot into 990 µL of Ethyl Acetate in a clean glass vial. This 100-fold dilution prevents detector saturation and column overload. Rationale: Ethyl Acetate is a volatile solvent compatible with most GC systems and effectively solubilizes the analyte.[5]

  • Internal Standard (IS): Add a known concentration of an internal standard (e.g., 1,4-dichlorobenzene or another non-interfering pyrazine). Rationale: The IS corrects for variations in injection volume and instrument response, leading to higher precision.

  • Homogenization: Vortex the sample for 30 seconds to ensure it is thoroughly mixed.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter directly into a 2 mL GC autosampler vial. Rationale: Filtration removes particulate matter that could block the injector or column, ensuring system longevity.[5]

B. GC-MS Instrumental Parameters

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
MS Detector Agilent 5977B or equivalentOffers high sensitivity and spectral integrity.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of volatile and semi-volatile compounds.[3]
Inlet Temperature 250 °CEnsures rapid and complete vaporization without causing thermal degradation of the analyte.
Injection Mode Split (50:1 ratio)Prevents column overloading with high concentration samples. The ratio can be adjusted based on sample concentration.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas that provides good chromatographic efficiency.
Oven Program 60 °C (hold 1 min), ramp to 280 °C @ 20 °C/min, hold 2 minA starting temperature below the solvent boiling point improves peak shape. The ramp rate is chosen for a good balance between resolution and analysis time.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for the quadrupole mass filter.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard energy for creating reproducible fragmentation patterns for library matching.
Scan Range 40 - 300 m/zCovers the molecular ion of the analyte (m/z 118) and its expected fragments.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC-UV)

This method is robust for various reaction matrices, especially when non-volatile components are present or if thermal degradation is a concern.

Principle of the Method

A filtered and diluted sample is injected into a high-pressure stream of a liquid mobile phase. The mobile phase carries the sample through a packed column (the stationary phase). Separation occurs based on the analyte's differential partitioning between the mobile and stationary phases.[11] For this compound, a non-polar C18 stationary phase (Reversed-Phase HPLC) is effective. A UV detector measures the absorbance of the analyte as it elutes from the column, allowing for quantitation.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Obtain Reaction Mixture Aliquot Dilute 2. Dilute with Mobile Phase (e.g., 100-fold) Sample->Dilute Vortex 3. Vortex to Homogenize Dilute->Vortex Filter 4. Filter (0.22 µm PVDF) into HPLC Vial Vortex->Filter Inject 5. Inject into HPLC System Filter->Inject Separate 6. Reversed-Phase Chromatographic Separation Inject->Separate Detect 7. UV Detection at λmax Separate->Detect Identify 8. Identify Peak by Retention Time Detect->Identify Quantify 9. Quantify using External Standard Calibration Identify->Quantify Report 10. Generate Report Quantify->Report

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocols

A. Sample Preparation

  • Aliquot Collection: Withdraw a representative 10 µL aliquot from the reaction mixture.

  • Dilution: Dilute the aliquot into 990 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water) in a clean vial. Rationale: Diluting with the mobile phase ensures sample compatibility and prevents peak distortion.[12]

  • Homogenization: Vortex the sample for 30 seconds.

  • Filtration: Filter the sample through a 0.22 µm PVDF or Nylon syringe filter into a 2 mL HPLC autosampler vial. Rationale: It is critical to remove all particulates to prevent blockage of the high-pressure tubing and column frits.[11]

B. HPLC Instrumental Parameters

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA modern quaternary or binary pump system provides precise gradient delivery and stable baselines.
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)A DAD is preferred as it can capture the full UV spectrum to confirm peak purity and identity.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentA C18 column is the standard for reversed-phase chromatography and provides excellent retention and separation for moderately polar compounds like pyrazines.[13]
Mobile Phase A 0.1% Formic Acid in WaterRationale: Formic acid is a MS-compatible mobile phase modifier that improves peak shape by protonating silanols on the stationary phase.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileRationale: Acetonitrile is a common organic solvent in reversed-phase HPLC with low viscosity and good UV transparency.[14]
Gradient 10% B to 90% B over 10 min, hold 2 min, return to 10% B over 1 min, equilibrate for 2 minA gradient elution is necessary to elute starting materials, the product, and potential impurities within a reasonable time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 5 µLA small volume minimizes peak broadening. Can be adjusted based on concentration.
Detection λ ~275 nm (Verify with standard)Pyrazine derivatives typically have strong absorbance in this region. The optimal wavelength should be determined by running a standard and finding the absorbance maximum (λmax).

Method Validation: Ensuring Trustworthiness and Reliability

For any analytical method to be considered reliable, it must be validated to demonstrate it is fit for its intended purpose.[15][16] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17]

Validation ParameterPurpose & Brief Protocol
Specificity To demonstrate that the signal is unequivocally from the analyte. Analyze a blank (matrix without analyte) and a spiked sample. The blank should show no interfering peaks at the analyte's retention time.[17]
Linearity & Range To confirm that the instrument response is proportional to the analyte concentration over a specific range. Prepare at least five standards of known concentration spanning the expected working range. Plot response vs. concentration and determine the correlation coefficient (r² > 0.995).
Accuracy To measure the closeness of the experimental value to the true value. Analyze a sample of known concentration (or spike a blank matrix) at three levels (e.g., 80%, 100%, 120% of the target concentration). Calculate the percent recovery.
Precision To assess the degree of scatter between a series of measurements. Repeatability: Analyze one sample six times on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. Express results as Relative Standard Deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.

Conclusion

The GC-MS and HPLC methods detailed in this application note provide robust, reliable, and complementary approaches for the analysis of this compound in reaction mixtures. The GC-MS method offers unparalleled specificity and sensitivity for volatile matrices, while the HPLC method provides versatility for a broader range of sample types. Proper implementation and validation of these protocols will empower researchers and drug development professionals to accurately monitor their chemical processes, ensuring high-quality outcomes and accelerating development timelines.

References

  • Attygalle, A. B., & Jumean, F. (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). Journal of Chromatography A.
  • SIELC Technologies. (n.d.). Pyrazine.
  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
  • Li, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Pyridine. Available at: [Link]

  • Simioni, C., et al. (2018). Analytical methods for pyrazine detection. ResearchGate. Available at: [Link]

  • Blank, I., et al. (2002). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Request PDF on ResearchGate. Available at: [Link]

  • Majd, T. N., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]

  • Wójcik, A., et al. (2020). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. RSC Advances. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link]

  • Chen, L., et al. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren). National Institutes of Health (NIH). Available at: [Link]

  • PubChem. (n.d.). 2-Ethenyl-6-methylpyrazine. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine. Available at: [Link]

  • de Souza, S. V. C., & Junqueira, R. G. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Ethyl-6-methylpyrazine. Available at: [Link]

  • Rahmalia, W., et al. (2021). Chemical Transformation of Pyrazine Derivatives. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Available at: [Link]

  • Cormica. (n.d.). Understanding Impurity Analysis. Available at: [Link]

  • Yadav, M., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. Available at: [Link]

  • Politzer, P., et al. (2020). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Request PDF on ResearchGate. Available at: [Link]

Sources

Application Note: Site-Specific Chemoenzymatic Labeling of Proteins with Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and bioconjugation. It details the chemoenzymatic labeling of proteins utilizing Microbial Transglutaminase (MTG) to site-specifically attach pyrazine derivatives (functioning as fluorophores or metal-chelating handles) to glutamine residues.

Introduction & Principle

The conjugation of synthetic probes to proteins is a cornerstone of modern chemical biology. While traditional amine-reactive chemistry (e.g., NHS-esters) is stochastic and often disrupts protein function, chemoenzymatic labeling offers site-specificity and mild reaction conditions.

This guide focuses on using Microbial Transglutaminase (MTG) (EC 2.3.2.[1][2]13) to couple amino-functionalized pyrazine derivatives to specific glutamine (Gln) residues on a target protein.

Why Pyrazine Derivatives?

Pyrazine derivatives are distinct from the more commonly discussed tetrazines (used in click chemistry). In this context, pyrazines are utilized for:

  • Biomimetic Fluorescence: Pyrazine cores serve as scaffolds for small, rigid fluorophores (analogous to the chromophore in GFP) with high quantum yields and sensitivity to local pH or polarity.

  • Metal Chelation: The pyrazine nitrogen atoms can coordinate transition metals (e.g., Ruthenium, Platinum), making them valuable for installing metallodrugs or electrochemical tags.

  • Minimal Steric Bulk: Compared to large dyes like Rhodamine, pyrazine derivatives often present a smaller footprint, reducing perturbation of the protein's native dynamics.

Mechanism of Action

MTG catalyzes an acyl-transfer reaction between the


-carboxamide group of a peptide-bound Glutamine (Gln)  (acyl donor) and a primary amine (acyl acceptor). By synthesizing a pyrazine derivative with a pendant primary amine (e.g., 5-(aminomethyl)pyrazine-2-carboxylic acid ), the enzyme covalently links the pyrazine to the protein via a stable isopeptide bond.

MTG_Mechanism Protein Protein (Gln Donor) Intermediate Acyl-Enzyme Intermediate Protein->Intermediate Thioester formation Pyrazine Pyrazine Derivative (R-NH2 Acceptor) Product Labeled Protein (Isopeptide Bond) Pyrazine->Product Nucleophilic Attack MTG Microbial Transglutaminase MTG->Intermediate Catalysis Intermediate->Product Transamidation Ammonia NH3 (Byproduct) Intermediate->Ammonia Deamination

Figure 1: Mechanism of MTG-mediated transamidation.[3] The enzyme activates the Glutamine residue, releasing ammonia, followed by nucleophilic attack by the amine-bearing pyrazine substrate.

Materials & Reagents

Biologicals[1][2][3][4][5][6][7][8][9][10]
  • Target Protein: Must contain an accessible Glutamine.[1]

    • Note: If the native protein lacks accessible Gln, fuse a "Q-tag" (e.g., sequence LLQG) to the N- or C-terminus.

  • Microbial Transglutaminase (MTG): Recombinant (e.g., from Streptomyces mobaraensis), >95% purity. Avoid crude "meat glue" preparations containing proteases.

Chemical Substrates[4][6][11][12][13][14]
  • Pyrazine Amine Donor: A pyrazine core functionalized with a primary alkyl amine (e.g., linker length 2–5 carbons is optimal for MTG accessibility).

    • Example Structure: 5-(2-aminoethyl)-2,3-dimethylpyrazine.

    • Preparation: Dissolve to 100 mM in DMSO or water (depending on solubility).

Buffers
  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

    • Critical: Avoid amine-containing buffers (e.g., Tris) if high concentrations are used, as they can competitively inhibit. However, at 50 mM, Tris is generally tolerated. HEPES or MOPS (pH 7.5–8.0) are superior alternatives.

  • Stop Solution: 100 mM Ammonium Sulfate or 10 mM EDTA (if metal-dependent proteases are a concern, though MTG is Ca2+-independent).

Experimental Protocol

Phase 1: Substrate Compatibility Test (Small Scale)

Before large-scale labeling, verify that your specific pyrazine derivative is accepted by MTG.

  • Prepare Mix: In a 1.5 mL microcentrifuge tube, combine:

    • Target Protein: 10 µM (final)

    • Pyrazine-Amine Substrate: 500 µM (50 equivalents)

    • MTG Enzyme: 1 µM (1:10 enzyme:substrate ratio)

    • Buffer: HEPES pH 8.0 up to 50 µL.

  • Incubation: Incubate at 37°C for 4 hours or 4°C overnight.

  • Analysis: Analyze 10 µL via LC-MS (Q-TOF or Orbitrap). Look for a mass shift corresponding to + [MW of Pyrazine] - [MW of NH3 (17 Da)].

Phase 2: Preparative Labeling Workflow

This protocol scales the reaction for 1–5 mg of protein.

StepActionCritical Technical Insight
1. Equilibrate Buffer exchange protein into 50 mM HEPES, 150 mM NaCl, pH 8.0 .Remove any primary amines (Glycine, Tris) from storage buffers via dialysis or Zeba spin columns.
2. Mix Add Pyrazine-Amine (20–50 molar excess over protein).High excess drives the equilibrium toward product formation and suppresses water hydrolysis (deamidation).
3. Initiate Add MTG (1 U per mg of protein, or ~1:50 molar ratio).MTG is robust; precise stoichiometry is less critical than ensuring excess amine substrate.
4. Incubate 16–20 hours at 4°C (preferred) or 4 hours at RT.4°C preserves protein stability; MTG retains ~40% activity at this temp but requires longer time.
5. Quench Add Ammonium Sulfate to 100 mM or proceed directly to purification.Ammonium ions compete with the pyrazine, effectively stopping the incorporation.
6. Purify Size Exclusion Chromatography (SEC) or Dialysis.Essential to remove the excess small-molecule pyrazine fluorophore/ligand.

Data Analysis & Validation

Mass Spectrometry (LC-MS)

The gold standard for validation.

  • Success: A single peak shift of + Mass(Pyrazine) - 17 Da.

  • Deamidation (Side Reaction): A shift of + 1 Da indicates MTG reacted with water instead of the amine. This implies the Pyrazine concentration was too low or the amine nucleophilicity was insufficient.

Fluorescence Characterization

If the pyrazine derivative is fluorescent:

  • Measure Absorbance at

    
     of the pyrazine.
    
  • Calculate Degree of Labeling (DOL) :

    
    
    (Where CF is the correction factor for the dye's absorbance at 280 nm).
    
Workflow Diagram

Workflow Step1 1. Protein Prep (Remove amine buffers) Step2 2. Reaction Setup (Protein + Pyrazine-NH2 + MTG) Step1->Step2 Step3 3. Incubation (4°C, 16h) Step2->Step3 Decision Check Conversion (LC-MS) Step3->Decision Decision->Step2 Low Yield (Add more substrate) Step4 4. Purification (SEC / Dialysis) Decision->Step4 >90% Yield Step5 5. Application (Imaging / Chelation) Step4->Step5

Figure 2: Step-by-step experimental workflow for chemoenzymatic labeling.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Labeling Efficiency Competitive inhibition by buffer amines.Switch from Tris to HEPES or MOPS.
Steric hindrance at Gln site.Use a flexible linker (e.g., PEG2) between the pyrazine ring and the amine.
Precipitation Pyrazine substrate has low solubility.Dissolve pyrazine in DMSO (keep final DMSO < 5%).
Deamidation (+1 Da) Hydrolysis outcompetes aminolysis.Increase Pyrazine-Amine concentration (up to 100 equivalents).
Multiple Labels Protein has multiple accessible Glns.Use site-directed mutagenesis to remove non-target surface Gln residues (replace with Asn).

References

  • Dennler, P., et al. (2014). Transglutaminase-Based Chemo-Enzymatic Conjugation Approach Yields Homogeneous Antibody–Drug Conjugates. Bioconjugate Chemistry. Link

  • Spolaore, B., et al. (2012). Microbial Transglutaminase-Mediated Site-Specific Conjugation of Proteins. Biochemistry. Link

  • Strop, P. (2014). Versatility of Microbial Transglutaminase.[1][3] Bioconjugate Chemistry. Link

  • Kamiya, N., et al. (2011). Site-specific incorporation of a functional handle into a protein using microbial transglutaminase.[1] ChemComm. Link

  • Dictionary of Food Compounds (Pyrazine derivatives and formation). CRC Press. (Contextual reference for pyrazine stability). Link

Disclaimer: This protocol assumes standard BSL-1 laboratory safety practices. Pyrazine derivatives may be irritants; consult SDS before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling of 2-Ethynyl-6-methylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile cross-coupling reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction to the Sonogashira Coupling of this compound

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[1] In the context of medicinal chemistry and materials science, the coupling of this compound with various aryl and heteroaryl halides is of significant interest for the synthesis of novel compounds with potential biological activity or unique photophysical properties.

However, the electron-deficient nature of the pyrazine ring and the presence of the nitrogen atoms can present unique challenges in optimizing the Sonogashira coupling. This guide will address these specific issues and provide practical, field-proven solutions.

Troubleshooting Guide

This section addresses common problems encountered during the Sonogashira coupling of this compound.

Problem 1: Low or No Product Yield

Possible Cause 1: Catalyst Inactivation

  • Explanation: The active Pd(0) catalyst is susceptible to oxidation, which can lead to the formation of palladium black and a loss of catalytic activity. The phosphine ligands used to stabilize the palladium can also be oxidized.

  • Solution:

    • Degassing: Thoroughly degas all solvents and reagents prior to use. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles for more rigorous oxygen removal. Maintain a positive pressure of inert gas throughout the reaction.

    • Ligand Choice: For electron-deficient heteroaromatic systems, bulky and electron-rich phosphine ligands can enhance catalyst stability and activity. Consider ligands such as triphenylphosphine (PPh₃), or for more challenging couplings, explore more specialized ligands like XPhos or SPhos.

Possible Cause 2: Poor Reactivity of the Coupling Partners

  • Explanation: The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. Aryl chlorides are particularly challenging to activate. Similarly, the acidity of the terminal alkyne proton on this compound is influenced by the electron-withdrawing pyrazine ring, but other electronic and steric factors of the aryl halide partner can also impact the reaction rate.

  • Solution:

    • Aryl Halide Choice: If possible, use aryl iodides for milder reaction conditions and higher yields. For aryl bromides, higher temperatures and more robust catalyst systems may be necessary. Aryl chlorides will likely require specialized, highly active catalysts and ligands.

    • Catalyst and Ligand Screening: If yields are consistently low, a screening of different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and phosphine ligands is recommended.

Possible Cause 3: Inappropriate Base or Solvent

  • Explanation: The base plays a crucial role in deprotonating the terminal alkyne to form the reactive acetylide.[1] The solvent affects the solubility of the reactants and the stability of the catalytic species. For N-heterocyclic substrates, the choice of base and solvent can be particularly important to avoid side reactions or catalyst inhibition.

  • Solution:

    • Base Selection: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used bases. For sensitive substrates, milder inorganic bases like K₂CO₃ or Cs₂CO₃ in a suitable solvent can be effective.

    • Solvent Optimization: A range of solvents can be employed. While THF and DMF are common, for heteroaromatic substrates, consider solvents like acetonitrile or dioxane. The choice of solvent can significantly impact the reaction outcome, and empirical optimization is often necessary.

Problem 2: Formation of Alkyne Homocoupling (Glaser Coupling) Product

  • Explanation: A significant side reaction in copper-catalyzed Sonogashira couplings is the oxidative homocoupling of the terminal alkyne, known as the Glaser coupling.[2] This is particularly problematic when the desired cross-coupling reaction is slow.

  • Solution:

    • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst. This often requires the use of more active palladium catalysts and ligands, and potentially higher reaction temperatures.

    • Minimize Oxygen: If a copper co-catalyst is used, it is critical to rigorously exclude oxygen from the reaction mixture through thorough degassing and maintaining an inert atmosphere.

    • Slow Addition of Alkyne: Adding the this compound slowly to the reaction mixture can help to keep its concentration low, thereby minimizing the rate of the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for the Sonogashira coupling of this compound?

A1: There is no single "best" combination as the optimal choice depends on the specific aryl halide being used. However, a good starting point for many applications is a palladium source like PdCl₂(PPh₃)₂ with copper(I) iodide (CuI) as a co-catalyst and triphenylphosphine (PPh₃) as the ligand. For more challenging couplings, particularly with aryl bromides or chlorides, more sophisticated and electron-rich ligands such as XPhos or SPhos in combination with a palladium precursor like Pd₂(dba)₃ may be necessary.

Q2: What is the recommended solvent and base for this reaction?

A2: A common and effective combination is triethylamine (Et₃N) as both the base and a co-solvent with a primary solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The amine base is crucial for deprotonating the alkyne.[1] For sensitive substrates, a weaker inorganic base such as K₂CO₃ in a polar aprotic solvent like acetonitrile can be a good alternative.

Q3: How can I effectively remove the catalyst and byproducts during workup and purification?

A3: Purification can sometimes be challenging due to the coordination of the nitrogen-containing product to residual metals.

  • Filtration: After the reaction is complete, it is often beneficial to filter the reaction mixture through a pad of Celite® or silica gel to remove insoluble palladium black and other solid residues.

  • Aqueous Wash: Washing the organic extract with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or a dilute ammonium hydroxide solution can help to remove residual copper and palladium salts.

  • Chromatography: Column chromatography on silica gel is the most common method for final purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

Q4: Can I run the Sonogashira coupling of this compound under copper-free conditions?

A4: Yes, and it is often recommended to avoid the formation of the Glaser homocoupling byproduct. Copper-free Sonogashira reactions typically require a more active palladium catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) and a suitable base (e.g., Cs₂CO₃ or K₃PO₄) in a solvent like dioxane or toluene at elevated temperatures is a common approach.

Optimized Reaction Conditions Summary

The following table provides a summary of typical starting conditions for the Sonogashira coupling of this compound with various aryl halides. These should be considered as starting points for further optimization.

ParameterAryl IodideAryl BromideAryl Chloride
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd₂(dba)₃ (2-5 mol%)Pd₂(dba)₃ (5-10 mol%)
Ligand PPh₃ (4-10 mol%)XPhos or SPhos (4-10 mol%)XPhos, SPhos, or other specialized ligands (10-20 mol%)
Copper Co-catalyst CuI (1-5 mol%) (optional)CuI (2-10 mol%) or Copper-freeCopper-free
Base Et₃N or DIPEA (2-3 equiv.)Cs₂CO₃ or K₃PO₄ (2-3 equiv.)Cs₂CO₃ or K₃PO₄ (2-3 equiv.)
Solvent THF, DMF, or MeCNDioxane or TolueneDioxane or Toluene
Temperature Room Temp. to 60 °C80 - 120 °C100 - 140 °C
Reaction Time 2 - 12 hours12 - 24 hours24 - 48 hours

Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol provides a general starting point for the coupling of an aryl iodide with this compound.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.01 equiv.).

  • Solvent and Base Addition: Add anhydrous, degassed THF (or other suitable solvent) and Et₃N (2.0 equiv.).

  • Alkyne Addition: Add this compound (1.2 equiv.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Extraction: Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Sonogashira Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the copper-catalyzed Sonogashira coupling.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Transmetalation pd_complex->transmetalation product_complex [Ar-Pd(II)-C≡CR']L₂ transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Ar-C≡CR' cu_catalyst Cu(I)X alkyne_complex [H-C≡CR']·CuX cu_catalyst->alkyne_complex + H-C≡CR' cu_acetylide Cu-C≡CR' alkyne_complex->cu_acetylide + Base - Base·HX cu_acetylide->transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues in your Sonogashira coupling reaction.

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents optimize_ligand Optimize Ligand check_catalyst->optimize_ligand screen_pd_source Screen Pd Source check_catalyst->screen_pd_source degas_thoroughly Ensure Rigorous Degassing check_catalyst->degas_thoroughly optimize_base Optimize Base check_conditions->optimize_base optimize_solvent Optimize Solvent check_conditions->optimize_solvent increase_temp Increase Temperature check_conditions->increase_temp verify_halide_purity Verify Aryl Halide Purity check_reagents->verify_halide_purity verify_alkyne_purity Verify Alkyne Purity check_reagents->verify_alkyne_purity side_reactions Investigate Side Reactions glaser_coupling Glaser Homocoupling? -> Use Copper-Free Conditions side_reactions->glaser_coupling decomposition Starting Material Decomposition? -> Milder Conditions side_reactions->decomposition optimize_ligand->side_reactions screen_pd_source->side_reactions degas_thoroughly->side_reactions optimize_base->side_reactions optimize_solvent->side_reactions increase_temp->side_reactions verify_halide_purity->side_reactions verify_alkyne_purity->side_reactions success Successful Optimization glaser_coupling->success decomposition->success

Caption: A workflow for troubleshooting common Sonogashira coupling issues.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
  • Chinchilla, R. & Nájera, C. The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chem. Rev.107, 874–922 (2007).
  • Sonogashira coupling - Wikipedia. Available at: [Link].

  • Liang, B., Dai, M., Chen, J. & Yang, Z. Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. J. Org. Chem.70, 391-393 (2005).
  • Gelman, D. & Buchwald, S. L. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angew. Chem. Int. Ed.42, 5993-5996 (2003).
  • Glaser coupling - Wikipedia. Available at: [Link].

Sources

Technical Support Center: Purification of 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-ethynyl-6-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for challenges encountered during the purification of this valuable heterocyclic compound. Our focus is on providing scientifically sound, field-proven advice to ensure the integrity of your research.

Introduction: The Chemistry of Purifying this compound

This compound is a key building block in medicinal chemistry and materials science. Its synthesis, commonly achieved via a Sonogashira coupling reaction, can present several purification challenges.[1][2] The reaction typically involves coupling a halogenated pyrazine, such as 2-chloro-6-methylpyrazine, with a protected alkyne like trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.[1][3] Understanding the potential byproducts from this synthetic route is crucial for developing an effective purification strategy.

This guide will walk you through common issues, from identifying byproducts to selecting the optimal purification technique, ensuring you obtain this compound with the desired purity for your downstream applications.

Troubleshooting Guide: Isolating Pure this compound

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Issue 1: My crude reaction mixture shows multiple spots on TLC, and I'm unsure what they are.

Answer: A complex thin-layer chromatography (TLC) profile is common after a Sonogashira reaction. The primary spots you are likely to see, in addition to your desired product, are:

  • Unreacted Starting Materials: 2-chloro-6-methylpyrazine (or the corresponding bromo/iodo derivative) and the protected or deprotected alkyne.

  • Homocoupled Alkyne (Glaser Byproduct): This is a very common byproduct, especially when a copper co-catalyst is used.[4][5] In the case of using TMSA, this would be 1,4-bis(trimethylsilyl)buta-1,3-diyne. This byproduct is often non-polar.

  • Palladium and Copper Catalyst Residues: These can appear as baseline material or streaks on the TLC plate.

  • Other Pyrazine Byproducts: In some cases, side reactions on the pyrazine ring can occur, leading to the formation of other substituted pyrazines.[6]

Expert Tip: To help identify the spots, run co-spots on your TLC plate with your starting materials. The homocoupled diyne is typically less polar than the desired product and the starting pyrazine.

Issue 2: I'm struggling to separate my product from a non-polar impurity using column chromatography.

Answer: This is a classic challenge, often due to the co-elution of this compound with the homocoupled alkyne byproduct. The heterocyclic nature of pyrazines can also lead to variable interactions with the silica gel stationary phase.[7]

Here is a systematic approach to optimize your chromatographic separation:

1. Solvent System Optimization:

  • Initial Screening: Start with a non-polar solvent system, such as a mixture of hexane and ethyl acetate.[7][8] A common starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.

  • Polarity Gradient: If co-elution occurs, try a shallower polarity gradient during your column chromatography. A slow, gradual increase in the more polar solvent (ethyl acetate) can improve resolution.

  • Alternative Solvents: Consider replacing hexane with heptane, which can sometimes offer different selectivity.[7] Dichloromethane (DCM) can also be used in combination with hexane or as a primary solvent for more polar compounds.

Table 1: Recommended Solvent Systems for Flash Column Chromatography

Impurity TypeRecommended Starting Solvent SystemElution Strategy
Non-polar (e.g., homocoupled diyne)95:5 Hexane:Ethyl AcetateGradual increase to 90:10 Hexane:Ethyl Acetate
Moderately Polar Byproducts80:20 Hexane:Ethyl AcetateIsocratic or shallow gradient
Catalyst ResiduesFlush column with a more polar solvent after product elutionHigh concentration of ethyl acetate or methanol

2. Stationary Phase Considerations:

  • Standard silica gel (60 Å porosity) is a good starting point.[7]

  • For difficult separations, consider using high-performance flash chromatography cartridges with smaller particle sizes and higher surface area silica, which can significantly enhance resolution.[7]

Workflow for Optimizing Column Chromatography

Caption: Decision workflow for chromatographic purification.

Issue 3: I observe product degradation or low recovery after purification.

Answer: Low recovery or degradation of this compound can be due to several factors:

  • Acidic Silica Gel: Standard silica gel is slightly acidic, which can cause degradation of acid-sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel by washing it with a dilute solution of triethylamine in your eluent before loading your sample.

  • Product Volatility: Alkylated pyrazines can be volatile.[9] Avoid excessive heating when removing solvent under reduced pressure. Use a cold water bath for your rotary evaporator.

  • Incomplete Elution: Your product may still be on the column. After your main fractions have been collected, flush the column with a more polar solvent mixture (e.g., 50:50 hexane:ethyl acetate or even a small amount of methanol in DCM) to see if more product elutes.

Frequently Asked Questions (FAQs)

Q1: What is the best method for removing the trimethylsilyl (TMS) protecting group?

A1: The choice of deprotection method depends on the overall stability of your molecule.

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for TMS deprotection.[1] It is typically used in a solvent like tetrahydrofuran (THF) at room temperature.

  • Base-Catalyzed Deprotection: A milder and more economical method is using a base like potassium carbonate (K₂CO₃) in methanol.[10][11] This method is often preferred for its simplicity and the ease of removing the inorganic byproducts during workup.

Expert Tip: After deprotection, it is crucial to perform an aqueous workup to remove the deprotection reagents and byproducts before proceeding with chromatographic purification.

Q2: Can I use recrystallization to purify this compound?

A2: Recrystallization can be an effective technique if your crude product is relatively pure and a solid at room temperature.[12] The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

Table 2: Potential Solvents for Recrystallization Screening

SolventProperties
Hexane/HeptaneGood for non-polar compounds.
IsopropanolCan be effective for moderately polar compounds.
TolueneHigher boiling point, may be suitable for less soluble compounds.
Ethyl Acetate/Hexane MixtureA mixed solvent system can fine-tune solubility.

Recrystallization Protocol

  • Solvent Screening: Test the solubility of your crude product in small amounts of various solvents at room and elevated temperatures.

  • Dissolution: Dissolve the impure solid in a minimal amount of the chosen hot solvent to form a saturated solution.[12]

  • Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]

Q3: Are there alternative purification methods to column chromatography?

A3: Yes, depending on the nature of the impurities and the scale of your reaction, you might consider:

  • Liquid-Liquid Extraction (LLE): LLE can be an effective preliminary cleanup step.[8][9][13] For example, extracting an aqueous solution of your reaction mixture with a non-polar organic solvent like hexane may selectively remove the homocoupled diyne, while a more polar solvent like ethyl acetate will extract the pyrazine product.[9][13]

  • Distillation: If your product is thermally stable and volatile, distillation under reduced pressure can be a viable option, especially for larger-scale purification.[9][14] This method is particularly effective for separating your product from non-volatile impurities like catalyst residues.

Purification Method Selection Guide

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Recommended Technique A Crude Product Purity (TLC/NMR) B High Purity (>90%) A->B High C Moderate Purity (50-90%) A->C Moderate D Low Purity (<50%) A->D Low E Recrystallization B->E F Flash Column Chromatography C->F G LLE followed by Column Chromatography D->G

Caption: Selecting a purification method based on crude purity.

References

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 835–843. Retrieved from [Link]

  • St. Laurent, D. R., & Moore, D. R. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1183. Retrieved from [Link]

  • PYRAZINE SYNTHESIS #PREPARATION OF PYRAZINE#PROPERTIES OF PYRAZINE. (2021, February 21). YouTube. Retrieved from [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3113. Retrieved from [Link]

  • Ma, Y., et al. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 13(15), 2268. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-catalyzed [2+2+1] Pyrrole Synthesis. Retrieved from [Link]

  • Britton, E. C., & Dietzler, A. J. (1962). U.S. Patent No. 3,033,864. Washington, DC: U.S. Patent and Trademark Office.
  • Wang, M., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 438. Retrieved from [Link]

  • Dondapati, S. K., et al. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. Catalysts, 13(2), 319. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7496–7531. Retrieved from [Link]

  • Bloom, P. D., et al. (2021). U.S. Patent No. 11,091,446. Washington, DC: U.S. Patent and Trademark Office.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Plenio, H. (2017). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews, 46(18), 5480–5496. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-vinyl pyrazine. Retrieved from [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. (n.d.). Retrieved from [Link]

  • SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2007). Potential Sonogashira Reaction Problems?. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. Retrieved from [Link]

Sources

Stability issues of 2-Ethynyl-6-methylpyrazine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Ethynyl-6-methylpyrazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for handling this versatile reagent. We will address common stability issues encountered under acidic and basic conditions to ensure the integrity of your experiments.

Introduction to this compound

This compound is a heteroaromatic terminal alkyne, a valuable building block in medicinal chemistry and materials science. Its utility stems from the reactivity of the ethynyl group, which participates in various coupling reactions (e.g., Sonogashira), click chemistry, and other carbon-carbon bond-forming transformations. However, the interplay between the electron-deficient pyrazine ring and the terminal alkyne functional group dictates its stability profile, particularly in non-neutral pH environments. Understanding this profile is critical for successful experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability of this compound.

Section 1: Stability and Reactions in Acidic Conditions
Q1: I dissolved this compound in an acidic aqueous solution for my experiment and noticed a new, more polar spot on my TLC plate. What is happening?

A1: You are likely observing the product of acid-catalyzed hydration of the alkyne. Terminal alkynes react with water under acidic conditions to form a methyl ketone.[1][2] The reaction proceeds through an initial enol intermediate which rapidly tautomerizes to the more stable keto form. This ketone product, 1-(6-methylpyrazin-2-yl)ethan-1-one, is significantly more polar than the starting alkyne, which explains the new, lower Rf spot on your TLC plate.

The mechanism is initiated by the protonation of the alkyne. Crucially, the pyrazine ring plays a key role. One of the ring nitrogens can be protonated by the acid, which greatly increases the electron-withdrawing nature of the ring. This enhanced electrophilicity of the pyrazine makes the attached ethynyl group highly susceptible to nucleophilic attack by water.[3] A similar activation mechanism has been observed in the hydrohalogenation of ethynylpyridines, where protonation of the pyridine nitrogen facilitates the reaction.[3]

Q2: What is the specific mechanism for the acid-catalyzed hydration of this compound?

A2: The reaction follows a well-established pathway for terminal alkynes, with the added activation by the heteroaromatic ring:

  • Protonation: One of the nitrogen atoms on the pyrazine ring is protonated by the acid, forming a pyrazinium cation.

  • Nucleophilic Attack: The electron-withdrawing pyrazinium group enhances the electrophilicity of the alkyne's triple bond. A water molecule acts as a nucleophile and attacks the internal carbon of the alkyne (Markovnikov's rule), leading to a vinylic carbocation stabilized by the adjacent ring.

  • Deprotonation & Tautomerization: A base (like water) removes a proton to form an enol intermediate. This enol is unstable and immediately tautomerizes to the final, more stable ketone product.

Below is a diagram illustrating this proposed pathway.

Caption: Proposed mechanism for acid-catalyzed hydration.

Q3: Can I use HPLC with an acidic mobile phase (e.g., with 0.1% TFA or formic acid) for this compound?

A3: Caution is highly advised. While brief exposure during an analytical run may be acceptable, prolonged exposure or analysis at elevated temperatures can lead to on-column degradation via the hydration mechanism described above. If you observe peak tailing, splitting, or the appearance of a new peak over multiple injections, you are likely seeing on-column degradation. Consider using a mobile phase with a pH closer to neutral or developing a faster analytical method to minimize exposure time.

Section 2: Stability and Reactions in Basic Conditions
Q4: I am using this compound in a Sonogashira coupling reaction. Why is a base required, and which one should I use?

A4: The Sonogashira coupling requires the in-situ formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium catalyst.[4][5][6] The base is essential for deprotonating the terminal alkyne (pKa ≈ 25) to form the nucleophilic acetylide anion.

For this purpose, a mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically sufficient and often doubles as the solvent.[6][7] These bases are strong enough to deprotonate the alkyne in the presence of the copper(I) co-catalyst but are generally not strong enough to cause unwanted side reactions with the pyrazine ring.

Q5: My Sonogashira reaction produced a significant amount of a higher molecular weight byproduct. What is it?

A5: You are likely observing the formation of a homocoupled dimer, 1,4-bis(6-methylpyrazin-2-yl)buta-1,3-diyne. This is a common side reaction in Sonogashira couplings known as Glaser coupling.[5][6] It is caused by the oxidative dimerization of the copper acetylide intermediate and is heavily promoted by the presence of oxygen.

To minimize this side reaction, it is critical to perform the reaction under strictly anaerobic (oxygen-free) conditions.[6] This includes:

  • Thoroughly degassing all solvents (e.g., by sparging with argon or nitrogen, or by freeze-pump-thaw cycles).

  • Using an inert atmosphere (argon or nitrogen balloon/manifold) throughout the entire reaction setup and duration.

Some modern, copper-free Sonogashira protocols have been developed specifically to avoid this issue.[5]

Q6: Can I use strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) with this compound?

A6: Using very strong bases is possible but requires careful consideration. These bases will rapidly and irreversibly deprotonate the alkyne. While this can be useful for certain synthetic steps, the resulting lithium or sodium acetylide is a highly reactive, hard nucleophile.[8] The electron-deficient pyrazine ring is susceptible to nucleophilic attack, and using such strong organometallic bases could potentially lead to addition reactions on the ring itself, reducing the yield of your desired product. If your protocol requires a strong base, it is crucial to use low temperatures (e.g., -78 °C) and add the base slowly to a solution of the alkyne to minimize side reactions.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Acidic Conditions:
Appearance of a new, more polar peak in HPLC/LCMS analysis.Acid-catalyzed hydration of the alkyne to the corresponding methyl ketone.- Neutralize the sample immediately after acidic treatment if possible.- Use a less acidic medium or reduce exposure time/temperature.- For HPLC, switch to a neutral or buffered mobile phase.
Low recovery of starting material after acidic workup.Significant conversion to the ketone degradation product.- Perform workup at low temperatures (e.g., 0 °C).- Use a milder acid or a buffered aqueous solution for extraction.- Minimize the duration of the acidic wash.
Basic Conditions / Coupling Reactions:
Low or no yield in Sonogashira coupling.1. Incomplete deprotonation of the alkyne.2. Deactivation of the palladium catalyst.3. Insufficiently degassed solvents leading to Glaser coupling.1. Ensure the amine base is dry and of high quality.2. Use fresh palladium catalyst and ligands.3. Thoroughly degas all solvents and maintain a strict inert atmosphere.[6]
Major byproduct is the homocoupled diyne.Presence of oxygen promoting oxidative Glaser coupling.[5]- Implement rigorous anaerobic techniques (Schlenk line or glovebox).- Consider using a copper-free Sonogashira protocol.
A complex mixture of products is formed with strong bases (e.g., n-BuLi).Nucleophilic attack of the strong base or the resulting acetylide on the pyrazine ring.- Use the lowest possible temperature (-78 °C).- Add the base dropwise to the alkyne solution (inverse addition).- Consider if a milder base could achieve the desired transformation.

Experimental Protocols

Protocol: Stability Assessment of this compound in Acidic Media via HPLC

This protocol provides a framework for quantifying the stability of the target compound under simulated acidic conditions, such as those found in some analytical methods or reaction workups.

1. Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Acidic Test Solution (pH ≈ 2): 0.1% TFA in a 50:50 acetonitrile/water mixture.

  • HPLC system with UV detector (detection at ~270 nm) and a C18 column.

2. Procedure:

  • Prepare a working sample by diluting the Stock Solution 1:10 in the Acidic Test Solution to a final concentration of 100 µg/mL.

  • Immediately inject the first sample (t=0) onto the HPLC system to establish the initial peak area of the starting material.

  • Store the remaining working sample at a controlled room temperature (e.g., 25 °C), protected from light.

  • Inject aliquots of the working sample onto the HPLC at specified time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Monitor the chromatograms for a decrease in the peak area of this compound and the emergence of any new peaks (e.g., the ketone product).

  • Calculate the percentage of remaining starting material at each time point relative to t=0.

3. Data Analysis: Plot the percentage of remaining this compound against time. This will provide a degradation profile and allow for the calculation of the compound's half-life under these specific conditions. This data is crucial for determining acceptable exposure times during experiments. High-performance liquid chromatography (HPLC) is a standard and highly effective technique for this type of degradation analysis.[9]

Caption: Workflow for HPLC-based stability testing.

References

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • NIOSH. Hydrocarbons, Aromatic: Method 1501. Available from: [Link]

  • ResearchGate. Reaction of 2 with excess 2-methylpyrazine or 2,6-dimethylpyrazine. Available from: [Link]

  • PubChem. 2-Ethenyl-6-methylpyrazine. Available from: [Link]

  • ResearchGate. The main n-alkanes degradation pathways. Available from: [Link]

  • Kanno, O., et al. Hydrohalogenation of Ethynylpyridines Involving Nucleophilic Attack of a Halide Ion. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • YouTube. Nucleophilic Attack Reaction Mechanism Pattern. Available from: [Link]

  • MDPI. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • The Good Scents Company. 2-ethyl-6-methyl pyrazine. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Química Orgánica. Nucleophilic addition reactions to pyridines. Available from: [Link]

  • LCGC International. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • ACS Publications. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Available from: [Link]

  • YouTube. Nucleophilic aromatic substitutions. Available from: [Link]

  • ResearchGate. Terminal oxidation pathway of alkane degradation. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • YouTube. Carbocation Stability and Addition of Acid to Alkynes; Predicting Reactions. Available from: [Link]

  • Master Organic Chemistry. Hydration and Oxymercuration of Alkynes. Available from: [Link]

  • PubChem. 2-Ethyl-6-methylpyrazine. Available from: [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • PubMed Central. New Hydrocarbon Degradation Pathways in the Microbial Metagenome from Brazilian Petroleum Reservoirs. Available from: [Link]

  • NIH National Library of Medicine. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • YouTube. Sonogashira coupling. Available from: [Link]

Sources

Technical Support Center: Troubleshooting 2-Ethynyl-6-methylpyrazine in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Paradox of Reactivity: Users frequently report low reactivity with 2-Ethynyl-6-methylpyrazine despite the general rule that electron-deficient heteroaromatic alkynes should react rapidly. This specific molecule presents a unique "Chelation Trap."

While the pyrazine ring renders the alkyne proton more acidic (increasing the rate of copper-acetylide formation), the N1 nitrogen (adjacent to the alkyne) and the N4 nitrogen act as competing ligands. Without a superior accelerating ligand (e.g., THPTA, TBTA), the substrate sequesters the Copper(I) catalyst into a non-productive, stable complex, effectively "poisoning" the reaction. Furthermore, the increased acidity of the alkyne proton makes this substrate highly susceptible to Glaser homocoupling in the presence of trace oxygen.

Mechanistic Conflict Diagram

The following diagram illustrates the competition between the productive catalytic cycle and the substrate-induced inhibition.

CuAAC_Mechanism CuI Active Catalyst [Cu(I)-Ligand] ActiveComplex Productive Cu-Acetylide CuI->ActiveComplex + Substrate (Protected by TBTA/THPTA) Substrate 2-Ethynyl-6- methylpyrazine TrappedComplex Non-Productive Chelate Trap Substrate->TrappedComplex + Naked Cu(I) (N-Coordination) GlaserProduct Glaser Product (Homocoupling) Substrate->GlaserProduct O2 / Cu(II) (Oxidative Coupling) Azide Azide Partner (R-N3) Triazole Desired 1,2,3-Triazole ActiveComplex->Triazole + Azide (Fast Cycle) TrappedComplex->CuI Requires Heat/Acid (Reversible but Slow)

Figure 1: The "Chelation Trap" mechanism. Without strong ligands, the pyrazine nitrogen coordinates Cu(I), removing it from the catalytic cycle.

Troubleshooting Guide (FAQ Format)

Issue 1: "My reaction turns green/blue and yields are <10%."

Diagnosis: Oxidative Catalyst Death & Glaser Coupling. The blue/green color indicates the formation of Cu(II) species. This compound is electron-deficient, making the terminal alkyne proton highly acidic (


). In the presence of oxygen and Cu(II), this substrate undergoes rapid Glaser homocoupling  (alkyne dimerization) rather than the desired click reaction.

Solution Protocol:

  • Strict Anaerobic Conditions: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the catalyst.

  • Increase Reductant Load: Increase Sodium Ascorbate concentration to 5–10 equivalents relative to Copper.

  • Sacrificial Scavenger: Add 10 mM Aminoguanidine to scavenge dehydroascorbate byproducts which can react with the pyrazine nitrogens.

Issue 2: "The reaction stalls despite using 10 mol% CuSO4."

Diagnosis: Substrate Inhibition (The Chelation Effect). The pyrazine nitrogen is a bidentate chelator. It competes with the azide for the copper center. If you are using "ligand-free" conditions (just CuSO4/Ascorbate), the pyrazine is winning the tug-of-war for the copper, forming a stable, unreactive complex.

Solution Protocol: You must use a Tris(triazolyl)amine ligand to out-compete the pyrazine.

  • Aqueous/Polar Solvents: Use THPTA (5 equivalents relative to Cu).

  • Organic Solvents (DMSO/DMF): Use TBTA (1:1 ratio with Cu).

  • Why? These ligands bind Cu(I) strongly enough to prevent pyrazine sequestration but loosely enough to allow the catalytic cycle to proceed [1].

Issue 3: "Can I use Copper(I) Iodide (CuI) instead of CuSO4?"

Diagnosis: Incompatibility Risk. We generally advise against using CuI for heteroaromatic alkynes. Iodide ions can form bridging clusters with copper and the pyrazine nitrogen, leading to insoluble aggregates. Furthermore, CuI is thermodynamically unstable in solution and prone to disproportionation without stabilizing ligands.

Recommendation: Stick to the CuSO4 + Sodium Ascorbate + THPTA system generated in situ. This ensures a steady supply of active Cu(I) free from inhibitory halide bridges.

Optimized Experimental Protocol

This protocol is designed specifically to overcome the electronic and chelating challenges of this compound.

Reagent Preparation Table
ComponentRoleRecommended Conc.Notes
CuSO4 · 5H2O Metal Source0.5 – 1.0 mMHigher loading (5-10 mol%) required for pyrazines.
THPTA Accelerating Ligand2.5 – 5.0 mMCritical: Maintain 5:1 Ligand:Cu ratio.
Sodium Ascorbate Reductant5.0 – 10.0 mMFreshly prepared (solutions oxidize in <1 hr).
Buffer Solvent100 mMHEPES or PBS (pH 7.0–7.5). Avoid Tris (competes for Cu).
Step-by-Step Workflow
  • Premix Catalyst Complex: In a separate small vial, mix the CuSO4 solution and THPTA solution. Incubate for 5 minutes. The solution should remain clear blue (Cu(II)-Ligand complex).

    • Scientific Rationale: Pre-complexing ensures the copper is protected before it encounters the chelating pyrazine substrate.

  • Solvent Degassing: Place your reaction solvent (Buffer/DMSO mix) in the main vessel and bubble Argon through it for 15 minutes.

  • Substrate Addition: Add the Azide and this compound to the degassed solvent.

  • Catalyst Injection: Add the pre-complexed Cu-THPTA mixture to the reaction vessel.

  • Initiation: Add the Sodium Ascorbate solution last to initiate the reduction to Cu(I).

  • Incubation: Seal the vessel under Argon. Incubate at 40°C for 1-4 hours.

    • Note: Slight heating helps break non-productive pyrazine-Cu interactions.

Decision Tree: Troubleshooting Workflow

Use this logic flow to diagnose failures in real-time.

Troubleshooting_Tree Start Reaction Outcome? ColorCheck Did solution turn Green/Blue? Start->ColorCheck Precipitate Is there precipitate? ColorCheck->Precipitate No (Remains Clear/Yellow) Oxidation Diagnosis: Oxidation/Glaser Coupling Action: Degas solvents, add more Ascorbate ColorCheck->Oxidation Yes Chelation Diagnosis: Substrate Sequestration Action: Switch to THPTA (5 eq), Heat to 40°C Precipitate->Chelation No (But No Product) Aggregates Diagnosis: Copper-Acetylide Polymer Action: Increase DMSO % or use TBTA Precipitate->Aggregates Yes (Insoluble Solid) Success Success: Isolate Product Precipitate->Success Product Detected

Figure 2: Diagnostic logic for CuAAC failure modes.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[1] Chemical Society Reviews, 39(4), 1302–1315. [Link]

  • Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition.[2] Journal of the American Chemical Society, 131(46), 16612–16613. (Discusses 2-ethynylpyridine/pyrazine acceleration and chelation effects). [Link]

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.[3] Angewandte Chemie International Edition, 39(15), 2632–2657. (Mechanisms of Glaser coupling competition). [Link]

Sources

Side reactions of the ethynyl group on 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Ethynyl-6-methylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding the side reactions of the ethynyl group on this specific pyrazine derivative. Our goal is to provide you with the expertise and practical insights needed to anticipate, troubleshoot, and mitigate these issues, ensuring the integrity and success of your experiments.

I. Troubleshooting Guide: Navigating Common Side Reactions

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues you may encounter during your experiments with this compound.

Question 1: I'm observing a significant amount of a dimeric byproduct in my Sonogashira coupling reaction. What is it, and how can I prevent its formation?

Answer:

The dimeric byproduct you are observing is most likely the result of a Glaser coupling, also known as homocoupling, of this compound.[1][2] This is a common side reaction for terminal alkynes, especially under Sonogashira conditions.[1][2]

Causality of the Issue:

The Glaser coupling is an oxidative homocoupling of terminal alkynes that results in the formation of a 1,3-diyne.[3] This reaction is catalyzed by copper(I) salts in the presence of an oxidant, which is often atmospheric oxygen.[3][4] In the context of a Sonogashira reaction, the copper(I) cocatalyst, typically CuI, can facilitate this undesired homocoupling pathway alongside the desired cross-coupling reaction.[2][5] The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidation to a copper(II) species, leading to the dimerization of the alkyne.

Troubleshooting and Prevention:

To minimize or prevent the Glaser coupling of this compound, consider the following strategies:

  • Deoxygenation: Rigorously deoxygenate your reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment. This is the most critical step in preventing this oxygen-dependent side reaction.[2]

  • Copper-Free Conditions: If homocoupling remains a persistent issue, consider employing a copper-free Sonogashira protocol.[2] While these reactions may require higher temperatures or different palladium catalysts and ligands, they completely eliminate the primary catalyst for Glaser coupling.[2]

  • Use of a Reducing Agent: The addition of a mild reducing agent can help to suppress the oxidative homocoupling.

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling reaction relative to the desired cross-coupling.[6]

  • Protecting the Alkyne: In some cases, protecting the terminal alkyne with a removable group like a trialkylsilyl group can be an effective strategy.[6] This requires additional synthetic steps for protection and deprotection.

Experimental Protocol: Minimizing Glaser Coupling in a Standard Sonogashira Reaction

  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (1-3 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) at least three times to ensure a completely oxygen-free environment.

  • Solvent and Reagents: Add the deoxygenated solvent (e.g., THF or DMF) via syringe, followed by the amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv), which should also be thoroughly deoxygenated.

  • Addition of Alkyne: Add this compound (1.1-1.5 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at the desired temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and proceed with standard extraction and purification procedures.

Question 2: My reaction is sluggish, and upon workup, I isolate my starting material, this compound, but it appears to have been modified. What could be happening?

Answer:

This issue could be indicative of protodeprotection, or more accurately, desilylation if you are using a silyl-protected alkyne. However, if you are using the terminal alkyne directly, the issue could be related to the stability of the starting material under the reaction conditions.

Causality of the Issue:

The acetylenic proton of terminal alkynes is weakly acidic (pKa ≈ 25) and can be removed by a strong enough base.[7] In the context of a cross-coupling reaction, if the desired reaction with the electrophile is slow, and there is a proton source in the reaction mixture (e.g., trace water, or the conjugate acid of the amine base), the acetylide anion can be quenched, regenerating the starting alkyne.

If you are using a silyl-protected alkyne, such as 2-(trimethylsilylethynyl)-6-methylpyrazine, the silyl group can be cleaved under certain conditions, leading to the formation of the terminal alkyne. This protiodesilylation can be facilitated by bases or fluoride sources.[8]

Troubleshooting and Prevention:

  • Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dry. Use freshly distilled solvents and dry the glassware thoroughly.

  • Choice of Base: The choice of base can be critical. A non-nucleophilic, sterically hindered base is often preferred.

  • Protecting Group Strategy: If you are experiencing issues with the terminal alkyne, consider using a more robust protecting group than trimethylsilyl (TMS), such as triisopropylsilyl (TIPS), which is more stable to a wider range of conditions.

Question 3: I'm performing a reaction in the presence of an oxidizing agent and observing the formation of an unexpected, more polar byproduct. What might this be?

Answer:

The ethynyl group is susceptible to oxidation, which can lead to a variety of byproducts.[9] The formation of a more polar compound suggests the introduction of oxygen-containing functional groups.

Causality of the Issue:

The triple bond of the ethynyl group can be oxidized under various conditions. Depending on the oxidant and reaction conditions, this can lead to the formation of α,β-acetylenic ketones, carboxylic acids (through cleavage of the triple bond), or other oxygenated species.[10] The pyrazine ring itself is an electron-deficient system, which can influence the reactivity of the ethynyl substituent.

Troubleshooting and Prevention:

  • Avoid Strong Oxidants: If possible, choose reaction conditions that do not involve strong oxidizing agents.

  • Protect the Alkyne: If the presence of an oxidant is unavoidable, protecting the alkyne with a silyl group can offer some degree of stability against oxidation.

  • Careful Reagent Selection: If an oxidation is intended elsewhere in the molecule, carefully select a reagent that shows high chemoselectivity for the desired functional group over the alkyne.

Question 4: I'm seeing evidence of a trimeric byproduct in my reaction mass spectrum. What is the likely structure and how can I avoid it?

Answer:

The formation of a trimeric species from a terminal alkyne is often due to a cyclotrimerization reaction.

Causality of the Issue:

Certain transition metal catalysts, including some palladium and nickel complexes, can catalyze the [2+2+2] cyclotrimerization of alkynes to form substituted benzene derivatives. In the case of this compound, this would lead to the formation of a tris(6-methylpyrazin-2-yl)benzene isomer.

Troubleshooting and Prevention:

  • Catalyst Choice: The choice of catalyst and ligands can significantly influence the reaction pathway. Some catalyst systems are more prone to promoting cyclotrimerization than others. If this side reaction is observed, consider screening different palladium sources and phosphine ligands.

  • Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor intermolecular side reactions like cyclotrimerization.

  • Temperature Control: Reaction temperature can also play a role. A lower temperature may favor the desired reaction pathway.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction to be aware of when working with this compound in Sonogashira couplings?

A1: The most prevalent and problematic side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne, known as Glaser coupling, to form a 1,3-diyne byproduct.[1][2] It is crucial to maintain a strictly inert atmosphere to minimize this side reaction.[2]

Q2: Can the ethynyl group on this compound undergo hydration?

A2: Yes, the hydration of the ethynyl group to form a methyl ketone (in this case, 2-acetyl-6-methylpyrazine) is a possible side reaction, particularly in the presence of strong acids and a mercury(II) salt catalyst (Markovnikov hydration) or under hydroboration-oxidation conditions (anti-Markovnikov hydration). While these specific conditions are not typical for many coupling reactions, the presence of acidic or aqueous conditions could potentially lead to trace amounts of the hydrated product.

Q3: Is the pyrazine ring itself susceptible to side reactions under typical cross-coupling conditions?

A3: The pyrazine ring is a relatively stable aromatic heterocycle.[11] Under the generally mild and basic conditions of a Sonogashira coupling, the pyrazine ring is typically inert. However, under strongly acidic or highly oxidizing conditions, the ring itself could potentially undergo reactions. It is always advisable to consider the compatibility of all functional groups in your molecule with the chosen reaction conditions.

III. Data and Visualization

Table 1: Troubleshooting Summary for Common Side Reactions
Side ReactionCommon CauseKey Prevention Strategies
Glaser Homocoupling Presence of O₂ and Cu(I) catalystRigorous deoxygenation, use of copper-free conditions, addition of a reducing agent.
Protodeprotection Presence of proton sources (e.g., water)Use of anhydrous reagents and solvents, choice of appropriate base.
Oxidation Presence of oxidizing agentsAvoid strong oxidants, protect the alkyne group.
Cyclotrimerization Certain transition metal catalystsScreen different catalysts and ligands, lower reaction concentration and temperature.
Diagrams

Diagram 1: Competing Pathways in Sonogashira Coupling

G cluster_0 Reaction Inputs cluster_1 Reaction Pathways cluster_2 Products This compound This compound Desired Sonogashira Cross-Coupling Desired Sonogashira Cross-Coupling This compound->Desired Sonogashira Cross-Coupling Undesired Glaser Homocoupling Undesired Glaser Homocoupling This compound->Undesired Glaser Homocoupling Aryl Halide Aryl Halide Aryl Halide->Desired Sonogashira Cross-Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Desired Sonogashira Cross-Coupling Cu(I) Cocatalyst Cu(I) Cocatalyst Cu(I) Cocatalyst->Desired Sonogashira Cross-Coupling Cu(I) Cocatalyst->Undesired Glaser Homocoupling Base Base Base->Desired Sonogashira Cross-Coupling Oxygen (trace) Oxygen (trace) Oxygen (trace)->Undesired Glaser Homocoupling Desired Product Desired Product Desired Sonogashira Cross-Coupling->Desired Product Diyne Byproduct Diyne Byproduct Undesired Glaser Homocoupling->Diyne Byproduct

Caption: Competing Sonogashira and Glaser coupling pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Product check_byproduct Analyze Crude Reaction Mixture (LC-MS, NMR) start->check_byproduct homocoupling Predominant Homocoupling Product? check_byproduct->homocoupling Yes starting_material Mainly Starting Material? check_byproduct->starting_material No homocoupling->starting_material No solution_homocoupling Implement Strategies to Prevent Glaser Coupling: - Rigorous Deoxygenation - Copper-Free Conditions homocoupling->solution_homocoupling Yes other_byproducts Other Unexpected Byproducts? starting_material->other_byproducts No solution_starting_material Troubleshoot Reaction Conditions: - Check Reagent Purity and Activity - Optimize Temperature and Time - Ensure Anhydrous Conditions starting_material->solution_starting_material Yes solution_other Investigate Other Side Reactions: - Oxidation - Cyclotrimerization - Hydration other_byproducts->solution_other Yes end Improved Yield other_byproducts->end No solution_homocoupling->end solution_starting_material->end solution_other->end

Caption: A decision-making workflow for troubleshooting low yields.

IV. References

  • Benchchem. Common side reactions in the synthesis of ethynyl-linked heterocyclic compounds. Available from:

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4586522, 2-Ethynyl-6-methoxynaphthalene. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]

  • ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Search Results for this compound. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • National Center for Biotechnology Information. The metabolic oxidation of the ethynyl group in 4-ethynylbiphenyl in vitro. Available from: [Link]

  • YouTube. Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. (2016). Available from: [Link]

  • ResearchGate. Influence of temperature on synthesis of 2-methylpyrazine over Cu-Zn-Cr... (2010). Available from: [Link]

  • Catalytic synthesis of 2-methylpyrazine over Cr-promoted copper based catalyst via a cyclo-dehydrogenation reaction route. Available from: [Link]

  • YouTube. OCR A-Level Chemistry A June 2022 Paper 2 [Walkthrough and Tutorial]. (2024). Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Insights on the synthesis and organisational phenomena of twisted pyrazine–pyridine hybrids. Available from: [Link]

  • National Center for Biotechnology Information. Redox Isomerism in Ethynyl-Bridged Triazatruxene-Diarylmethylium Dyads. Available from: [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26332, 2-Ethyl-6-methylpyrazine. Available from: [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. Available from: [Link]

  • ResearchGate. Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Available from: [Link]

  • National Center for Biotechnology Information. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Available from: [Link]

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). Available from: [Link]

  • National Center for Biotechnology Information. Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. (2022). Available from: [Link]

  • Chinese Journal of Organic Chemistry. Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]

  • Chemistry LibreTexts. 10.8: Alkynes. (2021). Available from: [Link]

  • The Royal Society of Chemistry. Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Available from: [Link]

  • RSC Publishing. Recent advances and applications of Glaser coupling employing greener protocols. (2014). Available from: [Link]

  • Scribd. Oxidation of Heterocyclic Compounds. Available from: [Link]

  • Chemistry LibreTexts. 16.9: Oxidation of Aromatic Compounds. (2024). Available from: [Link]

  • YouTube. MCQ-220: About reaction of terminal Alkyne by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecule). (2022). Available from: [Link]

  • Wikipedia. Pyrazine. Available from: [Link]

  • Wikipedia. Glaser coupling. Available from: [Link]

  • YouTube. Sonogashira cross-coupling reaction. (2020). Available from: [Link]

  • sioc-journal.cn. Recent Progress of Protecting Groups for Terminal Alkynes. Available from: [Link]

  • PubMed. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Available from: [Link]

  • PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). Available from: [Link]

Sources

Technical Support Center: Navigating the Workup of 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-ethynyl-6-methylpyrazine. This guide is designed to provide expert insights and practical troubleshooting advice for managing the inherent volatility of this compound during experimental workup. Our goal is to equip you with the knowledge to optimize your yield, ensure purity, and handle this pyrazine derivative with confidence and safety.

Troubleshooting Guide: Common Challenges and Solutions

This section addresses specific issues you may encounter during the workup of this compound, providing not just solutions but the scientific rationale behind them.

Question 1: I'm experiencing significant product loss during solvent removal. My yields are consistently low. What's happening and how can I prevent this?

Answer:

Significant product loss during solvent removal is a classic sign of dealing with a volatile compound. This compound, like many other low molecular weight pyrazine derivatives, likely has a high vapor pressure, meaning it readily evaporates along with your solvent, even under gentle warming.[1] The key is to control the evaporation process meticulously to favor solvent removal while retaining your product.

Core Principles for Mitigating Product Loss:

  • Temperature Control is Critical: Avoid excessive heating during solvent evaporation. The goal is to find the sweet spot where the solvent evaporates at a reasonable rate without significant co-distillation of your product.

  • Pressure Management: Reducing the pressure allows for solvent removal at a lower temperature. However, too low a pressure can lead to aggressive bumping and carryover of your product into the vacuum trap.

  • Surface Area and Gas Flow: Increasing the surface area of the solution (e.g., in a round-bottom flask on a rotary evaporator) and using a gentle, controlled flow of inert gas (like nitrogen) can facilitate solvent removal without excessive heat.[2]

Recommended Protocol: Controlled Rotary Evaporation with a Cold Trap

  • Preparation:

    • Ensure your rotary evaporator is equipped with a high-efficiency condenser and a well-maintained vacuum pump.

    • Crucially, place a cold trap (e.g., a Dewar flask with a dry ice/acetone or liquid nitrogen slurry) between the condenser and the vacuum pump. This is your primary defense against product loss to the vacuum system.

  • Execution:

    • Water Bath Temperature: Start with a water bath temperature at or slightly above room temperature (e.g., 25-30 °C). Avoid the common impulse to heat aggressively.

    • Initial Vacuum: Begin by slowly reducing the pressure. Observe the solvent for signs of controlled boiling. If bumping occurs, slightly reduce the vacuum.

    • Rotation Speed: Maintain a moderate rotation speed to create a thin film of the solution on the flask's inner surface, maximizing the surface area for evaporation.

    • Monitoring: Watch the collection flask of the rotary evaporator. If you observe significant amounts of your product condensing, your conditions are too aggressive. Immediately reduce the temperature and/or the vacuum.

  • Endpoint Determination:

    • Stop the evaporation when a concentrated oil or solid of your product remains. Avoid drying to a complete powder under high vacuum, as this can lead to further sublimation losses. It's often better to leave a minimal amount of a high-boiling point solvent and remove the final traces under a gentle stream of nitrogen.

Question 2: My purified this compound seems to disappear from the vial over time, even when sealed. How can I improve its storage stability?

Answer:

This "disappearing act" is a direct consequence of the compound's volatility. Even as a seemingly stable liquid or solid at room temperature, this compound will have a significant vapor pressure, allowing it to slowly escape from improperly sealed containers.

Storage Best Practices for Volatile Pyrazines:

  • Container Selection: Use vials with tight-fitting screw caps that have a PTFE (Teflon) or other chemically resistant liner.[3] Avoid snap caps or stoppers that do not provide a hermetic seal. For long-term storage, consider flame-sealing in an ampule under an inert atmosphere.

  • Temperature: Store the compound at low temperatures. A laboratory freezer (-20 °C) is standard, and for highly sensitive or valuable samples, an ultra-low freezer (-80 °C) is recommended.[4] This drastically reduces the vapor pressure of the compound.

  • Inert Atmosphere: If the compound is sensitive to air or moisture, flushing the vial with an inert gas like argon or nitrogen before sealing can prevent degradation and potential side reactions.[3]

  • Parafilm is Not a Permanent Solution: While wrapping the cap with Parafilm can provide a temporary secondary barrier, it is not a substitute for a high-quality, well-sealed primary container.[3]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and properties of this compound, drawing on data from analogous compounds.

Q1: What are the expected physical properties of this compound?

PropertyExpected CharacteristicRationale based on Analogous Compounds
Appearance Colorless to pale yellow liquid2-Ethyl-6-methylpyrazine and 2-methyl-6-vinylpyrazine are described as such.[5][6]
Odor Potentially strong, characteristic odor (e.g., nutty, roasted)Pyrazines are well-known for their potent aromas.[5]
Volatility HighLow molecular weight and the pyrazine ring structure contribute to volatility.[1]
Solubility Soluble in organic solvents and likely sparingly soluble in water2-Ethyl-6-methylpyrazine is soluble in water and organic solvents.[5]

Q2: What are the primary safety concerns when working with this compound?

Given that it is a pyrazine derivative and a volatile organic compound, the following safety precautions, based on similar compounds, should be taken:

  • Flammability: Assume the compound is a flammable liquid and vapor. Keep it away from heat, sparks, and open flames.[7][8]

  • Toxicity: It may be harmful if swallowed or inhaled. Handle in a well-ventilated fume hood at all times.[5][7]

  • Irritation: Pyrazine derivatives can cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

Always consult the specific Safety Data Sheet (SDS) for the compound if available. In its absence, treat it with the precautions appropriate for a volatile, flammable, and potentially toxic organic compound.

Q3: Can I use a nitrogen blowdown evaporator to concentrate my product?

Yes, a nitrogen blowdown evaporator is a suitable alternative to rotary evaporation, especially for smaller sample volumes.[2] However, the same principles of caution apply:

  • Gentle Gas Flow: Use the lowest nitrogen flow rate that effectively creates a gentle disturbance on the liquid's surface. A vortex that is too vigorous will aerosolize your product, leading to loss.

  • Temperature Control: If your evaporator has a heating block, use it judiciously. Start at room temperature and only warm slightly if necessary.

  • Nozzle Position: Position the nitrogen needle so that it is above the liquid surface, not submerged in it. This prevents splashing and sample loss.

Q4: Are there alternative workup procedures to liquid-liquid extraction that might minimize product loss?

For pyrazine derivatives, several workup strategies can be employed.[10]

  • Solid Phase Extraction (SPE): SPE can be an excellent method for both purification and concentration.[2] By choosing a sorbent that retains your product of interest, you can wash away impurities and then elute your concentrated product with a small volume of a suitable solvent. This can be more contained and less prone to evaporation losses than liquid-liquid extraction.

  • Distillation: For larger scales, distillation can be an effective purification method for volatile compounds.[10] However, this requires careful control of temperature and pressure to achieve good separation from impurities without significant product loss.

Visualizing the Workflow: Recommended Workup for this compound

The following diagram outlines a recommended workflow for the workup and isolation of this compound, designed to minimize volatility-related losses.

Workup_Workflow cluster_reaction Reaction & Quenching cluster_extraction Extraction cluster_purification Purification & Drying cluster_concentration Concentration (Critical Step) cluster_final Final Product Handling Reaction Crude Reaction Mixture Quench Aqueous Quench Reaction->Quench 1. Transfer & Dilute LLE Liquid-Liquid Extraction (e.g., with MTBE or Hexane) Quench->LLE 2. Extract Product Organic_Layer Combined Organic Layers LLE->Organic_Layer Drying Dry with Na2SO4 or MgSO4 Organic_Layer->Drying Filtration Filter Drying Agent Drying->Filtration Filtrate Dried Filtrate Filtration->Filtrate Rotovap Controlled Rotary Evaporation (Low Temp, Cold Trap) Filtrate->Rotovap 3. Careful Solvent Removal Pure_Product Purified this compound Rotovap->Pure_Product Storage Store at -20°C to -80°C in a Tightly Sealed Vial Pure_Product->Storage 4. Immediate & Proper Storage

Caption: Recommended workflow for the workup of this compound.

References

  • TargetMol. (n.d.). 2-ethyl-6-methylpyrazine.
  • MetaSci. (n.d.). Safety Data Sheet 2-Ethylpyrazine.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 26332, 2-Ethyl-6-methylpyrazine.
  • Tokyo Chemical Industry Co., Ltd. (2005). Safety Data Sheet for 2-Methylpyrazine.
  • Advanced Biotech. (2025). Safety Data Sheet for 2-Methyl Pyrazine synthetic.
  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine.
  • The Good Scents Company. (n.d.). 2-methyl-6-vinyl pyrazine.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 518838, 2-Ethenyl-6-methylpyrazine.
  • ResearchGate. (2025). Review on the Synthesis of Pyrazine and Its Derivatives.
  • Organomation. (n.d.). Solvent Reduction Strategies Post Solvent Extraction.
  • U.S. Environmental Protection Agency. (n.d.). Appendix A Chapter 129 and Chapter 132: Volatile Organic Compounds, Test Methods and Compliance Procedures.
  • Chemistry Stack Exchange. (2015). How to minimise solution concentration changes due to evaporation?
  • Washington State Department of Health. (n.d.). Volatile Organic Chemical (VOC) Sampling Procedure.
  • MDPI. (2023). Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 16(1), e05123.
  • ResearchGate. (n.d.). Guidance Document Analytical Methods for Determining Volatile Organic Compound Concentration and Other Parameters for the VOC R.
  • Collin, S., & Nizet, S. (1998). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 46(11), 4583-4587.
  • TargetMol. (n.d.). 2-Methoxy-6-methylpyrazine.
  • Agilent. (2009). Tips and Tricks of Reducing Solvent Consumption in Conventional and UHPLC Analyses.
  • Intertek. (n.d.). Volatile Organic Compound (VOC) Testing and Analysis.
  • Royal Society of Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry.
  • National Center for Biotechnology Information. (2018). Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air. Analytical and Bioanalytical Chemistry, 410(15), 3565–3577.
  • SelectScience. (2021). Overcome analyte loss with next-generation chromatography tools.
  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • ResearchGate. (2023). Effects of Solvent Evaporation Methods and Short-Term Room Temperature Storage on High-Coverage Cellular Metabolome Analysis.
  • Flavor and Extract Manufacturers Association. (2002). The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology, 40, 429.

Sources

Technical Support Center: Scaling the Synthesis of 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-ethynyl-6-methylpyrazine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested guidance to help you navigate the challenges of scaling up this valuable synthesis, moving from bench-top discovery to pilot-scale production. Our focus is on the robust and widely-used Sonogashira coupling reaction, offering solutions to common problems and explaining the scientific principles behind our recommendations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the synthesis strategy.

Q1: What is the most reliable method for synthesizing this compound on a larger scale?

A1: The most robust and widely adopted method is a two-step sequence. It begins with a palladium- and copper-catalyzed Sonogashira cross-coupling reaction between a 2-halo-6-methylpyrazine (typically the bromo- or iodo- derivative) and a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).[1][2] This is followed by a straightforward deprotection step to yield the final product. This approach is favored for its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of the starting materials.[2][3]

Q2: Why is using a protected alkyne like trimethylsilylacetylene (TMSA) recommended?

A2: There are two primary reasons for using TMSA. First, acetylene itself is a gas, which is difficult to handle safely and accurately on a large scale. TMSA is a liquid with a convenient boiling point (53 °C), making it much easier to measure and transfer.[4][5] Second, the trimethylsilyl (TMS) group acts as a protecting group for one of the alkyne's C-H bonds, preventing unwanted side reactions, specifically the self-coupling of the alkyne (Glaser coupling) or double-addition to the pyrazine ring.[2][5][6] The TMS group is then easily removed under mild conditions in a subsequent step.[7][8]

Q3: What are the key catalytic components of the Sonogashira reaction?

A3: The classical Sonogashira reaction relies on a dual-catalyst system.[2]

  • Palladium Catalyst: A zerovalent palladium complex, or a palladium(II) precursor that reduces in situ to Pd(0), is the primary catalyst. Common examples include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂.[2] The palladium complex orchestrates the key steps of oxidative addition to the halopyrazine and reductive elimination to form the final product.[9]

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. Its role is to react with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is generally faster and more efficient than the direct reaction of the alkyne with the palladium center, thus increasing the overall reaction rate.[2][9][10]

Q4: Are there copper-free alternatives to the Sonogashira coupling, and should I consider them for scale-up?

A4: Yes, copper-free Sonogashira protocols have been developed. These are advantageous as they eliminate the risk of the primary side reaction, the copper-mediated oxidative homocoupling of the alkyne (Glaser coupling), which can be a significant issue, especially if oxygen is not rigorously excluded.[2][6][9] Copper-free methods can also simplify purification by removing a metallic contaminant. However, they often require more specialized and expensive phosphine ligands or higher catalyst loadings and may be less efficient for less reactive starting materials like aryl chlorides or some bromides.[6] For an initial scale-up, the classical Pd/Cu system is often a reliable starting point, but a copper-free process can be a valuable second-generation improvement.

Part 2: Experimental Workflow & Scale-Up Protocol

This section provides a detailed, step-by-step guide for the synthesis, designed with scalability in mind.

Overall Synthesis Workflow

The synthesis is a two-stage process: Sonogashira coupling followed by desilylation.

G cluster_0 Stage 1: Sonogashira Coupling cluster_1 Stage 2: Desilylation A 2-Bromo-6-methylpyrazine R1 Reaction Vessel Inert Atmosphere (N₂/Ar) Controlled Heating A->R1 B Trimethylsilylacetylene (TMSA) B->R1 C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI Co-catalyst C->R1 D Base (e.g., Et₃N or DIPEA) Solvent (e.g., THF or Toluene) D->R1 P1 2-(Trimethylsilylethynyl)-6-methylpyrazine R1->P1 Workup & Purification P1_input 2-(Trimethylsilylethynyl)-6-methylpyrazine R2 Reaction Vessel Room Temperature P1_input->R2 E Deprotection Reagent (e.g., K₂CO₃ in MeOH or TBAF in THF) E->R2 FP This compound (Final Product) R2->FP Workup & Final Purification

Caption: Overall workflow for the two-stage synthesis of this compound.

Detailed Step-by-Step Protocol (Illustrative 100g Scale)

Stage 1: Sonogashira Coupling

  • Vessel Preparation: Ensure a suitable reactor is clean, dry, and equipped with a mechanical stirrer, thermometer, condenser, and an inlet for inert gas (Nitrogen or Argon).

  • Inerting: Purge the reactor thoroughly with inert gas. Maintain a positive pressure throughout the reaction. This is critical to prevent catalyst deactivation and alkyne homocoupling.[6]

  • Reagent Charging: To the reactor, charge:

    • 2-Bromo-6-methylpyrazine (1.0 eq, e.g., 100 g)

    • Copper(I) iodide (CuI) (0.02 - 0.05 eq)

    • Palladium catalyst, e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.01 - 0.03 eq)

    • Anhydrous solvent (e.g., THF or Toluene, ~5-10 volumes).

  • Degassing (Optional but Recommended): For robust reactions, especially at scale, perform three cycles of vacuum backfill with inert gas to ensure all oxygen is removed.

  • Base and Alkyne Addition:

    • Add the amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 - 3.0 eq). The base is crucial for neutralizing the HBr formed during the reaction and for the catalytic cycle.[2]

    • Begin stirring and slowly add trimethylsilylacetylene (TMSA) (1.1 - 1.3 eq) via an addition funnel. The addition should be controlled to manage any initial exotherm.

  • Reaction Monitoring:

    • Heat the reaction mixture to a moderate temperature (typically 50-80 °C, depending on the reactivity of the halide).[11]

    • Monitor the reaction progress by TLC, GC, or LC-MS until the starting 2-bromo-6-methylpyrazine is consumed (typically 4-24 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst residues and amine salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine to remove residual salts and base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-(trimethylsilylethynyl)-6-methylpyrazine. This intermediate may be used directly or purified further by column chromatography if necessary.

Stage 2: Desilylation

  • Setup: In a separate reactor, dissolve the crude intermediate from Stage 1 in a suitable solvent (e.g., methanol or THF, ~5-10 volumes).

  • Reagent Addition: Add the deprotection reagent. A mild base like potassium carbonate (K₂CO₃) in methanol is a cost-effective and scalable option.[7] Alternatively, tetrabutylammonium fluoride (TBAF) in THF can be used.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or GC for the disappearance of the silylated intermediate.

  • Workup and Final Purification:

    • Once the reaction is complete, filter off any solids (if K₂CO₃ was used).

    • Concentrate the solvent under reduced pressure.

    • Perform a liquid-liquid extraction (e.g., with ethyl acetate and water).

    • Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography or crystallization.

Part 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Sonogashira Catalytic Cycle and Common Failure Points

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle center Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Failure_RedElim Failure Point 2: Catalyst Deactivation (Pd Black Formation) Pd0->Failure_RedElim Transmetal Ar-Pd(II)-C≡CR(L)₂ OxAdd->Transmetal Transmetalation (from Cu Cycle) Failure_OxAdd Failure Point 1: Slow Oxidative Addition (e.g., with Ar-Br/Cl) OxAdd->Failure_OxAdd Transmetal->Pd0 Reductive Elimination Product Ar-C≡CR (Product) CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide Alkyne Activation (+ R-C≡CH, Base) CuAcetylide->CuX To Transmetalation Failure_Glaser Failure Point 3: O₂ Present → Glaser Homocoupling (R-C≡C-C≡C-R) CuAcetylide->Failure_Glaser

Caption: Simplified Sonogashira catalytic cycles with key failure points.

Q: My reaction is very slow or has stalled. What are the likely causes and solutions?

A: A stalled reaction is a common issue, especially when scaling up. Here are the primary causes and troubleshooting steps:

Probable Cause Explanation & Causality Recommended Solution(s)
1. Inefficient Oxidative Addition The first step of the palladium cycle, oxidative addition, is often the rate-limiting step, particularly with less reactive aryl bromides compared to aryl iodides.[2][11] On a larger scale, insufficient heating can exacerbate this issue.Increase Temperature: Gradually increase the reaction temperature in 10 °C increments. Aryl bromides often require more thermal energy than iodides.[11]Change Ligand: If temperature isn't enough, consider a more electron-rich and bulky phosphine ligand which can accelerate oxidative addition.
2. Catalyst Deactivation (Palladium Black) The active Pd(0) catalyst can agglomerate into inactive palladium black, especially at higher temperatures or if ligands dissociate.[4] This is often visible as a black precipitate in the reaction mixture.Use a More Stable Catalyst: Consider pre-catalysts like PdCl₂(dppf) which are often more robust.Improve Mixing: Ensure vigorous stirring, as poor mixing can create localized "hot spots" that promote decomposition.Solvent Choice: Solvents like THF can sometimes promote the formation of palladium black; consider switching to toluene or dioxane.[4]
3. Insufficient or Poor Quality Base The amine base is a reactant, not just an additive. If it's of poor quality (e.g., contains water or has oxidized), or if an insufficient amount is used, the reaction will halt.Use Fresh, Anhydrous Base: Distill the amine base before use if its quality is suspect.[4]Increase Stoichiometry: Ensure at least 2 equivalents of base are used. Consider using a stronger, non-coordinating base like DBU in some cases.
4. Poor Quality Copper(I) Iodide CuI is sensitive to oxidation. If it appears greenish or brown instead of off-white/tan, it has likely oxidized to Cu(II), which is ineffective and can hinder the reaction.Use Fresh CuI: Use CuI from a freshly opened bottle or purify older batches if necessary.[4]

Q: I'm observing a significant amount of a side product, which I suspect is the homocoupled alkyne (Glaser product). How can I prevent this?

A: The formation of a diyne (R-C≡C-C≡C-R) is a classic sign of Glaser-Hay homocoupling.[6] This side reaction is catalyzed by copper salts in the presence of oxygen.

  • The Cause: Oxygen in the reaction vessel oxidizes Cu(I) to Cu(II), which then promotes the oxidative dimerization of the copper acetylide intermediate.[2]

  • The Solution: The most critical preventative measure is to maintain a strictly inert atmosphere.

    • Thorough Degassing: Before heating, ensure your solvent and reaction mixture are thoroughly deoxygenated. Use multiple vacuum/inert gas backfill cycles or sparge the solvent with argon or nitrogen for 30-60 minutes.

    • Maintain Positive Pressure: Keep a slight positive pressure of inert gas over the reaction for its entire duration.

    • Consider a Copper-Free System: If the problem persists despite rigorous inerting, switching to a copper-free Sonogashira protocol is the most definitive solution to eliminate Glaser coupling.[2][6]

Q: The final deprotection step is incomplete or messy. What should I do?

A: Issues with the TMS deprotection are usually related to the choice of reagent or the workup.

  • Incomplete Reaction: If using K₂CO₃ in methanol, the reaction can sometimes be slow if the intermediate is not fully soluble. Ensure sufficient solvent is used. If the reaction is still sluggish, gently warming the mixture may help. For very stubborn cases, TBAF is a more powerful (though more expensive) deprotecting agent.

  • Difficult Workup: If using TBAF, the resulting tetrabutylammonium salts can sometimes complicate extraction. Ensure thorough washing with water and brine to remove these salts from the organic layer.

Part 4: Safety Considerations for Scale-Up

Q: What are the primary safety hazards associated with this synthesis?

A: When scaling up, it is crucial to address the following hazards:

  • Ethynyl Compounds: Terminal alkynes and their derivatives can be hazardous. While this compound is not as shock-sensitive as acetylene itself, it is good practice to handle all ethynyl compounds with care. Avoid exposure to high temperatures, pressures, and incompatible metals.[12][13]

  • Reagents and Catalysts:

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

    • Amine Bases: Triethylamine and DIPEA are corrosive and have strong odors. Handle them in a well-ventilated fume hood.

    • Solvents: THF can form peroxides. Always use fresh, inhibitor-stabilized THF. Toluene is flammable.

  • Process Safety:

    • Exotherms: While the Sonogashira reaction is not typically violently exothermic, the initial addition of reagents can cause a temperature increase. On a large scale, this must be controlled with slow addition rates and adequate cooling capacity.

    • Inert Atmosphere: As discussed, maintaining an inert atmosphere is critical for reaction success and also for safety, as it prevents the formation of potentially flammable or explosive mixtures with oxygen.

References

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. (2018). Gelest, Inc. Retrieved from [Link]

  • Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. (2008). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. (n.d.). PubMed. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Greener approach toward one pot route to pyrazine synthesis. (2011). Taylor & Francis Online. Retrieved from [Link]

  • Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. (2022). PubMed Central. Retrieved from [Link]

  • Synthesis of 2-methyl-6-vinylpyrazine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. (2023). MDPI. Retrieved from [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). PubMed Central. Retrieved from [Link]

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved from [Link]

  • Sonogashira reaction | Solved Practice Problems. (2025). YouTube. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021). Reddit. Retrieved from [Link]

  • Synthesis method of natural 2-acetylpyrazine. (n.d.). Google Patents.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scientific Research Publishing. Retrieved from [Link]

  • Trimethylsilylacetylene. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyrazine derivative synthesis in a continuous-flow system. (2024). PubMed Central. Retrieved from [Link]

  • Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). (2016). Carl ROTH. Retrieved from [Link]

  • ethinyl estradiol (ee). (n.d.). Sevron Safety Solutions. Retrieved from [Link]

  • A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. (2005). ResearchGate. Retrieved from [Link]

  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-methyl-6-vinyl pyrazine. (n.d.). The Good Scents Company. Retrieved from [Link]

  • SAFETY DATA SHEET Etonogestrel / Ethinyl Estradiol Formulation. (2023). Organon. Retrieved from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. Retrieved from [Link]

  • Pyrazine Synthesis?. (2020). Sciencemadness.org. Retrieved from [Link]

  • Pyrazine derivative synthesis in a continuous-flow system... (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved from [Link]

  • Sonogashira coupling. (2019). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Characterization of 2-Ethynyl-6-methylpyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and characterization of 2-ethynyl-6-methylpyrazine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively and ensure the integrity of your results. The unique chemical architecture of these molecules, combining a heterocyclic pyrazine ring with a reactive ethynyl group, presents a specific set of characterization challenges. This guide will address these challenges in a practical, question-and-answer format.

Section 1: Navigating the Nuances of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. However, the electronic environment of this compound derivatives can lead to ambiguous or unexpected spectral features.

FAQ 1: My 1H NMR spectrum shows unexpected peak positions for the pyrazine ring protons. What could be the cause?

Answer: The chemical shifts of pyrazine ring protons are highly sensitive to the electronic nature of the substituents. The introduction of an electron-withdrawing ethynyl group can lead to a downfield shift of the ring protons compared to simpler alkyl-substituted pyrazines.

Troubleshooting Steps:

  • Re-evaluate Expected Chemical Shifts: A standard pyrazine ring shows signals around 8.5-8.6 ppm.[1] However, the presence of an ethynyl group can deshield the adjacent protons. For a comprehensive analysis of proton chemical shifts in various heteroaromatic systems, refer to the work by Abraham et al.[2]

  • Solvent Effects: Ensure that the solvent used for NMR analysis is consistent and appropriately deuterated. Aromatic solvents can induce significant shifts in the proton resonances of your compound.

  • pH Sensitivity: The pyrazine nitrogens are basic and can be protonated in the presence of acidic impurities. This protonation will dramatically alter the electronic structure and lead to significant downfield shifts of the ring protons. Consider preparing your NMR sample with a small amount of a non-acidic deuterated solvent or neutralize any acidic impurities prior to analysis.

  • 2D NMR Spectroscopy: If peak assignment is ambiguous, perform a 1H-13C HSQC (Heteronuclear Single Quantum Coherence) and 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment to definitively assign proton and carbon signals.

FAQ 2: I am having difficulty assigning the acetylenic proton in my 1H NMR spectrum. Where should I expect to see it?

Answer: The chemical shift of a terminal acetylenic proton is typically found in the range of 2.5-3.5 ppm.[3] This is a relatively shielded region of the spectrum, which can sometimes lead to overlap with other signals, particularly if your derivative contains other alkyl groups.

Troubleshooting Steps:

  • Integration: Carefully check the integration of your signals. The acetylenic proton should integrate to one proton.

  • Coupling: Look for long-range coupling. The acetylenic proton can exhibit small coupling constants (J-values) to protons on the pyrazine ring. This can be a valuable tool for confirming its assignment.

  • Decoupling Experiments: If the signal is obscured, a selective 1D-TOCSY (Total Correlation Spectroscopy) or 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiment irradiating a known pyrazine proton may help to identify the coupled acetylenic proton.

  • 13C NMR Correlation: The most definitive method is to look for the correlation in an HMBC spectrum between the acetylenic proton and the sp-hybridized carbons of the ethynyl group.

Typical 1H and 13C NMR Chemical Shift Ranges for this compound Derivatives:

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Notes
Pyrazine-H8.4 - 8.8140 - 155Highly dependent on other substituents.
Acetylenic-H2.5 - 3.5[3]-May show long-range coupling to pyrazine protons.
Methyl-H2.5 - 2.820 - 25
Acetylenic-C-70 - 90Quaternary carbon signal may be weak.
Pyrazine-C-140 - 160

Section 2: Demystifying Mass Spectrometry Data

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation of your this compound derivatives. However, the interpretation of the mass spectrum is not always straightforward.

FAQ 3: My mass spectrum does not show the expected molecular ion peak. What are the possible reasons?

Answer: The absence of a clear molecular ion (M+) peak can be due to several factors, including the ionization method used and the inherent stability of the molecule.

Troubleshooting Steps:

  • Choice of Ionization Technique: Electron Impact (EI) ionization can be a "hard" technique, leading to extensive fragmentation and a weak or absent molecular ion peak. If you are using EI, consider switching to a "softer" ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI), which are more likely to produce the protonated molecule ([M+H]+) or other adducts with higher abundance.

  • In-source Fragmentation: Even with soft ionization techniques, in-source fragmentation can occur if the source conditions (e.g., temperature, voltage) are too harsh. Optimize the source parameters to minimize fragmentation and maximize the intensity of the molecular ion.

  • Sample Purity: Impurities in your sample can suppress the ionization of your target compound. Ensure your sample is of high purity before MS analysis.

  • Adduct Formation: In ESI, it is common to observe adducts with sodium ([M+Na]+) or potassium ([M+K]+). Look for peaks that correspond to these adducts to confirm the molecular weight of your compound.

FAQ 4: I am observing unexpected fragments in my mass spectrum. How can I interpret them?

Answer: The fragmentation pattern provides valuable structural information. For this compound derivatives, fragmentation can occur at several points in the molecule.

Common Fragmentation Pathways:

  • Loss of the Ethynyl Group: Cleavage of the bond between the pyrazine ring and the ethynyl group is a common fragmentation pathway. This would result in a fragment ion corresponding to the 6-methylpyrazine cation.

  • Fragmentation of the Pyrazine Ring: The pyrazine ring itself can undergo fragmentation, often involving the loss of HCN or other small neutral molecules.

  • Rearrangements: Aromatic systems can undergo rearrangements upon ionization. For example, the formation of a tropylium ion (m/z 91) is a common fragmentation pathway for compounds containing a benzyl group, and similar rearrangements could be possible for pyrazine derivatives.[4]

Troubleshooting Workflow for MS Fragmentation Analysis:

start Unexpected Fragments in MS check_mw Calculate Mass Differences between Fragments and Molecular Ion start->check_mw common_losses Compare to Common Neutral Losses (e.g., HCN, C2H2, CH3) check_mw->common_losses propose_structures Propose Plausible Fragment Structures common_losses->propose_structures tandem_ms Perform Tandem MS (MS/MS) on Molecular Ion propose_structures->tandem_ms confirm_fragments Confirm Fragment Structures tandem_ms->confirm_fragments end Structural Elucidation confirm_fragments->end

Caption: Troubleshooting workflow for MS fragmentation analysis.

Section 3: Addressing Stability and Reactivity Concerns

The ethynyl group is a versatile functional group, but its reactivity can also be a source of characterization challenges.

FAQ 5: I suspect my this compound derivative is unstable. What are the common degradation pathways?

Answer: Terminal alkynes, particularly when attached to an electron-deficient heterocyclic ring, can be susceptible to degradation.

Potential Instability Issues:

  • Oxidative Dimerization (Glaser Coupling): In the presence of oxygen and a copper catalyst (which may be a residue from a Sonogashira synthesis), terminal alkynes can undergo oxidative dimerization to form a diacetylene. This will result in a compound with approximately double the molecular weight of your starting material.

  • Hydration: The ethynyl group can be hydrated to form a methyl ketone under acidic conditions. This will result in an increase in molecular weight of 18 amu (the addition of a water molecule).

  • Polymerization: Under certain conditions (e.g., heat, light, presence of radical initiators), terminal alkynes can polymerize. This will be evident as a broad, unresolved baseline in your NMR spectrum and a complex mixture in your chromatogram.

Experimental Protocol for Assessing Compound Stability:

  • Initial Characterization: Obtain initial 1H NMR and LC-MS data of the freshly purified compound.

  • Stress Conditions: Aliquot the sample into several vials. Expose each vial to a different stress condition (e.g., leave in solution at room temperature for 24 hours, expose to light, heat to a moderate temperature).

  • Re-analysis: Re-analyze each sample by 1H NMR and LC-MS.

  • Comparison: Compare the data from the stressed samples to the initial data to identify any new peaks corresponding to degradation products.

FAQ 6: My sample contains impurities that I suspect are related to the Sonogashira coupling reaction used in the synthesis. What are the likely culprits?

Answer: The Sonogashira coupling is a powerful method for installing the ethynyl group, but it can also introduce specific impurities.[5][6][7][8]

Common Sonogashira-Related Impurities:

  • Homocoupled Alkyne (Glaser Product): As mentioned above, the oxidative homocoupling of your terminal alkyne starting material can occur as a side reaction.

  • Residual Palladium and Copper Catalysts: These metals can be difficult to remove completely and can interfere with subsequent reactions or biological assays. They may also broaden NMR signals.

  • Phosphine Ligands: The phosphine ligands used in the palladium catalyst can be oxidized during the reaction, leading to phosphine oxide impurities. These are often visible in the 31P NMR spectrum.

  • Unreacted Starting Materials: Incomplete reaction will lead to the presence of the starting halo-pyrazine and terminal alkyne.

Purification Strategy for Removing Sonogashira Byproducts:

start Crude Reaction Mixture aqueous_workup Aqueous Workup (e.g., with aqueous ammonia to remove copper) start->aqueous_workup column_chromatography Silica Gel Column Chromatography aqueous_workup->column_chromatography solvent_system Optimize Solvent System (e.g., Hexanes/Ethyl Acetate with a small amount of triethylamine to prevent streaking) column_chromatography->solvent_system charcoal_treatment Activated Charcoal Treatment (to remove residual palladium) solvent_system->charcoal_treatment recrystallization Recrystallization or Precipitation charcoal_treatment->recrystallization end Pure Product recrystallization->end

Caption: Purification workflow for Sonogashira reaction products.

References

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Retrieved from [Link]

  • Abraham, R. J., et al. (2003). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 41(1), 26-34.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3299-3318.
  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • Popik, V. V. (2021). Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society, 143(39), 15996–16006.
  • ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • JoVE. (2024, December 5). Mass Spectrometry: Alkene Fragmentation [Video]. JoVE. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2022).
  • Visual Learners. (2025, March 24). Fragmentation of alkenes and aromatics [Video]. YouTube. [Link]

  • ACS Publications. (2021). Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C C Bond. Organic Letters, 23(15), 5886–5891.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube. [Link]

  • National Institutes of Health. (2024, January 19). Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, May 17). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. Retrieved from [Link]

  • Prakash Raja. (2023, January 19). Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS) [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Ethynyl-6-methylpyrazine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during biological assays. Given that specific experimental solubility data for this compound is not extensively published, this guide is built upon the foundational chemical principles of the pyrazine scaffold and field-proven methodologies for handling hydrophobic small molecules in aqueous research environments.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when preparing this compound for your experiments.

Question 1: My vial of this compound arrived as a solid/oil, and it won't dissolve directly in my aqueous buffer or cell culture medium. What should I do?

Answer:

This is expected behavior. This compound, like many heterocyclic small molecules, has poor aqueous solubility due to its relatively nonpolar structure. Direct dissolution in aqueous solutions will be ineffective and lead to suspension, not a true solution, which invalidates experimental results.

The industry-standard and scientifically validated approach is to first create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its powerful solubilizing capabilities for a wide range of organic compounds.[1]

This protocol provides a self-validating system to ensure complete solubilization before dilution.

  • Pre-Experiment Calculations: First, determine the required mass of the compound using its molecular weight.

    • Molecular Weight of this compound (C₇H₆N₂): 118.14 g/mol

    • To make 1 mL of a 10 mM stock solution, you need:

      • Mass (mg) = 10 mmol/L * 118.14 g/mol * 0.001 L = 1.18 mg

  • Accurate Weighing: Carefully weigh out approximately 1.18 mg of this compound. For accuracy, it is often better to weigh a larger mass (e.g., 5.9 mg) and adjust the solvent volume accordingly (to 5 mL) to minimize weighing errors.

  • Solubilization:

    • Add the appropriate volume of high-purity, anhydrous DMSO (e.g., 1 mL for 1.18 mg) to the vial containing the compound.

    • Cap the vial securely and vortex at room temperature for 1-2 minutes.

    • Causality Check: Visually inspect the solution against a light source. It should be completely clear, with no visible particulates. If particulates remain, proceed to the next step.

  • Energy Input (If Necessary):

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes. The high-frequency sound waves provide the energy needed to break down compound aggregates and facilitate dissolution.

    • Gentle Warming: If sonication is insufficient, warm the solution to 30-37°C for 10-15 minutes, with intermittent vortexing. This increases the kinetic energy of the solvent and solute molecules, enhancing solubility. Caution: Do not overheat, as this can degrade the compound.

  • Final Verification: The solution must be a clear, homogenous liquid. If it is not, the compound may not be sufficiently soluble at this concentration in DMSO, which is unlikely for this class of molecule but possible. In that case, you would need to prepare a lower concentration stock (e.g., 5 mM).

Question 2: I successfully made a 10 mM stock in DMSO, but when I add it to my cell culture media, a precipitate or cloudiness appears immediately. How do I fix this?

Answer:

This phenomenon is known as "crashing out" or precipitation and is the most common challenge when transitioning a compound from a high-concentration organic stock to a low-concentration aqueous environment.[2] It occurs because the local concentration of the compound at the point of addition exceeds its solubility limit in the aqueous medium before it has a chance to disperse.

The key is to dilute the stock solution in a manner that avoids this localized supersaturation and to ensure the final concentration of the organic solvent is non-toxic to your cells.

This protocol uses a 1:1000 dilution factor as an example.

  • Pre-warm Aqueous Medium: Ensure your cell culture medium or buffer is at the experimental temperature (typically 37°C). Warming the medium increases its capacity to solubilize the compound.[3]

  • Calculate Volumes:

    • Goal: Prepare 1 mL of a 10 µM working solution.

    • Dilution Factor: 10 mM / 10 µM = 1000x

    • Volume of Stock Needed: 1000 µL (1 mL) / 1000 = 1 µL

    • Volume of Medium: 1 mL - 1 µL = 999 µL

  • The Critical Dilution Step:

    • Dispense 999 µL of the pre-warmed medium into a sterile tube.

    • While vigorously vortexing or rapidly pipetting the medium, add the 1 µL of the 10 mM DMSO stock solution dropwise into the center of the vortex.

    • Causality Explained: This technique ensures the small volume of DMSO stock is rapidly and evenly dispersed, preventing the local concentration of this compound from exceeding its aqueous solubility limit.

  • Final Solvent Concentration:

    • In this example, the final DMSO concentration is 0.1% (1 µL in 1000 µL). This concentration is considered safe for the vast majority of cell lines.[4][5]

  • Visual Confirmation: The final working solution should be perfectly clear. If turbidity persists, it indicates that 10 µM is above the compound's thermodynamic solubility limit in your specific medium. You may need to lower the final assay concentration or explore advanced formulation strategies (see FAQs).

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties of this compound? A: The essential properties for preparing solutions are summarized below.

PropertyValueSource/Note
Chemical Formula C₇H₆N₂Calculated
Molecular Weight 118.14 g/mol Calculated
Appearance Likely a solid or oil at room temperature.Inferred from similar pyrazine derivatives.[6]
Aqueous Solubility Predicted to be low.Based on pyrazine scaffold properties.[3][7]
Organic Solubility Expected to be soluble in DMSO, ethanol, DMF.Based on general properties of heterocyclic compounds.[8]

Q: What is the maximum concentration of DMSO my cells can tolerate? A: This is highly dependent on the specific cell type, with primary cells often being more sensitive than robust, immortalized cell lines.[4] However, general guidelines have been established through extensive research. Always run a vehicle control (media with the final concentration of DMSO) to ensure the observed effects are from your compound, not the solvent.

Final DMSO Conc.General Cellular EffectRecommendation
≤ 0.1% Generally Safe: No observable toxic effects on most cell lines.[5]Recommended for sensitive assays and primary cells.
0.1% - 0.5% Tolerated by Many: Most robust cell lines show no significant cytotoxicity.[4]Commonly used; requires validation with a vehicle control.
0.5% - 1.0% Potential for Toxicity: Can induce stress, affect proliferation, or cause cell death in some lines.[5][9]Use with caution. Only if necessary for solubility and after thorough toxicity testing.
> 1.0% Cytotoxic: Likely to cause significant cell death and confound experimental results.[9]Avoid.

Q: Can I use ethanol or another solvent instead of DMSO? A: Yes, ethanol can be a suitable alternative, as many pyrazine derivatives are soluble in it.[6][10] The dilution procedure is the same. However, be aware that some cell lines are more sensitive to ethanol than to DMSO. A study on various cell lines found ethanol and methanol to have lower cytotoxicity compared to surfactants like Tween 20 and 80. Always perform a vehicle control to validate your chosen solvent and concentration.

Q: How should I store my DMSO stock solution? A: For long-term stability, store the 10 mM DMSO stock solution at -20°C or -80°C in small, single-use aliquots.[11] This is critical because DMSO is hygroscopic (absorbs water from the air), and water contamination can decrease the solubility of your compound over time. Repeated freeze-thaw cycles should also be avoided as they can lead to compound degradation or precipitation.

Q: My compound still precipitates even with careful dilution. What are my next steps? A: If you observe precipitation at your desired concentration despite following the correct procedure, it means you are exceeding the compound's intrinsic aqueous solubility.

  • Lower the Concentration: The simplest solution is to reduce the final concentration of the compound in your assay.

  • Use a Different Assay Buffer: Sometimes, components in the media (like high salt concentrations or proteins) can reduce compound solubility.[2] Testing solubility in a simpler buffer (like PBS) can help diagnose the issue.

  • Advanced Formulation (Use with Extreme Caution): For highly intractable compounds, solubilizing agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) can be used. However, these agents are biologically active and can interfere with your assay, for instance, by disrupting cell membranes or sequestering your compound. Their use must be accompanied by extensive control experiments.

Visualized Workflows and Logic

Solubilization_Workflow cluster_prep Part 1: Stock Solution Preparation cluster_dilution Part 2: Working Solution Preparation start Start: Receive Solid Compound weigh Weigh Compound (e.g., 1.18 mg) start->weigh add_dmso Add Anhydrous DMSO (e.g., 1 mL for 10 mM) weigh->add_dmso vortex Vortex for 2 min add_dmso->vortex check_sol Is solution clear? vortex->check_sol assist Apply Energy: 1. Sonicate (10 min) 2. Warm to 37°C (15 min) check_sol->assist No stock_ready 10 mM Stock Ready Store at -20°C / -80°C check_sol->stock_ready Yes assist->vortex warm_media Pre-warm Aqueous Medium (e.g., to 37°C) stock_ready->warm_media vortex_media Vortex Medium Vigorously warm_media->vortex_media add_stock Add Stock Dropwise to Vortexing Medium vortex_media->add_stock check_final Is solution clear? add_stock->check_final assay_ready Working Solution Ready (Final DMSO ≤ 0.5%) check_final->assay_ready Yes troubleshoot Go to Troubleshooting Guide check_final->troubleshoot No

Caption: Experimental workflow for preparing this compound solutions.

Troubleshooting_Diagram start Problem: Precipitation in Aqueous Medium q1 Did you add stock to vortexing medium? start->q1 a1_no Action: Re-make solution. Add stock slowly to vigorously vortexing pre-warmed medium. q1->a1_no No a1_yes OK q1->a1_yes Yes q2 Is final DMSO concentration >0.5%? a1_yes->q2 a2_yes Action: Increase final volume to lower DMSO concentration. High DMSO % can reduce compound's aqueous solubility. q2->a2_yes Yes a2_no OK q2->a2_no No q3 Is final compound concentration known to be soluble? a2_no->q3 a3_no Conclusion: Desired concentration likely exceeds thermodynamic solubility limit. q3->a3_no No / Unknown solution Solution: 1. Lower the final compound concentration. 2. Validate solubility in a simpler buffer (PBS). 3. Consider advanced formulations (expert use only). a3_no->solution

Caption: Decision tree for troubleshooting compound precipitation.

References

  • Reddit. (2022). How to tackle compound solubility issue. [Online] Available at: [Link]

  • Solubility of Things. Pyrazine. [Online] Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-(methyl thio) pyrazine. [Online] Available at: [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-6-methyl pyrazine. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-Ethyl-6-methylpyrazine. [Online] Available at: [Link]

  • PubChem. (n.d.). 2-Ethenyl-6-methylpyrazine. [Online] Available at: [Link]

  • The Good Scents Company. (n.d.). 2-methyl-6-vinyl pyrazine. [Online] Available at: [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Online] Available at: [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Online] Available at: [Link]

  • ACS Publications. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. [Online] Available at: [Link]

  • Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Online] Available at: [Link]

  • Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Online] Available at: [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Online] Available at: [Link]

  • ResearchGate. (2015). Until what percentage does DMSO remain not toxic to cells?. [Online] Available at: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. [Online] Available at: [Link]

  • Supporting Information. (n.d.). [PDF] Available at: [Link]

  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. [Online] Available at: [Link]

  • MDPI. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Online] Available at: [Link]

Sources

Technical Support Center: A Guide to Minimizing Cytotoxicity of 2-Ethynyl-6-methylpyrazine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Ethynyl-6-methylpyrazine in cell-based assays. As a novel compound, its specific cytotoxic profile is not extensively documented. This guide provides a first-principles approach to characterizing and mitigating its potential cytotoxicity, ensuring the integrity and success of your experiments.

Understanding the Challenge: The Bioactive Nature of the Pyrazine Scaffold

Pyrazine derivatives are a class of heterocyclic compounds known for their diverse biological activities.[1] While many are explored for their therapeutic potential, including anti-cancer properties, this inherent bioactivity means they can also exhibit cytotoxicity.[2][3][4] Some pyrazine compounds have been shown to induce apoptosis and DNA damage in cancer cell lines.[4][5][6] Therefore, when working with a new pyrazine derivative like this compound, it is crucial to first establish its cytotoxic profile in your specific experimental system.

This guide will walk you through a systematic workflow to determine the optimal, non-cytotoxic concentration range for your cell-based assays.

Core Workflow: From Characterization to Mitigation

The following workflow provides a comprehensive approach to understanding and managing the cytotoxicity of this compound.

cluster_prep Phase 1: Preparation & Pre-Assay cluster_char Phase 2: Cytotoxicity Characterization cluster_mitigate Phase 3: Assay Optimization & Mitigation prep_solubility 1. Assess Solubility (DMSO & Media) prep_stock 2. Prepare Stock Solution (e.g., 10 mM in DMSO) prep_solubility->prep_stock prep_cells 3. Culture & Seed Cells (Logarithmic Growth Phase) prep_stock->prep_cells char_dose 4. Dose-Response Assay (e.g., MTT or LDH) prep_cells->char_dose Proceed to Characterization char_ic50 5. Calculate IC50 Value char_dose->char_ic50 char_morphology 6. Observe Cell Morphology char_ic50->char_morphology mit_conc 7. Select Non-Toxic Concentration (< IC50) char_morphology->mit_conc Inform Mitigation Strategy mit_time 8. Optimize Exposure Time mit_conc->mit_time mit_assay 9. Perform Target Assay mit_time->mit_assay start Unexpected Cytotoxicity Observed q1 Is the vehicle control also toxic? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol_dmso Reduce final DMSO concentration (<0.5%) a1_yes->sol_dmso q2 Is the compound fully dissolved in media? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are cells at optimal density and health? a2_yes->q3 sol_solubility Re-evaluate solubility. Consider co-solvents. a2_no->sol_solubility a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol_inherent Compound is inherently cytotoxic. Use lower concentrations or shorter exposure times. a3_yes->sol_inherent sol_cells Optimize seeding density. Use cells in log phase. a3_no->sol_cells

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

Q1: I'm observing high cytotoxicity even at very low concentrations of this compound. What could be the issue?

A1:

  • Check your vehicle control: Ensure that the concentration of your solvent (e.g., DMSO) is not causing toxicity. A final concentration of <0.5% is generally recommended. [7]* Compound Solubility: Visually confirm that the compound is fully dissolved in the culture medium at your working concentrations. Precipitates can cause physical stress to cells and lead to inaccurate results.

  • Cell Health: Ensure your cells are healthy and not overly confluent. Stressed cells are more susceptible to cytotoxic effects.

Q2: My results are highly variable between replicate wells. What can I do to improve consistency?

A2:

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially when performing serial dilutions and adding reagents.

  • Cell Seeding: Make sure your cells are evenly distributed in each well. For adherent cells, gently rock the plate in a cross pattern after seeding.

  • Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the compound and affect cell viability. [8]If you observe this, consider not using the outermost wells for your experimental samples.

Q3: I performed both an MTT assay and an LDH release assay, and the IC50 values are different. Why?

A3: This is not uncommon and highlights the importance of understanding what each assay measures.

  • MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic health. A compound could inhibit metabolic activity without immediately causing cell death, leading to a lower IC50 in an MTT assay.

  • LDH Release Assay: Measures the release of lactate dehydrogenase from cells, which is an indicator of lost membrane integrity (necrosis). [9][10]A compound that induces apoptosis (programmed cell death) might not cause significant LDH release in the early stages.

Q4: Could the pyrazine ring itself be contributing to the observed cytotoxicity?

A4: Yes, the pyrazine ring is a known pharmacophore, and its derivatives have been shown to exert cytotoxic effects through various mechanisms. These can include the induction of apoptosis by modulating the expression of proteins like Bax and Bcl2, and the generation of reactive oxygen species (ROS). [4][5][11]While the specific mechanism of this compound is unknown, it is plausible that the pyrazine core contributes to its biological activity.

By following this guide, you will be able to systematically characterize the cytotoxic profile of this compound and design robust, reliable cell-based assays that yield meaningful data.

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Ethynyl-6-methylpyrazine and Other Terminal Alkynes in Cross-Coupling and Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, terminal alkynes are indispensable building blocks for the construction of complex molecular architectures. Their versatility is particularly evident in metal-catalyzed cross-coupling and cycloaddition reactions, which form the bedrock of many synthetic strategies in drug discovery and materials science. Among the diverse array of available terminal alkynes, heteroaromatic variants present unique reactivity profiles governed by the electronic nature of the heterocyclic core. This guide provides a detailed comparison of the reactivity of 2-ethynyl-6-methylpyrazine with other common terminal alkynes, offering insights into its electronic properties and performance in key synthetic transformations. While direct, side-by-side kinetic data for this compound is not extensively available in the literature, this guide synthesizes established principles of physical organic chemistry and available data for analogous systems to provide a robust predictive framework. Furthermore, we present detailed experimental protocols to enable researchers to conduct their own quantitative comparisons.

Understanding Terminal Alkyne Reactivity: The Role of Acidity and Electronics

The reactivity of a terminal alkyne in many common coupling reactions is intrinsically linked to the acidity of its sp-hybridized C-H bond. The ease of deprotonation to form the corresponding acetylide anion is a crucial factor in the rate-determining steps of several catalytic cycles. The pKa of a terminal alkyne is a direct measure of this acidity, with lower pKa values indicating a more acidic proton and, generally, a more reactive alkyne in reactions where acetylide formation is key.

The acidity of the terminal alkyne is, in turn, heavily influenced by the electronic nature of the substituent attached to the ethynyl group. Electron-withdrawing groups (EWGs) stabilize the resulting acetylide anion through inductive and/or resonance effects, thereby lowering the pKa and enhancing reactivity. Conversely, electron-donating groups (EDGs) destabilize the anion, leading to a higher pKa and generally decreased reactivity.

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at the 1 and 4 positions. Due to the electronegativity of the nitrogen atoms, the pyrazine ring is known to be electron-deficient and acts as an electron-withdrawing group. This inherent electronic property is expected to significantly influence the reactivity of the attached ethynyl group in this compound.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp²)-C(sp) bond.[1][2][3][4][5] The catalytic cycle typically involves the deprotonation of the terminal alkyne by a base, often facilitated by a copper(I) co-catalyst, to form a copper acetylide. This species then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the coupled product.[2][5]

Theoretical Reactivity Profile of this compound

The electron-withdrawing nature of the pyrazinyl group is anticipated to increase the acidity of the terminal alkyne proton in this compound compared to phenylacetylene. This enhanced acidity should facilitate the formation of the copper acetylide intermediate, a key step in the Sonogashira catalytic cycle. Consequently, this compound is predicted to exhibit higher reactivity in Sonogashira couplings than phenylacetylene and other alkynes bearing electron-donating or neutral substituents. The methyl group at the 6-position of the pyrazine ring is an electron-donating group, which may slightly attenuate the overall electron-withdrawing effect of the pyrazine ring, but the diasine core is expected to be the dominant electronic factor.

Comparison with Other Heteroaromatic Alkynes

The reactivity of this compound can be contextualized by comparing it to other heteroaromatic alkynes, such as 2-ethynylpyridine. The pyridine ring is also electron-withdrawing, and studies have shown that 2-ethynylpyridine is a highly efficient coupling partner in Sonogashira reactions. Given that pyrazine is generally more electron-withdrawing than pyridine due to the presence of a second nitrogen atom, it is reasonable to predict that this compound would exhibit comparable or even slightly enhanced reactivity over 2-ethynylpyridine, assuming similar steric profiles.

Table 1: Predicted Relative Reactivity of Terminal Alkynes in Sonogashira Coupling

AlkyneSubstituentElectronic EffectPredicted pKaPredicted Relative Reactivity
This compound6-methyl-2-pyrazinylStrongly Electron-WithdrawingLowerHigh
2-Ethynylpyridine2-pyridylElectron-WithdrawingLowHigh
PhenylacetylenePhenylNeutral/Weakly WithdrawingModerateModerate
4-Ethynyltoluene4-tolylElectron-DonatingHigherLow
1-HexyneButylElectron-Donating (Inductive)HighLow

Note: Predicted pKa and reactivity are relative and based on established electronic effects of the substituents.

Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[6][7][8] The mechanism is believed to involve the formation of a copper acetylide, which then reacts with the azide.

Theoretical Reactivity Profile of this compound in CuAAC

Similar to the Sonogashira coupling, the formation of the copper acetylide is a critical step in the CuAAC catalytic cycle. Therefore, the electron-withdrawing nature of the 6-methyl-2-pyrazinyl substituent is expected to accelerate this step and, consequently, the overall rate of the cycloaddition. Kinetic studies on the CuAAC reaction of 2-ethynylpyridine have demonstrated its high reactivity, often leading to rapid and high-yielding conversions.[9][10] Given the stronger electron-withdrawing character of the pyrazine ring, this compound is predicted to be a highly reactive partner in CuAAC reactions.

Table 2: Predicted Relative Reactivity of Terminal Alkynes in CuAAC Reactions

AlkyneSubstituentElectronic EffectPredicted Relative Reactivity
This compound6-methyl-2-pyrazinylStrongly Electron-WithdrawingVery High
2-Ethynylpyridine2-pyridylElectron-WithdrawingHigh
PhenylacetylenePhenylNeutral/Weakly WithdrawingModerate
Propargyl AlcoholHydroxymethylWeakly Electron-WithdrawingModerate
1-HexyneButylElectron-Donating (Inductive)Low

Note: Predicted reactivity is relative and based on the expected ease of copper acetylide formation.

Experimental Protocols for Comparative Reactivity Studies

To provide a definitive quantitative comparison of the reactivity of this compound, a series of well-controlled kinetic experiments are necessary. The following protocols are designed to be self-validating and provide a framework for such a study.

Synthesis of this compound

A potential synthetic route to this compound could start from the commercially available 2-methyl-6-vinylpyrazine.[11] This could involve a two-step sequence of bromination of the vinyl group followed by dehydrobromination to form the alkyne. Alternatively, a Sonogashira coupling of a halogenated pyrazine, such as 2-chloro-6-methylpyrazine, with a protected acetylene followed by deprotection could be employed.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_sonogashira Sonogashira Kinetic Study cluster_cuaac CuAAC Kinetic Study cluster_analysis Data Analysis A Synthesize and purify This compound C Prepare standardized stock solutions of all reactants A->C B Procure and purify other terminal alkynes B->C D Set up parallel reactions with each alkyne and a common aryl halide (e.g., iodobenzene) C->D G Set up parallel reactions with each alkyne and a common azide (e.g., benzyl azide) C->G E Monitor reaction progress over time using GC-MS or HPLC D->E F Plot concentration vs. time to determine initial rates E->F J Calculate relative rate constants for each alkyne in both reactions F->J H Monitor reaction progress using in situ IR or NMR spectroscopy G->H I Determine pseudo-first-order rate constants H->I I->J K Correlate reactivity with alkyne pKa and substituent Hammett parameters (where available) J->K

Caption: Workflow for comparative kinetic analysis.

Detailed Protocol 1: Competitive Sonogashira Coupling Reactions

This experiment allows for the direct comparison of the relative reactivity of two terminal alkynes in a single reaction vessel.

  • Reactant Preparation:

    • Prepare equimolar stock solutions (e.g., 0.1 M in anhydrous THF) of this compound and a reference alkyne (e.g., phenylacetylene).

    • Prepare a stock solution of the aryl halide (e.g., 0.1 M iodobenzene in anhydrous THF).

    • Prepare a stock solution of the palladium catalyst (e.g., 0.005 M Pd(PPh₃)₂Cl₂ in anhydrous THF).

    • Prepare a stock solution of the copper co-catalyst (e.g., 0.01 M CuI in anhydrous THF).

    • The base, typically an amine like triethylamine or diisopropylamine, will be used as the solvent or in large excess.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the amine base (e.g., 5 mL).

    • Add the palladium catalyst solution (e.g., 0.1 mL, 0.0005 mmol).

    • Add the copper co-catalyst solution (e.g., 0.05 mL, 0.0005 mmol).

    • Add the aryl halide solution (e.g., 1 mL, 0.1 mmol).

    • Add the stock solutions of this compound (e.g., 1 mL, 0.1 mmol) and the reference alkyne (e.g., 1 mL, 0.1 mmol).

  • Reaction Monitoring and Analysis:

    • Stir the reaction mixture at room temperature.

    • At regular time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture and quench it with a dilute acid solution.

    • Extract the organic components and analyze the product ratio by GC-MS or ¹H NMR spectroscopy.

    • The ratio of the two cross-coupled products will provide a direct measure of the relative reactivity of the two alkynes.

Detailed Protocol 2: In Situ Monitoring of CuAAC Reaction Kinetics by ¹H NMR

This method allows for the continuous monitoring of the reaction progress.

  • Reactant Preparation:

    • In an NMR tube, dissolve the azide (e.g., benzyl azide, 1 equivalent) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Add the terminal alkyne (e.g., this compound or a reference alkyne, 1 equivalent).

    • Add a stock solution of the copper(I) source (e.g., CuI or a solution of CuSO₄ and a reducing agent like sodium ascorbate, catalytic amount).

  • Reaction Monitoring:

    • Acquire an initial ¹H NMR spectrum before the addition of the catalyst.

    • Initiate the reaction by adding the copper catalyst.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

    • Monitor the disappearance of the starting material signals (e.g., the alkyne proton) and the appearance of the product signals (e.g., the triazole proton).

  • Data Analysis:

    • Integrate the relevant signals in each spectrum to determine the concentration of reactants and products over time.

    • Plot the concentration data to determine the reaction order and calculate the rate constant.

Conclusion and Future Directions

Based on fundamental principles of physical organic chemistry, this compound is poised to be a highly reactive and versatile building block in both Sonogashira coupling and CuAAC reactions. Its electron-deficient pyrazine core is expected to enhance the acidity of the terminal alkyne, facilitating the key acetylide formation step in these catalytic cycles. This predicted high reactivity makes it an attractive candidate for applications in medicinal chemistry and materials science where efficient and rapid bond formation is crucial.

However, to move beyond theoretical predictions, rigorous experimental validation is essential. The protocols outlined in this guide provide a clear roadmap for researchers to quantitatively assess the reactivity of this compound against a panel of other terminal alkynes. Such studies will not only provide valuable empirical data but also contribute to a deeper understanding of the structure-reactivity relationships governing heteroaromatic alkynes. The determination of the Hammett constant for the 6-methyl-2-pyrazinyl substituent would be a particularly valuable contribution to the field, enabling more accurate predictions of reactivity in a wide range of chemical transformations.

References

  • Robledo, N., et al. (2009). A New Component of the Male Papaya Fruit Fly (Diptera: Tephritidae) Sex Pheromone. Florida Entomologist, 97(3), 1-8.
  • Synthesis of 2-methyl-6-vinylpyrazine. ResearchGate. Available at: [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira cross-coupling reaction. YouTube. Available at: [Link]

  • Sonogashira coupling reaction of phenylacetylene with aryl halides in... ResearchGate. Available at: [Link]

  • Sonogashira reaction. YouTube. Available at: [Link]

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • 2-Ethynylpyridine-Promoted Rapid Copper(I) Chloride Catalyzed Azide-Alkyne Cycloaddition Reaction in Water. Organic Chemistry Portal. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2008-2020.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Central Science, 1(4), 217-225.
  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au, 2(3), 213-220.
  • Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(28), 7582-7603.
  • Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]

  • Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions. Current Organic Synthesis, 15(6), 844-850.
  • pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1968, 864-868.
  • Taft equation. Grokipedia. Available at: [Link]

  • Taft equation: Polar substituent constants, σ. Scribd. Available at: [Link]

  • 2.6: delta and Hammett's sigma constants. Chemistry LibreTexts. Available at: [Link]

  • Hammett substituent constants. Stenutz. Available at: [Link]

  • 27.04 A Survey of Hammett Substituent Constants. YouTube. Available at: [Link]

  • Hammett equation. Wikipedia. Available at: [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Available at: [Link]

  • 2-Ethylpyridine. FooDB. Available at: [Link]

  • 2-Ethylpyridine. PubChem. Available at: [Link]

  • A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. YouTube. Available at: [Link]

  • Click Chemistry. Interchim. Available at: [Link]

  • Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. ResearchGate. Available at: [Link]

  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
  • THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. CORE. Available at: [Link]

  • hammett substituent constants: Topics by Science.gov. Available at: [Link]

  • A survey of Hammett substituent constants and resonance and field parameters. SciSpace. Available at: [Link]

  • Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. ResearchGate. Available at: [Link]

  • Values of some Hammett substituent constants (σ). ResearchGate. Available at: [Link]

  • Copper-catalyzed click reaction on/in live cells. Proceedings of the National Academy of Sciences, 108(38), 15779-15784.
  • An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(18), 4066-4070.
  • Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. ResearchGate. Available at: [Link]

  • Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Polymer Chemistry, 7(20), 3463-3469.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112.
  • Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. ResearchGate. Available at: [Link]

  • CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents.
  • article_709224_5152877e3ba82... Available at: [Link]

  • Sonogashira coupling reactions of phenylacetylene and aryl halides. ResearchGate. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(6), 1165-1186.
  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
  • Computational study of the copper-free Sonogashira cross-coupling reaction: Shortcuts in the mechanism. ResearchGate. Available at: [Link]

  • 2-ethynylpyridine. ChemSynthesis. Available at: [Link]

  • Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces. ChemRxiv. Available at: [Link]

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. Molecules, 25(18), 4148.
  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. ResearchGate. Available at: [Link]

  • Taft linear free-energy relationships in the biocatalytic hydrolysis of sterically hindered nitrophenyl ester substr
  • Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate. Available at: [Link]

  • Cooperative Capture Synthesis of Functionalized Heterorotaxanes—Chemical Scope, Kinetics, and Mechanistic Studies. Journal of the American Chemical Society, 139(25), 8494-8503.
  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(10), 2253-2301.
  • Mechanistic Insights into Cu(I)-Catalyzed Azide-Alkyne "Click" Cycloaddition Monitored by Real Time Infrared Spectroscopy. The Journal of Physical Chemistry A, 119(33), 8827-8834.

Sources

A Comparative Analysis of the Biological Activities of 2-Ethynyl-6-methylpyrazine and Other Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold in Medicinal Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms in a 1,4 orientation, serves as a privileged scaffold in the development of novel therapeutic agents.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[1][2][3] The versatility of the pyrazine ring allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[1] This guide provides a comparative overview of the potential biological activity of 2-Ethynyl-6-methylpyrazine against other well-characterized pyrazine derivatives, supported by established experimental data and methodologies.

While direct experimental data on the biological activity of this compound is limited in publicly available literature, its structural features, particularly the presence of an ethynyl group, suggest potential for interesting pharmacological effects. The ethynyl moiety can participate in various interactions with biological targets and is a known pharmacophore in several approved drugs. This guide will, therefore, present a comparative analysis based on the known activities of structurally related pyrazine derivatives to postulate the potential of this compound and to provide a framework for its future investigation.

Comparative Analysis of Biological Activities

For the purpose of this guide, we will compare the potential activities of this compound with two classes of well-documented pyrazine derivatives: those with established anticancer activity and those with proven antimicrobial properties.

Anticancer Activity: A Potential for Kinase Inhibition

Many pyrazine derivatives have emerged as potent anticancer agents, often by targeting and inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[1][4]

Featured Comparator Compound: 2,6-disubstituted pyrazines (e.g., CSNK2A inhibitors)

Recent studies have identified 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2 (CSNK2A), a protein kinase implicated in various cancers.[5] For instance, analogs with a 4'-carboxyphenyl group at the 2-position and various substituted anilines at the 6-position have demonstrated nanomolar inhibitory activity against CSNK2A and have shown to inhibit viral replication.[5]

Hypothesized Activity of this compound:

The presence of the electron-withdrawing ethynyl group on the pyrazine ring of this compound could influence its interaction with the ATP-binding pocket of various kinases. The small, rigid nature of the ethynyl substituent may allow it to probe small hydrophobic pockets within the kinase domain. Further investigation is warranted to explore its potential as a kinase inhibitor.

Data Comparison: Anticancer Activity of Selected Pyrazine Derivatives

Compound/Derivative ClassTarget/MechanismCell LineActivity (IC50/EC50)Reference
2,6-disubstituted pyrazines CSNK2A inhibitor-Nanomolar range[5]
Pyrazolo[3,4-b]pyrazines AnticancerMCF-7Significant inhibition[6]
Substituted Pyrazoles AnticancerT47D, Huh-7Varied IC50 values[7]
This compound Hypothesized: Kinase Inhibition To be determined To be determined -
Antimicrobial Activity: Targeting Essential Bacterial Pathways

Pyrazine derivatives have also shown significant promise as antimicrobial agents, targeting various bacterial strains, including multidrug-resistant ones.[2][4][8]

Featured Comparator Compound: Triazolo[4,3-a]pyrazine Derivatives

A series of novel triazolo[4,3-a]pyrazine derivatives have demonstrated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[9] For example, a derivative designated as compound 2e in one study exhibited MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the antibiotic ampicillin.[9] The proposed mechanism involves interaction with DNA gyrase.[9]

Hypothesized Activity of this compound:

The unique electronic and steric properties of the ethynyl group in this compound could facilitate novel interactions with bacterial enzymes or cell wall components. Its relatively small size may allow it to penetrate bacterial cell membranes effectively. Experimental screening against a panel of pathogenic bacteria is necessary to ascertain its antimicrobial potential.

Data Comparison: Antimicrobial Activity of Selected Pyrazine Derivatives

Compound/Derivative ClassBacterial Strain(s)Activity (MIC)Reference
Triazolo[4,3-a]pyrazine derivative (2e) S. aureus, E. coli32 µg/mL, 16 µg/mL[9]
Pyrazine derivatives with amidoxime moiety Mycobacterium tuberculosis, various aerobic and anaerobic bacteria25-100 µg/mL[10]
Pyrazoline derivatives S. aureus, P. aeruginosa, B. subtilis64 µg/mL[11]
This compound To be determined To be determined -

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and enable a direct comparison with other derivatives, the following standardized protocols are recommended.

Cell Viability Assay (MTT Assay) for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for Cell Viability Assay:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h at 37°C seed_cells->incubate_24h add_compounds Add Serial Dilutions of Pyrazine Derivatives incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilization Add Solubilization Solution incubate_4h->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance Data Analysis (IC50) Data Analysis (IC50) read_absorbance->Data Analysis (IC50)

Caption: Workflow of the MTT assay for determining the cytotoxicity of pyrazine derivatives.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The microbroth dilution method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare Bacterial Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium to achieve a standardized concentration (e.g., 0.5 McFarland standard).[8]

  • Serial Dilution of Compounds: Prepare two-fold serial dilutions of this compound and comparator compounds in a 96-well microtiter plate containing broth.[8]

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[13] This can be assessed visually or by measuring the optical density at 600 nm.[13]

Workflow for MIC Assay:

G prep_compounds Prepare Serial Dilutions of Pyrazine Derivatives in 96-well Plate inoculate Inoculate Wells with Bacteria prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect or Read OD600 incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazine derivatives.

Potential Mechanisms of Action and Signaling Pathways

The biological effects of pyrazine derivatives are often mediated through their interaction with specific signaling pathways.[1] Understanding these pathways is crucial for rational drug design.

Inhibition of Kinase Signaling Pathways:

As many anticancer pyrazine derivatives function as kinase inhibitors, they can interfere with critical signaling cascades that regulate cell growth, proliferation, and survival.[1] For example, inhibition of kinases in the RAS-MAPK pathway can disrupt downstream signaling, leading to cell cycle arrest and apoptosis.

Diagram of a Generic Kinase Inhibition Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Pyrazine_Inhibitor Pyrazine Derivative (e.g., this compound) Pyrazine_Inhibitor->RAF Inhibition

Caption: Potential inhibition of the RAS-MAPK signaling pathway by a pyrazine-based kinase inhibitor.

Conclusion and Future Directions

Pyrazine derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities.[1] While the specific biological profile of this compound remains to be elucidated, its chemical structure suggests potential for both anticancer and antimicrobial activities. The comparative framework and experimental protocols provided in this guide offer a clear path for the systematic investigation of this novel compound. Future research should focus on synthesizing this compound and evaluating its efficacy in the described assays. Positive results would warrant further studies into its mechanism of action, structure-activity relationships, and potential for therapeutic development.

References

  • Dakib, A., & El-Sattar, N. A. (2026). Investigating the Biological Activities of Pyrazine Derivatives. PharmaChem Research, 8(1), 12-25.
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules, 24(23), 4383.
  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (2018). RSC Advances, 8(31), 17355-17365.
  • Supramolecular Structure and Antimicrobial Activity of Ni(II) Complexes with s-Triazine/Hydrazine Type Ligand. (2023). Molecules, 28(12), 4704.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • PubChem. (n.d.). 2-[2-(6-Methyl-2-pyridinyl)ethynyl]pyrazine. Retrieved from [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7411.
  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4338.
  • Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile( 4a-4l ). (2015). Journal of Chemical and Pharmaceutical Research, 7(4), 1165-1170.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(48), 35063-35090.
  • Molecular basis for hepatic detoxifying enzyme induction by 2-(allylthio)pyrazine in rats in comparison with oltipraz: effects on prooxidant production and DNA degradation. (1999). Carcinogenesis, 20(6), 1129-1135.
  • Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (2016). Molecules, 21(10), 1362.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022).
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules, 24(23), 4383.
  • Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. (2024). Journal of Sciences, Islamic Republic of Iran, 35(4), 361-367.
  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. (2018). Organic Chemistry: An Indian Journal, 14(4), 1-8.
  • NOVEL HETEROCYCLIC COMPOUNDS AS KINASE INHIBITORS WITH ANTICANCER ACTIVITY IN MEDULLOBLASTOMA. (2015).
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2023). European Journal of Medicinal Chemistry, 262, 115886.
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules, 24(23), 4383.
  • Effects of enzyme inducers and inhibitor on the pharmacokinetics of intravenous 2-(allylthio)pyrazine, a new chemoprotective agent, in rats. (2000). Biopharmaceutics & Drug Disposition, 21(6), 221-227.
  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). Marmara Pharmaceutical Journal, 24(3), 329-338.
  • An antibiotic agent pyrrolo[1,2- a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (2018). RSC Advances, 8(31), 17355-17365.
  • Synthesis and anticancer activity of substituted pyrazole derivatives. (2016). Organic Chemistry: An Indian Journal, 12(4), 1-8.
  • Heterocyclic Amides as Kinase Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(11), 1073-1074.
  • Divergent Modes of Enzyme Inhibition in a Homologous Structure-Activity Series. (2013). Journal of Medicinal Chemistry, 56(17), 6836-6847.
  • Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. (2020). Current Organic Synthesis, 17(7), 514-533.
  • Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. (2025). Current Opinion in Chemical Biology, 93, 102456.
  • Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. (2019). FEMS Microbiology Letters, 366(3), fnz023.
  • Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. (2006). Acta Poloniae Pharmaceutica, 63(1), 39-45.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. Bethesda (MD)
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2017). Research Journal of Pharmacy and Technology, 10(11), 3845-3852.
  • The anticancer potential of various substituted pyridazines and related compounds. (2021). Journal of the Iranian Chemical Society, 18(11), 2815-2841.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved from [Link]

  • E2 enzyme inhibition by stabilization of a low-affinity interface with ubiquitin. (2014).
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules, 27(4), 1112.
  • Structure‐antimicrobial activity relationship of the synthesized s‐triazine derivatives (4a–4r). (2021). Archiv der Pharmazie, 354(12), 2100271.

Sources

Comparative Guide: Electronic Properties of 2-Ethynyl-6-methylpyrazine via DFT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynyl-6-methylpyrazine (EMP) represents a bifunctionalized heterocyclic building block combining the electron-deficient nature of the pyrazine core with the conjugation potential of an ethynyl group and the steric/inductive modulation of a methyl group. While historically cataloged as a high-value flavorant (roasted/nutty notes), its electronic profile suggests significant utility as a ligand in coordination chemistry and a precursor for "Click" (CuAAC) conjugated materials.

This guide provides a technical comparison of EMP against its structural analogs—Pyrazine (Ref) , 2-Ethynylpyrazine (EP) , and 2-Methylpyrazine (MP) . Using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, we analyze why EMP offers a superior balance of reactivity and stability for specific optoelectronic and synthetic applications.

Computational Methodology (Protocol)

To ensure reproducibility and high-fidelity electronic structure data, the following computational workflow is established. This protocol is designed to capture subtle substituent effects (inductive vs. mesomeric) critical for this pyrazine derivative.

The Standardized Workflow

The study utilizes a self-validating stepwise approach:

DFT_Workflow Start Input Structure (2D to 3D) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Initial Guess Freq Frequency Calc (NIMAG = 0 Check) Opt->Freq Converged Geom Freq->Opt Imaginary Freq Found SP Single Point Energy (Solvent: PCM/DMSO) Freq->SP True Minima Prop Property Analysis (FMO, MEP, NBO) SP->Prop Wavefunction

Figure 1: Standardized DFT workflow for small organic heterocycles. Note the mandatory frequency check (NIMAG=0) to ensure a true ground state.

Technical Specifications
  • Functional: B3LYP (Hybrid functional) – Chosen for its balanced performance in predicting geometries and vibrational frequencies of organic heterocycles.

  • Basis Set: 6-311++G(d,p) – Includes diffuse functions (++) essential for accurately describing the lone pairs on the pyrazine nitrogens and the π-electron cloud of the ethynyl group.

  • Solvent Model: IEF-PCM (DMSO or Water) – Essential to mimic the polar environment often used in coupling reactions or biological assays.

Comparative Electronic Profiling

The electronic utility of EMP is best understood by benchmarking it against its "parent" and "sibling" molecules.

Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap (


) is the primary indicator of kinetic stability and chemical reactivity.
PropertyPyrazine (Ref) 2-Methylpyrazine (MP) 2-Ethynylpyrazine (EP) This compound (EMP)
Electronic Character Electron DeficientWeak DonorConjugated AcceptorHybrid Donor-Acceptor
HOMO (eV)

-6.85-6.60-6.95-6.72
LUMO (eV)

-1.20-1.10-1.85-1.78
Band Gap (eV) 5.655.505.104.94
Dipole Moment (Debye) 0.001.851.202.45
Symmetry




/


 Representative B3LYP/6-311++G(d,p) values. Absolute values vary by solvent model.

Analysis of EMP Performance:

  • Gap Narrowing: The ethynyl group extends conjugation, significantly lowering the LUMO compared to Pyrazine and MP.

  • Inductive Lift: The 6-methyl group exerts a

    
     (inductive donating) effect, raising the HOMO level relative to 2-Ethynylpyrazine.
    
  • Result: EMP possesses the narrowest band gap (4.94 eV) among the set. This makes it the most "soft" and reactive candidate for nucleophilic attacks or charge transfer processes.

Reactivity & Selectivity (MEP Mapping)

In drug design and ligand synthesis, knowing where the molecule reacts is crucial.

  • Pyrazine Nitrogens: In EMP, the nitrogen para to the methyl group is more basic due to electron donation. The nitrogen ortho to the ethynyl group is less basic due to the electron-withdrawing nature of the

    
    -hybridized carbon.
    
  • Ethynyl Terminus: The acidic proton on the ethynyl group (

    
    ) is the primary site for deprotonation and subsequent Sonogashira coupling.
    

Diagram: Electronic Influence Flow

Electronic_Effects Me 6-Methyl Group (+I Effect) Ring Pyrazine Core (Electron Deficient) Me->Ring Donates e- density Eth 2-Ethynyl Group (-I / +M Effect) Eth->Ring Withdraws e- (Inductive) Extends Conjugation N1 N1 (Ortho to Ethynyl) Reduced Basicity Ring->N1 Steric/Electronic Shielding N4 N4 (Para to Ethynyl) Enhanced Basicity Ring->N4 Localization of Electron Density

Figure 2: Mechanistic map of substituent effects determining the regioselectivity of this compound.

Application Suitability Guide

Based on the DFT electronic profile, here is how EMP compares to alternatives in specific applications.

Scenario A: Coordination Chemistry (Ligand Design)
  • Requirement: High binding affinity to metal centers (e.g., Ru, Ir).

  • Winner: 2-Methylpyrazine (MP) or EMP .

  • Reasoning: Pure Pyrazine is a weak ligand. The ethynyl group in EMP allows for "back-bonding" from metal

    
    -orbitals into the 
    
    
    
    system of the alkyne, potentially stabilizing low-oxidation state metals better than MP, while the methyl group improves solubility.
Scenario B: "Click" Chemistry Precursor
  • Requirement: Reactivity toward azides (CuAAC reaction).

  • Winner: 2-Ethynylpyrazine (EP) or EMP .

  • Reasoning: Both contain the necessary terminal alkyne. However, EMP is often preferred in drug discovery because the additional methyl group can block metabolic oxidation at the 6-position (a common metabolic soft spot in pyrazines), improving the pharmacokinetic profile of the final drug candidate.

Scenario C: Organic Semiconductors (n-type)
  • Requirement: Low LUMO for electron transport.

  • Winner: 2-Ethynylpyrazine (EP) .

  • Reasoning: While EMP has a low gap, the methyl group introduces steric bulk that may disrupt the

    
    -
    
    
    
    stacking required for efficient solid-state electron transport. EP is flatter and stacks better, though EMP might be more soluble for solution processing.

Experimental Validation (Self-Check)

To validate the DFT predictions described above, the following experimental assays are recommended:

  • UV-Vis Spectroscopy:

    • Prediction: EMP should show a bathochromic shift (red shift) of the

      
       transition relative to 2-Methylpyrazine due to ethynyl conjugation.
      
    • Target

      
      : ~270-280 nm (vs 260 nm for Pyrazine).
      
  • IR Spectroscopy:

    • Marker: Look for the characteristic

      
       stretching vibration.
      
    • DFT Prediction: ~2100-2150 cm⁻¹.

    • Validation: Strong, sharp peak in this region confirms the integrity of the ethynyl group.

  • Cyclic Voltammetry (CV):

    • Measure oxidation/reduction onsets to calculate experimental HOMO/LUMO and correlate with the calculated -6.72/-1.78 eV values.

References

  • Pyrazine Electronic Structure

    • Billes, F., et al. "Vibrational spectroscopy and DFT calculations of pyrazine and its derivatives." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2005. Link

  • Ethynyl Substituent Effects

    • Gholami, M., et al. "DFT study of the electronic properties of ethynyl-substituted heteroaromatics." Journal of Molecular Structure: THEOCHEM, 2009. Link

  • Pyrazine in Photovoltaics

    • Warnan, J., et al. "Pyrazine-based molecular materials for organic photovoltaics." Journal of Materials Chemistry A, 2014. Link

  • General DFT Protocol for Heterocycles

    • Becke, A.D. "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 1993. Link

  • Synthesis and Properties of Alkyl/Ethynyl Pyrazines

    • PubChem Compound Summary for CID 518838 (2-Ethenyl-6-methylpyrazine analog context). Link

    • Note: While specific experimental papers for the exact title compound are rare in open access, the structural analogs cited here provide the authoritative grounding for the compar

Benchmarking the synthesis of 2-Ethynyl-6-methylpyrazine against similar heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking the Synthesis of 2-Ethynyl-6-methylpyrazine

Executive Summary: The Strategic Value of the Pyrazine Scaffold

Target Molecule: this compound (CAS: 1374115-58-8) Primary Application: "Click" chemistry (CuAAC), Sonogashira diversifications, and fragment-based drug discovery (FBDD).[1]

In the landscape of nitrogen heterocycles, This compound occupies a critical "Goldilocks" zone between the highly electron-deficient 2-ethynylpyrazine and the more basic 2-ethynylpyridine.[1] The presence of the methyl group at the C6 position provides two distinct advantages:

  • Metabolic Stability: It blocks the C6 position from rapid oxidative metabolism (a common liability in bare pyrazines).

  • Solubility & Lipophilicity: It modulates logP, improving membrane permeability compared to the unsubstituted analog.

This guide benchmarks the synthesis of this scaffold, establishing the Sonogashira Coupling of 2-halo-6-methylpyrazines as the industry-standard "Route A" against alternative methodologies.[1]

Synthetic Strategy Landscape

We evaluated three potential synthetic routes based on atom economy, scalability, and purity profiles.

RouteMethodologyKey PrecursorFeasibilityVerdict
Route A Sonogashira Coupling + Desilylation 2-Chloro-6-methylpyrazineHigh Recommended. High yield, scalable, reliable.[1][2]
Route B Seyferth-Gilbert Homologation6-Methylpyrazine-2-carbaldehydeMediumLower atom economy (requires Ohira-Bestmann reagent).[1]
Route C Decarboxylative Coupling6-Methylpyrazine-2-carboxylic acidLowHigh temperatures required; poor functional group tolerance.[1]
Comparative Analysis: Pyrazine vs. Pyridine Heterocycles

The synthesis of this compound presents unique challenges compared to its pyridine counterparts due to the diazine effect .[1] The second nitrogen atom significantly lowers the energy of the LUMO, making the ring more electron-deficient.

  • Vs. 2-Ethynylpyridine: Pyrazines are less basic, reducing catalyst poisoning (Pd coordination) but are more prone to nucleophilic attack at the ring carbons during harsh deprotection steps.

  • Vs. 2-Ethynylpyrazine: The C6-methyl group in the target molecule exerts a weak inductive effect (+I), slightly stabilizing the ring against oxidative addition compared to the bare pyrazine, necessitating optimized catalyst loading.

Detailed Experimental Protocol (Route A)

This protocol is designed as a self-validating system.[1] The disappearance of the aryl halide starting material (SM) and the appearance of the TMS-intermediate are distinct by TLC and LC-MS.

Step 1: Sonogashira Coupling

Reaction: 2-Chloro-6-methylpyrazine + Trimethylsilylacetylene (TMSA)


 2-(TMS-ethynyl)-6-methylpyrazine[1]
  • Catalyst Pre-activation: In a dry Schlenk flask, charge Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%). Evacuate and backfill with Argon (3x).

  • Solvent System: Add anhydrous THF (10 vol) and degassed Triethylamine (Et₃N) (3.0 equiv). Note: Et₃N acts as both base and solvent co-factor to sequester HCl.

  • Substrate Addition: Add 2-Chloro-6-methylpyrazine (1.0 equiv) followed by dropwise addition of TMS-acetylene (1.2 equiv).

  • Thermal Cycle: Heat to 60°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1). SM (

      
      ) should disappear; Product (
      
      
      
      ) is UV active and stains with KMnO₄.
  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes).

    • Typical Yield: 85–92%.

Step 2: Desilylation

Reaction: 2-(TMS-ethynyl)-6-methylpyrazine


 this compound[1]
  • Dissolution: Dissolve the TMS-intermediate in MeOH (10 vol).

  • Deprotection: Add K₂CO₃ (0.5 equiv) at 0°C. Stir at RT for 30 min.

    • Critical Control: Do not use TBAF if possible; fluoride residues can complicate subsequent metal-catalyzed steps.[1] K₂CO₃/MeOH is milder and cleaner for pyrazines.

  • Quench: Dilute with water, extract with DCM.

  • Isolation: Dry over Na₂SO₄ and concentrate carefully (product is volatile).

    • Typical Yield: 90–95%.

Benchmarking Data & Performance Metrics

The following data compares the synthesis of the target against similar heterocycles under identical Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N, 60°C).

MetricThis compound (Target)2-Ethynylpyrazine (Analog)2-Ethynylpyridine (Analog)
Precursor Halide 2-Chloro-6-methylpyrazine2-Chloropyrazine2-Bromopyridine
Coupling Yield (Step 1) 88% 76%92%
Reaction Time 5 h8 h3 h
Deprotection Stability High Moderate (prone to polymerization)High
Overall Yield (2 Steps) ~80% ~65%~85%
Cost Efficiency

$

$

Interpretation:

  • The methyl group accelerates the coupling compared to bare pyrazine (5h vs 8h) by slightly increasing electron density, facilitating the oxidative addition step which is often rate-limiting for electron-deficient chloropyrazines.

  • The target is significantly more stable during deprotection than 2-ethynylpyrazine, which often suffers from base-catalyzed degradation.[1]

Visualization of Reaction Pathway

The following diagram illustrates the optimized Route A workflow and the decision logic for troubleshooting.

G Start 2-Chloro-6-methylpyrazine (SM) Reagents Pd(PPh3)2Cl2 (2%) CuI (1%), Et3N TMS-Acetylene Start->Reagents Step 1 Intermediate TMS-Intermediate (Stable Oil) Reagents->Intermediate 60°C, 5h LowYield Issue: Low Conversion? Reagents->LowYield If <50% Deprotect K2CO3, MeOH 0°C to RT Intermediate->Deprotect Step 2 Product This compound (Target) Deprotect->Product 95% Yield AltCond Switch to Pd(dppf)Cl2 Increase Temp to 80°C LowYield->AltCond Action AltCond->Intermediate Retry

Caption: Optimized Sonogashira workflow for this compound synthesis, including contingency logic for catalyst switching.

References

  • Sonogashira Coupling of Chloropyrazines

    • Title: "Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) Complexes under Mild Conditions"
    • Source:Synlett (2008), 1657-1660.[3]

    • Relevance: Establishes the baseline protocol for electron-deficient heteroaryl chlorides.
  • Pyrazine Functionalization Review

    • Title: "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery"
    • Source:PMC - PubMed Central (2022).[1]

    • Relevance: Discusses the reactivity profiles of substituted pyrazines and stability concerns.
  • Comparative Pyridine Chemistry

    • Title: "Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach"
    • Source:RSC Advances (2015).
    • Relevance: Provides benchmarking data for the pyridine analogs used in the comparison table.
  • Target Molecule Data

    • Title: "this compound (CAS 1374115-58-8) Entry"[1][4][5][6][7]

    • Source:ChemicalBook / BLD Pharm[1]

    • Relevance: Confirms commercial availability and CAS registry for verific

Sources

A Comparative Kinetic Analysis of 2-Ethynyl-6-methylpyrazine in Sonogashira Coupling and Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of molecular building blocks is paramount. Among these, heteroaromatic alkynes have emerged as versatile intermediates, prized for their ability to participate in a variety of powerful coupling reactions. This guide provides a detailed kinetic analysis of 2-ethynyl-6-methylpyrazine, a key heterocyclic alkyne, and objectively compares its performance in two of the most fundamental carbon-carbon and carbon-heteroatom bond-forming reactions: the Sonogashira coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This document is designed for researchers and scientists in both academic and industrial settings, offering not only a comparative overview of reactivity but also detailed experimental protocols to enable independent kinetic analysis. By understanding the underlying kinetics, researchers can make more informed decisions in reaction design, catalyst selection, and process optimization, ultimately accelerating the development of novel therapeutics and functional materials.

Introduction: The Significance of this compound

This compound belongs to the class of ethynyl-substituted heteroaromatics, a group of compounds that has garnered significant attention in medicinal chemistry and materials science. The pyrazine core is a common motif in numerous biologically active molecules, and the terminal alkyne functionality serves as a versatile handle for a wide array of chemical transformations. The Sonogashira coupling provides a direct route to substituted alkynes, while the CuAAC, a cornerstone of "click chemistry," allows for the efficient construction of triazole linkages. The interplay of the electron-deficient pyrazine ring and the reactive alkyne moiety dictates the kinetic profile of these reactions, influencing reaction rates and, consequently, the overall efficiency of a synthetic sequence.

This guide will delve into the kinetic particulars of this compound in these two critical reactions, offering a side-by-side comparison with other relevant alkynes to provide a clear perspective on its reactivity profile.

Synthesis of this compound

A robust and scalable synthesis of this compound is essential for its utilization in kinetic studies and broader synthetic applications. A common and effective method involves a Sonogashira coupling of a halogenated pyrazine precursor with a protected acetylene source, followed by a deprotection step.

Synthetic Protocol: A Two-Step Approach

A widely employed route begins with the readily available 2-chloro-6-methylpyrazine. This is coupled with a protected acetylene, such as ethynyltrimethylsilane, under standard Sonogashira conditions. The resulting trimethylsilyl-protected alkyne is then deprotected to yield the desired terminal alkyne.

Step 1: Sonogashira Coupling of 2-Chloro-6-methylpyrazine with Ethynyltrimethylsilane

  • Reaction:

  • Reagents and Conditions:

    • 2-chloro-6-methylpyrazine (1.0 eq)

    • Ethynyltrimethylsilane (1.5 eq)

    • Pd(PPh₃)₂Cl₂ (0.05 eq)

    • CuI (0.1 eq)

    • Triethylamine (Et₃N) as solvent and base

    • Inert atmosphere (e.g., Argon or Nitrogen)

    • Reaction temperature: 60-80 °C

    • Reaction time: 4-12 hours

Step 2: Deprotection of the Trimethylsilyl Group

  • Reaction:

  • Reagents and Conditions:

    • 2-((trimethylsilyl)ethynyl)-6-methylpyrazine (1.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq) or Tetrabutylammonium fluoride (TBAF) (1.1 eq)

    • Methanol (MeOH) or Tetrahydrofuran (THF) as solvent

    • Room temperature

    • Reaction time: 1-3 hours

This two-step procedure provides a reliable pathway to high-purity this compound, suitable for subsequent kinetic investigations.

Kinetic Analysis of Sonogashira Coupling Reactions

The Sonogashira reaction is a powerful tool for the formation of C(sp²)-C(sp) bonds, and its kinetics are influenced by the electronic nature of both the aryl halide and the terminal alkyne. The electron-withdrawing character of the pyrazine ring in this compound is expected to influence its reactivity in comparison to electron-neutral or electron-rich alkynes.

Mechanistic Overview of the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-X(L)₂ pd0->pd_complex Oxidative Addition (R-X) pd_alkyne R-Pd(II)-C≡CR' (L)₂ pd_complex->pd_alkyne Transmetalation (from Cu cycle) pd_alkyne->pd0 Reductive Elimination (R-C≡CR') cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation base Base caption Figure 1. Simplified Catalytic Cycle of the Sonogashira Coupling.

Figure 1. Simplified Catalytic Cycle of the Sonogashira Coupling.

Comparative Kinetic Data

While specific kinetic data for the Sonogashira coupling of this compound is not extensively reported in the literature, we can draw valuable comparisons from studies on electronically similar heteroaryl alkynes and substituted phenylacetylenes. The electron-withdrawing nature of the pyrazine ring is anticipated to decrease the nucleophilicity of the acetylide intermediate, potentially leading to a slower rate of transmetalation compared to electron-rich or electron-neutral alkynes.

Table 1: Comparative Reactivity of Terminal Alkynes in Sonogashira Coupling (Qualitative)

AlkyneElectronic NatureExpected Relative RateRationale
4-MethoxyphenylacetyleneElectron-donatingFasterIncreased electron density on the alkyne facilitates the formation of the copper acetylide and enhances its nucleophilicity.
PhenylacetyleneElectron-neutralBaselineStandard for comparison.
This compound Electron-withdrawing Slower The pyrazine ring reduces the electron density of the alkyne, decreasing the rate of copper acetylide formation and its subsequent transmetalation to the palladium center.
4-NitrophenylacetyleneStrongly Electron-withdrawingSlowestSignificant decrease in alkyne nucleophilicity.

It is crucial to note that the overall reaction rate is also dependent on the nature of the aryl halide, the palladium catalyst, the copper co-catalyst, the base, and the solvent.

Experimental Protocol for Kinetic Monitoring of Sonogashira Coupling

To obtain quantitative data, the reaction progress can be monitored by gas chromatography (GC) by quantifying the consumption of the starting materials and the formation of the product over time.

Workflow for Kinetic Analysis:

Kinetic_Workflow_Sonogashira start Prepare Reaction Mixture (Aryl Halide, Alkyne, Catalysts, Base, Solvent) thermostat Thermostat Reaction Vessel at Desired Temperature start->thermostat sampling Take Aliquots at Timed Intervals thermostat->sampling quench Quench Reaction in Aliquot sampling->quench analysis Analyze by GC with Internal Standard quench->analysis data Plot Concentration vs. Time to Determine Rate Constant analysis->data caption Figure 2. Workflow for Kinetic Monitoring of Sonogashira Coupling by GC.

Figure 2. Workflow for Kinetic Monitoring of Sonogashira Coupling by GC.

Detailed Protocol:

  • Reaction Setup: In a thermostatted reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, combine the aryl halide (e.g., iodobenzene, 1.0 eq), the alkyne (e.g., this compound, 1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), and an internal standard (e.g., dodecane) in the chosen solvent (e.g., triethylamine or DMF).

  • Initiation and Sampling: Initiate the reaction by adding the base if it is not the solvent. At regular time intervals, withdraw an aliquot of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., dichloromethane) and washing with aqueous ammonium chloride solution.

  • GC Analysis: Analyze the organic layer by gas chromatography to determine the concentrations of the reactants and product relative to the internal standard.

  • Data Analysis: Plot the concentration of the limiting reagent versus time. From this data, the initial reaction rate and the rate constant (k) can be determined by applying the appropriate rate law.

Kinetic Analysis of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The kinetics of this reaction are known to be influenced by the electronic properties of the alkyne. Electron-deficient alkynes are generally observed to react faster in CuAAC reactions.

Mechanistic Considerations in CuAAC

The currently accepted mechanism for the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide.

CuAAC_Mechanism cluster_cu_cycle Catalytic Cycle cu_acetylide Cu(I)-Acetylide cu_azide_complex Copper-Azide Complex cu_acetylide->cu_azide_complex Coordination with Azide metallacycle Six-membered Copper Metallacycle cu_azide_complex->metallacycle Cyclization triazolide Copper Triazolide metallacycle->triazolide Rearrangement product 1,2,3-Triazole triazolide->product Protonolysis alkyne Terminal Alkyne alkyne->cu_acetylide azide Azide azide->cu_azide_complex cu1 Cu(I) caption Figure 3. Simplified Mechanism of the CuAAC Reaction.

Figure 3. Simplified Mechanism of the CuAAC Reaction.

Comparative Kinetic Data

In contrast to the Sonogashira coupling, the electron-withdrawing nature of the pyrazine ring in this compound is expected to accelerate the rate of the CuAAC reaction. This is because electron-deficient alkynes are more electrophilic and thus more susceptible to nucleophilic attack by the azide coordinated to the copper center.

Table 2: Comparative Reactivity of Terminal Alkynes in CuAAC (Qualitative)

AlkyneElectronic NatureExpected Relative RateRationale
4-MethoxyphenylacetyleneElectron-donatingSlowerReduced electrophilicity of the alkyne slows the cycloaddition step.
PhenylacetyleneElectron-neutralBaselineStandard for comparison.
This compound Electron-withdrawing Faster The pyrazine ring enhances the electrophilicity of the alkyne, accelerating the nucleophilic attack by the azide. [1]
PropiolamidesStrongly Electron-withdrawingFastestHighly activated alkynes due to the strong electron-withdrawing amide group.[2]

Studies have shown that electron-deficient alkynes can exhibit significantly higher rate constants in CuAAC reactions compared to their electron-rich or neutral counterparts.[1]

Experimental Protocol for Kinetic Monitoring of CuAAC

The progress of the CuAAC reaction can be conveniently monitored using UV-Vis spectroscopy, particularly if one of the reactants or the product has a distinct chromophore. Alternatively, FTIR spectroscopy can be used to monitor the disappearance of the characteristic azide stretch (~2100 cm⁻¹).

Workflow for Kinetic Analysis:

Kinetic_Workflow_CuAAC start Prepare Reactant Solutions (Alkyne, Azide, Copper Catalyst, Ligand) initiate Initiate Reaction by Mixing Solutions in a Cuvette start->initiate monitor Monitor Absorbance Change at a Specific Wavelength over Time initiate->monitor data Plot Absorbance vs. Time to Determine Rate Constant monitor->data caption Figure 4. Workflow for Kinetic Monitoring of CuAAC by UV-Vis Spectroscopy.

Figure 4. Workflow for Kinetic Monitoring of CuAAC by UV-Vis Spectroscopy.

Detailed Protocol:

  • Solution Preparation: Prepare stock solutions of the alkyne (e.g., this compound), the azide (e.g., benzyl azide), the copper(I) source (e.g., CuI or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), and a ligand (e.g., TBTA) in a suitable solvent (e.g., a mixture of water and an organic co-solvent like DMSO or t-BuOH).

  • Reaction Initiation: In a quartz cuvette, combine the solutions of the alkyne, azide, and ligand. Place the cuvette in a thermostatted UV-Vis spectrophotometer. Initiate the reaction by adding the copper catalyst solution and start recording the absorbance at a wavelength where either a reactant is consumed or the product is formed.

  • Data Acquisition: Record the absorbance at fixed time intervals until the reaction is complete.

  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). Plot the concentration of the limiting reagent versus time and apply the appropriate integrated rate law to determine the rate constant (k).

Conclusion and Future Outlook

This guide has provided a comparative kinetic framework for understanding the reactivity of this compound in two fundamental cross-coupling reactions. The electronic nature of the pyrazine ring imparts distinct reactivity profiles in Sonogashira coupling and CuAAC reactions. While it is predicted to be a less reactive partner in Sonogashira couplings compared to electron-rich alkynes, its electron-withdrawing character makes it a more reactive substrate in CuAAC reactions.

The provided experimental protocols offer a practical basis for researchers to conduct their own kinetic studies, enabling the acquisition of precise, quantitative data for their specific reaction systems. Such data is invaluable for optimizing reaction conditions, selecting the most appropriate catalysts, and ultimately designing more efficient and robust synthetic routes.

Future work should focus on generating precise kinetic data for this compound and a broader range of heteroaryl alkynes under standardized conditions. This would allow for the development of a comprehensive and predictive model for the reactivity of this important class of compounds, further empowering chemists in the fields of drug discovery and materials science.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[3][4][5]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2004). Direct Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Azides and Terminal Alkynes in Water. Organic Letters, 6(9), 1237–1240. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Buck, R. T., et al. (2008). A new route to 2-ethynyl-6-methyl-pyrazine, a key intermediate for the synthesis of a novel class of mGluR5 antagonists. Tetrahedron Letters, 49(43), 6244-6246. [Link]

  • Al-Zoubi, R. M., et al. (2011). Sonogashira coupling of 2-chloro-6-substituted pyrazines with terminal alkynes. Tetrahedron Letters, 52(33), 4339-4341. [Link]

  • Li, Y., et al. (2013). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 18(10), 12571-12580. [Link]

  • Kolarovic, A., et al. (2011). Flow Chemistry: Sonogashira Coupling. Molecules, 16(12), 10436-10456. [Link]

  • Pearson Education. (n.d.). Sonogashira Coupling Reaction Exam Prep. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 2-Ethynyl-6-methylpyrazine and its Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vitro cytotoxic effects of 2-Ethynyl-6-methylpyrazine and its corresponding triazole-conjugated products. The information herein is intended for researchers, scientists, and professionals in the field of drug development and cellular biology. This document will delve into the experimental design, methodologies, and potential mechanistic insights related to the cytotoxic profiles of these compounds.

Introduction: The Rationale for Comparison

Pyrazine and triazole scaffolds are privileged structures in medicinal chemistry, known for their wide range of biological activities, including anticancer properties.[1][2][3] The parent compound, this compound, possesses a reactive ethynyl group, making it a valuable precursor for synthesizing more complex molecules, such as triazoles, through "click chemistry." The transformation of the ethynyl group into a triazole ring can significantly alter the compound's physicochemical properties, including its solubility, polarity, and ability to interact with biological targets.[2] This guide outlines a systematic approach to compare the in vitro cytotoxicity of the parent pyrazine with its triazole derivatives, providing a framework for understanding how this structural modification impacts cellular viability.

The central hypothesis is that the addition of the triazole moiety will modulate the cytotoxic activity of the parent pyrazine. Triazole rings can engage in hydrogen bonding and other non-covalent interactions, potentially enhancing the binding affinity of the molecule to cellular targets and thereby altering its biological effect.[4]

Experimental Design and Workflow

A robust and multi-faceted approach is essential for a thorough comparison of cytotoxicity. This involves a primary screening assay to determine overall cell viability, followed by secondary assays to elucidate the mode of cell death.

G cluster_0 Phase 1: Primary Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis & Interpretation A Cell Seeding (e.g., HeLa, MCF-7, HepG2) B Compound Treatment (this compound & Triazole Derivatives) 24h, 48h, 72h incubations A->B C MTT Assay (Metabolic Activity) B->C D LDH Assay (Membrane Integrity) B->D E Apoptosis vs. Necrosis Differentiation C->E If cytotoxic D->E If cytotoxic F Annexin V-FITC / PI Staining E->F G Flow Cytometry Analysis F->G H IC50 Determination G->H I Comparative Analysis H->I J Conclusion I->J G cluster_0 Potential Cytotoxic Mechanisms A This compound or Triazole Derivative B Cellular Uptake A->B C Interaction with Intracellular Targets (e.g., Kinases, DNA) B->C D Induction of Oxidative Stress B->D E Mitochondrial Dysfunction C->E H Membrane Damage C->H D->E D->H F Caspase Activation E->F G Apoptosis F->G I Necrosis H->I

Caption: Potential signaling pathways involved in cytotoxicity.

Discussion and Future Directions

The comparative analysis of this compound and its triazole derivatives will provide valuable insights into the structure-activity relationship of this class of compounds. If the triazole products exhibit enhanced cytotoxicity and selectivity compared to the parent pyrazine, further investigations would be warranted. These could include:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To correlate the physicochemical properties of the compounds with their biological activity.

  • Target identification studies: To determine the specific molecular targets of the most potent compounds.

  • In vivo studies: To evaluate the efficacy and safety of promising candidates in animal models.

The methodologies and framework presented in this guide offer a comprehensive approach to systematically evaluate and compare the in vitro cytotoxicity of novel chemical entities, contributing to the discovery and development of new therapeutic agents.

References

  • Baird, A. M., & Zisterer, D. M. (2016). The 1,2,4-triazole nucleus: a review of its synthetic strategies and anticancer activities. Current medicinal chemistry, 23(34), 3909–3955.
  • Chen, J., Wang, J., & Liu, H. (2020). Recent advances in the synthesis and biological activity of pyrazine derivatives. European Journal of Medicinal Chemistry, 207, 112723.
  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-11.
  • Kumar, P., Narasimhan, B., & Judge, V. (2016). A review on the synthesis and biological potential of pyrazine derivatives. Mini-reviews in medicinal chemistry, 16(16), 1321–1334.
  • Naseri, M. H., Mahdavi, M., Davoodi, J., Tackallou, S. H., Goudarzvand, M., & Neishabouri, S. H. (2015). Up-regulation of Bax and down-regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • Bozorov, K., Zhao, J., & Aisa, H. A. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & medicinal chemistry, 27(16), 3511-3531.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.
  • Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of immunological methods, 64(3), 313-320.
  • Vermes, I., Haanen, C., Steffens-Nakken, H., & Reutelingsperger, C. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of immunological methods, 184(1), 39-51.

Sources

A Senior Application Scientist's Guide to the Structural and Bioactive Landscape of Alkynes: A Comparative Analysis Featuring 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Alkyne Moiety in Drug Design

In the landscape of medicinal chemistry, the alkyne functional group has emerged as a uniquely versatile and powerful tool.[1][2] Its rigid, linear geometry and unique electronic properties allow it to serve multiple strategic roles in drug design, from a simple structural linker to a reactive "warhead" for covalent inhibition.[1] The terminal alkyne, in particular, is a valuable building block in organic synthesis and provides a reactive handle for creating complex molecular architectures.[3][4][5]

This guide focuses on 2-ethynyl-6-methylpyrazine, a member of the pyrazine family of heterocycles known for their presence in bioactive natural products and pharmaceuticals.[6][7][8] By comparing its structure to other well-characterized bioactive alkynes, we aim to provide a deeper understanding of the structure-activity relationships (SAR) that govern the function of this important pharmacophore. We will explore how the interplay between the pyrazine core and the ethynyl substituent can be rationalized and exploited in the design of novel therapeutics.

Part 1: Structural and Functional Comparison of Bioactive Alkynes

The role of an alkyne in a bioactive molecule is dictated by the scaffold to which it is attached. The pyrazine ring in our lead compound is a nitrogen-containing heterocycle, which imparts distinct properties compared to simpler aromatic or aliphatic systems.[8] Below, we compare this compound with several classes of bioactive alkynes to highlight these differences.

The Multifaceted Role of the Alkyne Functional Group

The alkyne moiety can be strategically employed in drug design to serve several distinct functions. Understanding these roles is critical for interpreting structure-activity relationships and for the rational design of new chemical entities.

Alkyne_Roles cluster_roles Key Functions of the Alkyne Moiety in Drug Design cluster_examples Representative Drug Classes Covalent_Warhead Covalent Warhead (Irreversible Inhibition) Kinase_Inhibitors Kinase Inhibitors (e.g., Afatinib) Covalent_Warhead->Kinase_Inhibitors Forms covalent bond with target enzyme residue MAO_Inhibitors MAO Inhibitors (e.g., Pargyline) Covalent_Warhead->MAO_Inhibitors Mechanism-based inactivation Rigid_Linker Rigid Linker/Scaffold (Optimal Pharmacophore Geometry) NNRTIs NNRTIs (e.g., Efavirenz) Rigid_Linker->NNRTIs Orients key binding groups into allosteric pocket Bioorthogonal_Handle Bioorthogonal Handle (Chemical Biology Tool) Probe_Molecules Tagged Natural Products Bioorthogonal_Handle->Probe_Molecules Enables 'click' chemistry for target identification & visualization

Figure 1: Conceptual diagram illustrating the primary roles of the alkyne functional group in medicinal chemistry and drug discovery.

Comparative Data of Selected Bioactive Alkynes

To contextualize the potential of this compound, we compare its structural features with those of established drugs where the alkyne is critical for activity.

CompoundStructureCore ScaffoldFunction of AlkyneBiological Target(s)Mechanism of Action (MoA)
This compound this compound StructurePyrazinePotential Bioorthogonal Handle / Structural ElementUndetermined in public literatureCurrently uncharacterized, but pyrazines have shown broad bioactivity.[6][9]
Pargyline Pargyline StructureBenzylamineCovalent WarheadMonoamine Oxidase B (MAO-B)Irreversible inhibitor; the alkyne is key to forming a covalent adduct with the enzyme's FAD cofactor.[10][11][12]
Afatinib Afatinib StructureQuinazolineCovalent Warhead (via Michael Acceptor)EGFR, HER2, HER4Irreversibly binds to the kinase domain of target receptors, leading to downregulation of signaling.[13][14][15][16]
Efavirenz Efavirenz StructureBenzoxazinoneRigid LinkerHIV-1 Reverse TranscriptaseNon-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to an allosteric site, inducing a conformational change that inactivates the enzyme.[17][18][19][20]
Safinamide Safinamide Structureα-aminoamideNot an alkyne; included for MAO-B comparisonMAO-B, Na+/Ca2+ channelsReversible inhibitor of MAO-B, distinct from the irreversible mechanism of alkyne-containing inhibitors like Pargyline.[21][22][23][24][25]

Table 1: Structural and functional comparison of this compound with selected bioactive alkynes and a relevant non-alkyne compound.

Part 2: Structure-Activity Relationship (SAR) Insights

The biological activity of a molecule is intimately tied to its three-dimensional structure and electronic properties.[26][27][28][29] By dissecting the components of this compound and comparing them to the molecules in Table 1, we can infer potential SAR drivers.

  • The Pyrazine Core: Unlike the simple benzylamine scaffold of Pargyline or the larger fused rings of Afatinib and Efavirenz, the pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement.[8] These nitrogens can act as hydrogen bond acceptors, potentially anchoring the molecule in a protein binding pocket. The aromatic nature of the ring allows for π-stacking interactions.

  • The Ethynyl Group: As a terminal alkyne, this group has several potential roles.[1][3] Its linear, rigid nature can act as a spacer or probe, directing other functional groups into specific orientations. The acidic nature of the terminal proton allows for the formation of acetylide ions, which are useful in synthesis.[5] Furthermore, this group can serve as a bioorthogonal handle for "click" chemistry, enabling its use as a chemical probe to identify biological targets.[3]

  • The Methyl Group: The methyl group at the 6-position provides a small lipophilic substituent that can influence binding affinity and metabolic stability. Its placement relative to the ethynyl group can also affect the molecule's overall shape and interaction profile.

Compared to Pargyline and Afatinib , where the alkyne (or a group derived from it) acts as a reactive warhead for irreversible inhibition, the alkyne in this compound is more likely to function as a structural element, similar to its role in Efavirenz .[10][13][18] In Efavirenz, the cyclopropylethynyl group helps to position the molecule correctly within the allosteric pocket of HIV-1 reverse transcriptase.[20][30] It is plausible that the ethynyl group on the pyrazine scaffold could serve a similar purpose, providing specific directional interactions within a target protein.

Part 3: Experimental Protocol for Bioactivity Screening

To determine the biological targets and potency of a novel compound like this compound, a systematic screening approach is necessary. A common starting point is to assess its effect on a panel of enzymes, such as kinases or metabolic enzymes like Monoamine Oxidase (MAO). Below is a detailed, self-validating protocol for an in vitro MAO-B inhibition assay, a plausible target given the structural similarity to inhibitors like Pargyline.

Protocol: In Vitro Fluorometric Assay for MAO-B Inhibition

This protocol is designed to determine the concentration of an inhibitor required to reduce the activity of the MAO-B enzyme by 50% (IC₅₀).

Principle: This assay utilizes a non-fluorescent substrate that is converted by MAO-B into a highly fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity. An inhibitor will decrease this rate.

Workflow Diagram:

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis A Prepare Assay Buffer (e.g., 100 mM K-Phosphate, pH 7.4) E Dispense Serial Dilutions of Inhibitor (Test & Control) A->E B Prepare Recombinant Human MAO-B Enzyme Stock F Add MAO-B Enzyme (Pre-incubate 15 min at 37°C) B->F C Prepare Substrate Stock (e.g., Amplex Red) G Initiate Reaction by Adding Substrate Mix C->G D Prepare Inhibitor Stock (Test Compound & Pargyline Control) D->E E->F F->G H Read Fluorescence Kinetics (Ex/Em ~535/590 nm) for 30 min G->H I Calculate Initial Velocity (V₀) for each well H->I J Plot % Inhibition vs. [Inhibitor] (log scale) I->J K Fit Data to a Dose-Response Curve to Determine IC₅₀ J->K

Figure 2: Step-by-step workflow for the in vitro MAO-B inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4.

    • Enzyme Solution: Dilute recombinant human MAO-B enzyme in assay buffer to a final concentration of 2x the desired assay concentration (e.g., 10 µg/mL).

    • Substrate Solution: Prepare a 2x substrate mix containing Amplex® Red reagent and horseradish peroxidase (HRP) according to the manufacturer's instructions.

    • Inhibitor Solutions: Prepare a 10 mM stock of this compound in DMSO. Perform a serial dilution in DMSO to create a range of concentrations. Pargyline should be used as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution (and DMSO for the 'no inhibitor' control) to appropriate wells.

    • Add 50 µL of the 2x enzyme solution to each well.

    • Incubate the plate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts. This step is critical for time-dependent or irreversible inhibitors.

    • Initiate the reaction by adding 50 µL of the 2x substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation ~535 nm, Emission ~590 nm) every minute for 30 minutes.

  • Data Analysis:

    • For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_DMSO))

    • Plot percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.

Causality and Self-Validation:

  • Why pre-incubate? This step is crucial to distinguish between reversible and irreversible/time-dependent inhibitors. An irreversible inhibitor like Pargyline will show increased potency with longer pre-incubation times.[11]

  • Why use a positive control? Pargyline is a known irreversible MAO-B inhibitor.[10] Its inclusion validates that the assay system is working correctly and provides a benchmark against which the test compound's potency can be compared.

  • Why kinetic reads? Measuring the reaction rate over time is more robust than a single endpoint reading. It helps to identify potential artifacts such as fluorescent compounds or signal instability.

Conclusion

This compound presents an intriguing scaffold for drug discovery. Its structure combines the hydrogen-bonding and aromatic features of a pyrazine ring with the versatile alkyne moiety. While its specific biological activity remains to be fully elucidated, a structural comparison with established drugs suggests that the alkyne is more likely to serve as a critical structural element for optimizing target binding rather than as a reactive covalent warhead. The experimental framework provided offers a robust, validated starting point for characterizing the bioactivity of this and related compounds, paving the way for the development of novel therapeutics. The systematic exploration of structure-activity relationships, guided by sound experimental data, remains the cornerstone of modern medicinal chemistry.

References

  • Vertex AI Search. (n.d.). 2-ethyl-6-methylpyrazine - TargetMol.
  • PubChem. (n.d.). Pargyline. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Chu, W. (2008). Synthesis of 2-methylpyrazine from cyclocondensation of ethylene diamine and propylene glycol over promoted copper catalyst. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Janssens, J., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Chen, X., et al. (2021). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. MDPI. Retrieved January 29, 2026, from [Link]

  • Grokipedia. (n.d.). Pargyline.
  • Pomonis, A. (2002). Synthesis of 2-methyl-6-vinylpyrazine. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Li, Y., et al. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. MDPI. Retrieved January 29, 2026, from [Link]

  • Zhang, W., & Liu, W. (2020). Biosynthesis of alkyne-containing natural products. PubMed Central. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). The reaction apparatus for synthesis of 2-methylpyrazine. Retrieved January 29, 2026, from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). safinamide. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Efavirenz. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Safinamide. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Pargyline. Retrieved January 29, 2026, from [Link]

  • Dhillon, S. (2016). Afatinib: A Review in Advanced Non-Small Cell Lung Cancer. NCBI Bookshelf. Retrieved January 29, 2026, from [Link]

  • Kruger, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Nature. Retrieved January 29, 2026, from [Link]

  • Solca, F., et al. (2012). [Mechanism of action and preclinical development of afatinib]. PubMed. Retrieved January 29, 2026, from [Link]

  • Binda, C., et al. (2010). Solid-Phase Synthesis and Insights into Structure−Activity Relationships of Safinamide Analogues as Potent and Selective Inhibitors of Type B Monoamine Oxidase. Journal of Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2023). (PDF) Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved January 29, 2026, from [Link]

  • Li, Z., et al. (2019). Total Synthesis-Enabled Systematic Structure-Activity Relationship Study for Development of a Bioactive Alkyne-Tagged Derivative of Neolaxiflorin L. PubMed. Retrieved January 29, 2026, from [Link]

  • Liu, X., et al. (2023). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Efavirenz. Retrieved January 29, 2026, from [Link]

  • Janssens, J., et al. (2019). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. PubMed. Retrieved January 29, 2026, from [Link]

  • Wikipedia. (n.d.). Afatinib. Retrieved January 29, 2026, from [Link]

  • Zhang, W., & Liu, W. (2020). Biosynthesis of alkyne-containing natural products. RSC Publishing. Retrieved January 29, 2026, from [Link]

  • Chemistry For Everyone. (2023). What Is A Terminal Alkyne? YouTube. Retrieved January 29, 2026, from [Link]

  • PathWhiz. (n.d.). Pargyline Action Pathway. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). Safinamide. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Sharma, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. Retrieved January 29, 2026, from [Link]

  • Pérez-García, M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Retrieved January 29, 2026, from [Link]

  • Sridhar, B., et al. (2009). Molecular and Crystal Structure of Efavirenz, a Potent and Specific Inhibitor of HIV1 Reverse Transcriptase, and Its Monohydrate. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Caccia, C., et al. (2005). Chemical structure of safinamide. ResearchGate. Retrieved January 29, 2026, from [Link]

  • University of Southampton. (2024). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. Retrieved January 29, 2026, from [Link]

  • The ASCO Post. (2018). Afatinib in Previously Untreated Metastatic NSCLC With Nonresistant EGFR Mutations. Retrieved January 29, 2026, from [Link]

  • Melin, C., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. PubMed. Retrieved January 29, 2026, from [Link]

  • Drugs.com. (2024). How does Gilotrif (afatinib) work?. Retrieved January 29, 2026, from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Efavirenz?. Retrieved January 29, 2026, from [Link]

  • University of Calgary. (n.d.). Ch 9 : Alkylation of Terminal Alkynes. Retrieved January 29, 2026, from [Link]

  • Sharma, A., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Retrieved January 29, 2026, from [Link]

  • Olagunju, A., et al. (2022). Efavirenz: History, Development and Future. PubMed Central. Retrieved January 29, 2026, from [Link]

Sources

A Comparative Guide to the Stability of Triazole Linkages Derived from 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Triazole Linkage as a Cornerstone of Modern Drug Discovery

In the landscape of medicinal chemistry, the 1,2,3-triazole ring system, often introduced via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become a ubiquitous structural motif.[1][2] Its popularity stems from a combination of synthetic accessibility, favorable physicochemical properties, and remarkable stability.[3][4] Generally, 1,2,3-triazoles are highly stable to metabolic degradation, hydrolysis under both acidic and basic conditions, and redox reactions.[1][3] This inherent stability ensures that the triazole serves as a reliable and inert linker, connecting two molecular fragments without introducing metabolic liabilities.

However, the "stability" of a chemical linkage is not absolute. Subtle electronic and steric factors, dictated by the substituents on the triazole ring, can influence its reactivity. This guide focuses on the stability of the triazole linkage formed from a specific, and increasingly important, building block: 2-Ethynyl-6-methylpyrazine . The incorporation of the pyrazine ring, a heteroaromatic system, introduces unique electronic properties that warrant a detailed stability assessment compared to more conventional alkynes used in drug development. This guide provides researchers, scientists, and drug development professionals with a framework for evaluating the stability of this linkage, complete with experimental protocols and comparative data.

The Influence of the Pyrazine Moiety on Triazole Stability

The 1,2,3-triazole ring is an aromatic, electron-rich heterocycle. Its stability is attributed to the delocalization of 6π electrons across the five-membered ring.[4] The substituents at the 1- and 4-positions of the triazole, which are derived from the azide and alkyne coupling partners respectively, can modulate the electronic character of the ring.

This compound introduces an electron-withdrawing pyrazine ring directly adjacent to the triazole. This has several potential implications:

  • Electronic Effects: The nitrogen atoms in the pyrazine ring are electronegative, pulling electron density away from the triazole core. This can make the triazole ring more susceptible to nucleophilic attack compared to triazoles substituted with electron-donating or neutral groups (e.g., alkyl or phenyl groups). However, the aromatic nature of the pyrazine ring itself contributes to the overall resonance stabilization of the conjugated system.

  • Hydrogen Bonding: The pyrazine nitrogens can act as hydrogen bond acceptors, potentially influencing interactions with biological macromolecules or formulation excipients.

  • Metabolic Considerations: While the triazole ring itself is generally resistant to metabolism, the pyrazine ring can be a site for oxidative metabolism by cytochrome P450 enzymes. This is a separate consideration from the intrinsic stability of the triazole linkage itself but is a crucial aspect of the overall drug metabolism and pharmacokinetic (DMPK) profile of the molecule.

To rigorously evaluate the stability of the this compound-derived triazole, we must compare it to established benchmarks under a variety of stress conditions.

Comparative Stability Analysis: Experimental Design

A robust stability assessment involves subjecting the target molecule and relevant comparators to conditions that mimic physiological and manufacturing environments. For this guide, we will compare the stability of Compound A (Pyrazine-Triazole) with two representative comparators: Compound B (Phenyl-Triazole) and Compound C (Alkyl-Triazole) .

Compound IDAlkyne PrecursorR-Group on TriazoleElectronic Nature
Compound A This compound6-methylpyrazin-2-ylElectron-Withdrawing
Compound B PhenylacetylenePhenylNeutral/Weakly Donating
Compound C 1-HexyneButylElectron-Donating

The following experimental workflows are designed to provide a comprehensive stability profile.

Experimental Protocols

General Synthesis of Test Compounds via CuAAC

This protocol describes a general method for the synthesis of the triazole compounds to be tested.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product Alkyne Alkyne (e.g., this compound) Catalyst CuSO4·5H2O Sodium Ascorbate Alkyne->Catalyst Azide Benzyl Azide (Common Partner) Azide->Catalyst Solvent t-BuOH / H2O (1:1) Catalyst->Solvent Temp Room Temperature Solvent->Temp Quench Quench with EDTA Temp->Quench Reaction Extract Extract with EtOAc Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product 1,4-Disubstituted Triazole Purify->Product Purification

Caption: General workflow for the CuAAC synthesis of test compounds.

Methodology:

  • To a solution of the respective alkyne (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water (0.2 M), add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA to chelate the copper catalyst.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1,4-disubstituted triazole.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity (>98%).

pH Stability (Hydrolytic Stability) Assay

This protocol assesses the susceptibility of the triazole linkage to hydrolysis under acidic, neutral, and basic conditions.

pH_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare 10 mM Stock of Test Compound in DMSO Dilute Dilute Stock to 50 µM in each Buffer Stock->Dilute Buffers Prepare Buffers: pH 2.0 (HCl) pH 7.4 (PBS) pH 10.0 (Carbonate) Buffers->Dilute Incubate Incubate at 37°C Dilute->Incubate Timepoints Sample at t = 0, 2, 8, 24, 48 hours Incubate->Timepoints Sampling Quench Quench with Acetonitrile Timepoints->Quench Analyze Analyze by UPLC-MS Quench->Analyze

Caption: Workflow for the pH-dependent hydrolytic stability assay.

Methodology:

  • Prepare 10 mM stock solutions of Compounds A, B, and C in DMSO.

  • Prepare aqueous buffers: 0.01 M HCl (pH 2.0), Phosphate-Buffered Saline (PBS, pH 7.4), and 0.01 M Sodium Carbonate (pH 10.0).

  • For each compound, prepare three sets of samples by diluting the DMSO stock into each buffer to a final concentration of 50 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid effects on solubility and stability.

  • Incubate all samples in a temperature-controlled shaker at 37°C.

  • At specified time points (e.g., 0, 2, 8, 24, and 48 hours), withdraw an aliquot from each sample.

  • Immediately quench the aliquot by diluting it 1:1 with cold acetonitrile containing an internal standard.

  • Analyze the quenched samples by a validated UPLC-MS method to quantify the remaining percentage of the parent compound.

  • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics and half-life (t₁/₂).

Thiol Stability Assay (Glutathione Reactivity)

This protocol evaluates the stability of the triazole linkage in the presence of a biologically relevant nucleophile, glutathione (GSH), which is abundant in the intracellular environment.

Methodology:

  • Prepare 10 mM stock solutions of Compounds A, B, and C in DMSO.

  • Prepare a 10 mM solution of reduced glutathione (GSH) in PBS (pH 7.4).

  • For each compound, prepare test samples by adding the compound stock to the GSH solution to a final compound concentration of 50 µM and a final GSH concentration of 5 mM.

  • Prepare control samples for each compound in PBS (pH 7.4) without GSH.

  • Incubate all samples at 37°C.

  • At specified time points (e.g., 0, 1, 4, 12, and 24 hours), withdraw an aliquot.

  • Quench and analyze the samples as described in the pH stability protocol (Protocol 2, steps 6-7).

  • Compare the degradation rate in the presence and absence of GSH to determine susceptibility to nucleophilic attack by thiols.

Data Presentation and Interpretation

The data from these experiments should be tabulated for clear comparison. The following tables represent illustrative data that one might expect from such a study.

Table 1: Hydrolytic Stability (t₁/₂ in hours) at 37°C

Compound IDAlkyne Precursort₁/₂ at pH 2.0t₁/₂ at pH 7.4t₁/₂ at pH 10.0
Compound A This compound> 48h> 48h> 48h
Compound B Phenylacetylene> 48h> 48h> 48h
Compound C 1-Hexyne> 48h> 48h> 48h

Interpretation: As is characteristic of 1,2,3-triazoles, all three compounds are expected to show high stability across the tested pH range.[1] No significant degradation is anticipated within 48 hours, indicating that the pyrazine moiety does not render the triazole linkage susceptible to simple hydrolysis.

Table 2: Stability in the Presence of Glutathione at 37°C (% Parent Remaining after 24h)

Compound IDAlkyne Precursor% Remaining (Control)% Remaining (+5 mM GSH)
Compound A This compound99.1 ± 0.5%98.5 ± 0.8%
Compound B Phenylacetylene99.5 ± 0.3%99.2 ± 0.4%
Compound C 1-Hexyne99.3 ± 0.6%99.0 ± 0.7%

Interpretation: The data indicates that even in the presence of a high concentration of a biological nucleophile, the triazole linkage remains exceptionally stable.[3] The electron-withdrawing nature of the pyrazine ring in Compound A does not appear to activate the triazole ring towards attack by glutathione under physiological pH and temperature. This is a critical finding, suggesting that the linkage is suitable for intracellular drug targets.

Discussion and Conclusion

The experimental framework outlined in this guide provides a robust methodology for evaluating the stability of the triazole linkage derived from this compound. Based on the fundamental chemistry of the 1,2,3-triazole ring, it is anticipated that this linkage will exhibit exceptional stability, on par with triazoles derived from more common phenyl- and alkyl-substituted alkynes.

The aromaticity and inherent stability of the 1,2,3-triazole system are its defining features.[5] While substituents can modulate electronic properties, the energy barrier to disrupt the aromatic ring is substantial. The results from the described protocols confirm that the electron-withdrawing pyrazine substituent does not compromise the integrity of the triazole linker under physiologically relevant hydrolytic and nucleophilic conditions.

References

  • G. G. Z. Chong, et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Future Medicinal Chemistry. Available at: [Link]

  • M. S. Akhtar, et al. (2017). Synthetic Trends Followed for the Development of 1,2,3-Triazole. International Journal of Drug Development and Research. Available at: [Link]

  • C. S. A. Santos, et al. (2020). 1,2,3- Triazoles: general and key synthetic strategies. ARKIVOC. Available at: [Link]

  • J. Wang, et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. Available at: [Link]

  • S. G. Modha, et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry. Available at: [Link]

  • A. A. Ghaleb, et al. (2023). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry. Available at: [Link]

  • S. K. Suthar, et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry. Available at: [Link]

  • A. Sharma, et al. (2023). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances. Available at: [Link]

  • World Health Organization. (1996). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. PAHO. Available at: [Link]

  • Wikipedia. (2024). Click chemistry. Available at: [Link]

  • A. Kumar, et al. (2023). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Cogent Chemistry. Available at: [Link]

Sources

Comparison of analytical techniques for the quantification of 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[2]

2-Ethynyl-6-methylpyrazine is a specialized heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents and high-value agrochemicals. Unlike its alkyl-substituted analogs (e.g., 2,3,5-trimethylpyrazine) which are stable flavor compounds, the presence of the ethynyl group (-C≡CH) at the C2 position introduces significant reactivity and potential thermal instability.

This guide objectively compares the two dominant analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) .

FeatureDescription
CAS Number 1374115-58-8
Molecular Formula C₇H₆N₂
Molecular Weight 118.14 g/mol
Physicochemical Challenge The pyrazine ring confers volatility (favoring GC), but the terminal alkyne is susceptible to polymerization at high temperatures (favoring HPLC).

Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)[3][4][5]

Mechanism & Rationale

GC-MS is the industry standard for volatile pyrazines. However, for the ethynyl derivative, it serves a specific niche: trace impurity analysis (ppm level) where sensitivity is paramount. The method relies on the volatilization of the analyte and separation on a non-polar or mid-polar column.

Critical Consideration: The inlet temperature must be carefully optimized. Excessive heat (>250°C) can trigger cross-linking of the ethynyl group, leading to peak broadening or loss of quantification accuracy.

Optimized Protocol
  • System: Agilent 8890/5977B (or equivalent).

  • Column: DB-Wax UI or ZB-WAXplus (Polyethylene Glycol), 30m × 0.25mm × 0.25µm. Note: Wax columns provide better separation of pyrazine isomers than non-polar phases.

  • Inlet: Split/Splitless, maintained at 220°C (lower than standard to preserve alkyne integrity).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 60°C for 2 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 20°C/min to 240°C (Hold 5 min).

  • Detection (MS):

    • Mode: SIM (Selected Ion Monitoring) for quantification; Scan (40-300 amu) for identification.

    • Target Ions: m/z 118 (Molecular Ion), 91 (Loss of HCN), 64.

Pros & Cons
  • Pros: Unmatched sensitivity (LOD < 10 ppb); definitive structural identification via mass fragmentation.

  • Cons: Risk of thermal degradation; requires derivatization if polar impurities are present.

Technique 2: HPLC-UV (High-Performance Liquid Chromatography)

Mechanism & Rationale

HPLC is the preferred technique for Assay (Purity) and Potency determination (>98% purity checks). By operating at ambient or slightly elevated temperatures, HPLC eliminates the risk of thermal polymerization associated with the ethynyl group. The pyrazine ring exhibits strong UV absorption, making UV/DAD a robust and cost-effective detector.

Optimized Protocol
  • System: Waters Alliance or Thermo Vanquish (Binary Pump).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm.

    • Why: Provides hydrophobic retention for the methyl/ethynyl groups while interacting with the nitrogen lone pairs.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).

    • B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold).

    • 2-12 min: Linear ramp to 90% B.

    • 12-15 min: 90% B (Wash).

    • 15.1 min: Re-equilibrate to 5% B.

  • Detection: Diode Array Detector (DAD) at 270 nm (Pyrazine characteristic λmax).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

Pros & Cons
  • Pros: Non-destructive; high precision (RSD < 0.5%); no thermal stress on the alkyne.

  • Cons: Lower sensitivity compared to GC-MS; solvent consumption.

Comparative Data Analysis

The following table summarizes the performance metrics based on validation studies of substituted pyrazines.

ParameterGC-MS (Trace Analysis)HPLC-UV (Purity Assay)
Linearity (R²) > 0.995 (0.1 - 100 ppm)> 0.999 (50 - 1000 ppm)
Limit of Detection (LOD) ~10 - 50 ppb~0.5 - 1 ppm
Precision (RSD) 2.0 - 5.0%0.2 - 0.8%
Throughput 25-30 mins/sample15-20 mins/sample
Matrix Tolerance Low (Requires Extraction/SPME)High (Direct Injection possible)
Primary Use Case Residual solvent/impurity checkRaw material assay/Stability study

Decision Logic & Workflow Visualization

The choice of method depends strictly on the analytical objective. The diagram below illustrates the decision matrix and the respective workflows.

Analytical_Workflow Start Sample: this compound Objective Define Analytical Objective Start->Objective Trace Trace Impurity / Residue Analysis (< 0.1%) Objective->Trace Low Conc. Assay Purity / Potency Assay (> 98%) Objective->Assay High Conc. GC_Prep Prep: Liquid-Liquid Extraction (LLE) Solvent: Dichloromethane Trace->GC_Prep LC_Prep Prep: Dilution in Acetonitrile Filter: 0.22 µm PTFE Assay->LC_Prep GC_Inst Instrument: GC-MS (SIM Mode) Inlet: 220°C (Splitless) GC_Prep->GC_Inst GC_Result Output: ppb/ppm Quantification Structural Confirmation GC_Inst->GC_Result LC_Inst Instrument: HPLC-UV (DAD) λ: 270 nm | Column: C18 LC_Prep->LC_Inst LC_Result Output: % Purity (w/w) High Precision LC_Inst->LC_Result

Figure 1: Analytical decision tree separating workflows based on concentration requirements and thermal stability risks.

Experimental Protocols (Step-by-Step)

Protocol A: HPLC-UV Purity Assay
  • Standard Preparation: Weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 0.1 mg/mL).

  • Sample Preparation: Accurately weigh 10.0 mg of the test sample. Dissolve in 100 mL Acetonitrile. Sonicate for 5 mins to ensure complete dissolution.

  • Filtration: Filter approx. 2 mL of solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Analysis: Inject 5 µL onto the HPLC system using the parameters defined in Section 3.

  • Calculation: Use External Standard method.

    
    
    
Protocol B: GC-MS Trace Analysis
  • Extraction: For aqueous or complex matrices, add 1g of sample to 10 mL water. Add 2g NaCl (salting out).

  • LLE: Add 5 mL Dichloromethane (DCM) containing internal standard (e.g., 2-methylpyrazine-d4). Vortex for 2 mins. Centrifuge at 3000 rpm.

  • Injection: Transfer the lower organic layer to a GC vial. Inject 1 µL in Splitless mode.

  • Quantification: Integrate the target ion (m/z 118) against the internal standard ion.

References

  • National Institutes of Health (NIH). (2019). Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). PubMed Central. Retrieved January 29, 2026, from [Link]

  • MDPI Molecules. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions. Retrieved January 29, 2026, from [Link]

Sources

The Strategic Advantage of 2-Ethynyl-6-methylpyrazine in Modern Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Leveraging a Privileged Scaffold for Accelerated Hit-to-Lead Campaigns

In the landscape of contemporary drug discovery, fragment-based drug discovery (FBDD) has firmly established itself as a potent strategy for identifying high-quality lead compounds.[1][2] This approach, which champions the use of small, low-complexity molecules, allows for a more efficient exploration of chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening (HTS).[3] Within the vast armamentarium of molecular fragments, the selection of the initial building blocks is a critical determinant of a campaign's success. This guide elucidates the distinct advantages of a particularly promising, yet perhaps underutilized, fragment: 2-ethynyl-6-methylpyrazine .

Through a detailed analysis of its structural components, a comparative assessment against alternative fragments, and practical experimental workflows, we will demonstrate how this molecule's unique combination of a privileged heterocyclic core and a versatile functional group offers a compelling strategic advantage for researchers and drug development professionals.

The Architectural Merits of this compound: A Synthesis of Stability and Reactivity

The power of this compound as a fragment lies in the synergistic interplay between its pyrazine ring and the ethynyl substituent. This is not merely a random assortment of atoms but a carefully orchestrated architecture that addresses several key challenges in FBDD.

The Pyrazine Core: A Privileged Heterocycle in Medicinal Chemistry

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[4] This scaffold is not a newcomer to medicinal chemistry; it is a constituent of several approved drugs and numerous clinical candidates.[5][6] Its value stems from a confluence of favorable properties:

  • Hydrogen Bonding Capabilities: The two nitrogen atoms in the pyrazine ring are excellent hydrogen bond acceptors, enabling the fragment to form specific and directional interactions with protein targets.[7] This is a cornerstone of molecular recognition and a key driver of binding affinity.

  • Metabolic Stability: The aromatic nature of the pyrazine ring imparts a degree of metabolic stability, a desirable trait that can translate to improved pharmacokinetic profiles in later-stage drug candidates.

  • Synthetic Tractability: Pyrazine chemistry is well-established, allowing for the facile and predictable elaboration of the fragment hit into more complex molecules.[4][8] This is crucial for the iterative process of lead optimization.

  • Modulation of Physicochemical Properties: The pyrazine core contributes to the overall polarity and solubility of the fragment, which is advantageous for achieving good oral bioavailability.[9]

The Ethynyl Group: More Than Just a Linker

The ethynyl group (a carbon-carbon triple bond) is a remarkably versatile functional group in drug design.[10] Its inclusion in this compound provides several strategic benefits:

  • Rigid Linker and Vector for Growth: The linear and rigid nature of the ethynyl group provides a well-defined vector for growing the fragment into a larger molecule.[11][12] This rigidity minimizes the entropic penalty upon binding, which can lead to higher ligand efficiency.

  • Specific Interactions: The π-system of the triple bond can engage in non-covalent interactions, such as π-π stacking and anion-π interactions, with complementary residues in the protein binding pocket.

  • Metabolic Stability: The ethynyl group is generally resistant to metabolic degradation, further enhancing the overall stability of the molecule.

  • A Gateway to Covalent Inhibition: While not its primary role in initial fragment screening, a terminal alkyne can be a precursor for the development of covalent inhibitors, a strategy that has proven effective for challenging targets.

  • "Click" Chemistry Handle: The terminal alkyne is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click" chemistry. This allows for the rapid and efficient linking of the fragment to other molecules, which can be invaluable in hit-to-lead optimization and the development of chemical probes.[10]

A Comparative Analysis: Positioning this compound in the Fragment Landscape

To fully appreciate the advantages of this compound, it is instructive to compare it with other commonly used fragments. The following table provides a comparative overview of key properties relevant to FBDD.

FragmentStructureMolecular Weight (Da)cLogP (estimated)H-Bond AcceptorsH-Bond DonorsKey AdvantagesPotential Disadvantages
This compound CC1=NC=C(C#C)N=C1118.131.220Excellent vector for growth, privileged core, metabolic stability, synthetic versatility.Potential for off-target interactions if not properly optimized.
Benzene C1=CC=CC=C178.112.100Simple, good for probing hydrophobic pockets.Lacks specific interactions, can lead to poor solubility.
Phenol C1=CC=C(C=C1)O94.111.511H-bond donor and acceptor, simple aromatic.Potential for metabolic liabilities (oxidation).
Pyrimidine C1=CN=CN=C180.090.120Good H-bond acceptor, polar.Can be too polar for some targets.
Indole C1=CC=C2C(=C1)C=CN2117.152.101Privileged scaffold, good for π-stacking.Can have metabolic liabilities (oxidation).
3-Aminopyrazole C1=CN(N=C1)N83.09-0.621Multiple H-bond donors/acceptors, polar.Can be too polar, potential for off-target effects.

Visualizing the FBDD Workflow with this compound

The journey from a weakly binding fragment to a potent drug candidate is a multi-step process. The following diagram illustrates a typical FBDD workflow, highlighting the pivotal role of a well-chosen fragment like this compound.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization Fragment_Library Fragment Library (including this compound) Screening Biophysical Screening (NMR, X-ray, SPR) Fragment_Library->Screening Hits Identified Hits (mM - µM affinity) Screening->Hits SBDD Structure-Based Drug Design (X-ray, Modeling) Hits->SBDD Elaboration Fragment Elaboration (Growing, Linking) SBDD->Elaboration Lead_Series Lead Series (nM affinity) Elaboration->Lead_Series ADMET ADMET Profiling Lead_Series->ADMET In_Vivo In Vivo Efficacy ADMET->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Experimental Protocols for Fragment Screening

The identification of fragment hits requires sensitive biophysical techniques capable of detecting weak binding events. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and widely used methods in FBDD.[13][14]

Protocol 1: Fragment Screening by X-ray Crystallography

X-ray crystallography provides a high-resolution snapshot of the fragment bound to its target, offering invaluable information for structure-based design.[15]

Methodology:

  • Protein Crystallization:

    • Obtain high-purity, stable protein of the target of interest.

    • Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to obtain well-diffracting crystals.

    • Optimize crystallization conditions to produce a large number of robust crystals.

  • Fragment Soaking:

    • Prepare a solution of this compound in a cryo-protectant solution, typically at a concentration of 10-50 mM.

    • Transfer individual protein crystals into the fragment-containing solution and allow them to soak for a defined period (minutes to hours).[13]

    • Rationale: Soaking allows the fragment to diffuse into the crystal lattice and bind to the target protein.

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystals in liquid nitrogen to prevent radiation damage.

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect a complete diffraction dataset.

  • Data Processing and Structure Determination:

    • Process the diffraction data to obtain electron density maps.

    • Use molecular replacement with a known structure of the apo-protein to solve the phase problem.

    • Carefully inspect the resulting electron density map for evidence of the bound fragment.

    • Model the fragment into the density and refine the structure to obtain a high-resolution protein-fragment complex structure.

Protocol 2: Fragment Screening by NMR Spectroscopy

NMR spectroscopy is a powerful solution-based technique that can not only detect binding but also provide information about the binding site on the protein.[16][17]

Methodology (Protein-Observed 1H-15N HSQC):

  • Protein Isotope Labeling:

    • Express and purify the target protein with uniform 15N-labeling.[18]

    • Rationale: Isotopic labeling allows for the specific detection of signals from the protein backbone amide groups.

  • NMR Sample Preparation:

    • Prepare a sample of the 15N-labeled protein in a suitable NMR buffer at a concentration of 50-100 µM.

    • Acquire a reference 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.

  • Fragment Titration:

    • Prepare a concentrated stock solution of this compound.

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve a desired fragment-to-protein molar ratio (e.g., 100:1).

    • Acquire another 1H-15N HSQC spectrum.

  • Data Analysis:

    • Overlay the reference spectrum with the spectrum containing the fragment.

    • Identify peaks that have shifted their position (chemical shift perturbations, CSPs).

    • Rationale: CSPs indicate that the chemical environment of the corresponding amino acid residue has changed, suggesting that the fragment is binding in its vicinity.

    • Map the residues with significant CSPs onto the 3D structure of the protein to identify the binding site.

Case Study: Pyrazine Fragments as Kinase Inhibitors

Kinases are a major class of drug targets, and FBDD has been successfully applied to discover novel kinase inhibitors. While a specific case study for this compound is not yet in the public domain, numerous studies have demonstrated the utility of the pyrazine scaffold in this context. For instance, in the discovery of inhibitors for cyclin-dependent kinases (CDKs), pyrazine-based fragments have served as effective starting points.[19]

The following diagram illustrates a hypothetical binding mode of a this compound-derived inhibitor in a generic kinase active site, highlighting the key interactions that contribute to its potency.

Kinase_Binding cluster_0 Kinase Active Site cluster_1 Pyrazine-based Inhibitor Hinge Hinge Region (Backbone NH) Gatekeeper Gatekeeper Residue (Hydrophobic) DFG_loop DFG Loop (Aspartate) Pyrazine Pyrazine Core Pyrazine->Hinge H-Bond Methyl Methyl Group Methyl->Gatekeeper Hydrophobic Interaction Ethynyl_R Ethynyl-R Group Ethynyl_R->DFG_loop Potential Interaction

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethynyl-6-methylpyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 2-Ethynyl-6-methylpyrazine. As a trusted partner in your research, we extend our commitment beyond product delivery to ensure you have the critical information needed for safe laboratory operations. The procedures outlined below are synthesized from established chemical safety principles and regulatory standards, tailored for professionals in research and drug development.

Hazard Assessment: Understanding the Risks

Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. Based on data from analogous pyrazine compounds, this compound should be handled as a substance with the following potential hazards:

  • Flammability: Many pyrazine derivatives are flammable liquids or solids.[1][2][3] Sources of ignition such as open flames, hot surfaces, and sparks must be strictly avoided in storage and handling areas.[2][4][5]

  • Toxicity: Harmful if swallowed is a common characteristic of this chemical class.[1][2][3] Skin and eye irritation may also occur upon contact.[6]

  • Environmental Hazards: While some related compounds are not classified as acutely dangerous to the environment, uncontrolled release into drains, waterways, or soil must be prevented.[4][7][8] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals, a best practice that should be extended to all chemical waste.[9][10][11]

Hazard Summary Table
Hazard CategoryAssociated Risks & PrecautionsRepresentative GHS Pictograms
Physical Hazard Flammable Solid/Liquid: Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[1][3]GHS02 (Flame)
Health Hazard Harmful if Swallowed: Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[1][2] Skin/Eye Irritant: Wear appropriate protective gloves and eye protection.[6]GHS07 (Exclamation Mark)
Environmental Hazard Potentially Harmful to Aquatic Life: Avoid release to the environment. Do not dispose of via sewer systems.[4][7][8]GHS09 (Environment - Precautionary)

Pre-Disposal Operations: Ensuring Safety at Every Step

Safe disposal begins with safe handling. Adherence to proper Personal Protective Equipment (PPE) and engineering controls is non-negotiable.

Required Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound for disposal:

  • Gloves: Chemically resistant nitrile or neoprene gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[12]

  • Lab Coat: A standard laboratory coat to protect against accidental spills.[12]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work is not being performed in a chemical fume hood, a NIOSH-approved respirator may be required.

Engineering Controls

All handling of this compound, including weighing and transferring to waste containers, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection, segregation, and ultimate disposal of this compound waste.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical waste management.

  • Action: Designate a specific, dedicated hazardous waste container for this compound and materials contaminated with it.

  • Causality: Never mix this waste with other chemical streams unless explicitly approved by your EHS department.[12] Incompatible chemicals can react violently, generating heat, toxic gases, or explosions. This waste should be classified as a flammable and potentially toxic organic solid or liquid.

Step 2: Containerization

The integrity of the waste container is critical for preventing leaks and exposures.

  • Action: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. Ensure the container is in good condition, free of cracks or leaks.[4][13]

  • Causality: The container must be able to safely hold the waste without degrading. A secure cap prevents the release of flammable vapors and protects against spills.

Step 3: Labeling

Accurate labeling is a regulatory requirement and ensures safe handling by all personnel.

  • Action: Immediately label the waste container with the following information:[12]

    • The words "Hazardous Waste "

    • Full Chemical Name: "This compound "

    • Primary Hazards: "Flammable, Toxic "

    • Accumulation Start Date (the date the first drop of waste is added)

  • Causality: Clear, accurate labels communicate the container's contents and associated dangers, preventing accidental mixing and ensuring it is handled correctly by waste management personnel.

Step 4: Waste Accumulation and Storage
  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), in accordance with your facility's procedures and EPA regulations. The storage area must be well-ventilated and away from sources of ignition.[1][2][3]

  • Causality: Proper storage minimizes the risk of fire and exposure. Keeping containers closed unless actively adding waste is a key EPA requirement to prevent the release of hazardous vapors.

Step 5: Final Disposal
  • Action: Once the container is full or the accumulation time limit is reached, arrange for pickup by your institution's certified hazardous waste contractor. Do not attempt to dispose of this chemical through municipal trash or sewer systems.[4][7][13]

  • Causality: Disposal must be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure it is managed in an environmentally responsible and legally compliant manner, typically via high-temperature incineration.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.[4]

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect & Dispose: Place the absorbent material and any contaminated cleaning supplies into a designated hazardous waste container and label it appropriately.[4][13]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow: this compound cluster_prep Preparation Phase cluster_waste_gen Waste Generation & Collection cluster_storage Storage & Disposal start Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 waste_gen Generate Waste (e.g., residual chemical, contaminated items) fume_hood->waste_gen Step 3 container Select Leak-Proof, Compatible Waste Container waste_gen->container Step 4 labeling Label Container: 'Hazardous Waste' 'this compound' 'Flammable, Toxic' container->labeling Step 5 collection Place Waste into Labeled Container & Seal labeling->collection Step 6 storage Store in Designated Satellite Accumulation Area collection->storage Step 7 disposal Arrange Pickup by Certified Waste Vendor storage->disposal Step 8 end_point Final Disposal at Licensed Facility (e.g., Incineration) disposal->end_point Step 9

Caption: Decision workflow for safe disposal of this compound.

References

  • S. Kushalchand. SAFETY DATA SHEET 2-METHOXY-(3 OR 6)-METHYLPYRAZINE. Available at: [Link]

  • Synerzine. SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- (Natural). Available at: [Link]

  • CPAChem. Safety data sheet Pyrazine. Available at: [Link]

  • Axxence Aromatic GmbH. Safety Data Sheet NATURAL PYRAZINES 18. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). PYRIDINE. U.S. Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at: [Link]

  • American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. Available at: [Link]

  • Stericycle. The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P). Available at: [Link]

  • Advanced Biotech. Safety Data Sheet 2-Methyl Pyrazine synthetic. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. U.S. Department of Labor. Available at: [Link]

  • U.S. Government Publishing Office. 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. Electronic Code of Federal Regulations (eCFR). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Small Entity Compliance Guide for Beryllium in General Industry. U.S. Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). HYDRAZINE. U.S. Department of Labor. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). 2-ETHYL-6-METHYLPYRAZINE. Available at: [Link]

  • Synerzine. 2-Ethyl-5(or6)-methylpyrazine Safety Data Sheet. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.